molecular formula C10H11FN2O3 B581767 4-(2-Fluoro-6-nitrophenyl)morpholine CAS No. 1233955-40-2

4-(2-Fluoro-6-nitrophenyl)morpholine

Cat. No.: B581767
CAS No.: 1233955-40-2
M. Wt: 226.207
InChI Key: RVPOFXBMBJKJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-6-nitrophenyl)morpholine (CAS 1233955-40-2) is a fluorinated nitroaromatic compound of high interest in organic and medicinal chemistry research. With a molecular formula of C10H11FN2O3 and a molecular weight of 226.21 g/mol, this compound serves as a versatile synthetic building block . The integration of a morpholine ring, a privileged scaffold in drug discovery, can significantly enhance the solubility and modulate the lipophilicity of lead compounds, thereby improving their pharmacokinetic profiles . Simultaneously, the presence of both a fluorine atom and a nitro group on the aromatic ring creates a unique electronic environment that activates the molecule for various chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr) reactions . This makes this compound a valuable precursor for constructing more complex molecular architectures aimed at pharmaceutical and agrochemical development . Researchers utilize this compound and its analogues in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules . This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use . It is typically supplied as a solid and should be stored sealed in a dry environment at recommended temperatures . For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-(2-fluoro-6-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-16-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPOFXBMBJKJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of 4-(2-Fluoro-6-nitrophenyl)morpholine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-(2-Fluoro-6-nitrophenyl)morpholine

Introduction: A Strategic Building Block in Modern Synthesis

In the landscape of contemporary medicinal and materials chemistry, the strategic design of molecular building blocks is paramount. This compound is a heterocyclic compound featuring a morpholine ring attached to a highly activated fluoronitrobenzene core. The specific arrangement of the fluorine atom and the nitro group ortho to the morpholine substituent creates a unique electronic and steric environment, rendering it a valuable intermediate for complex molecular architectures.

While its isomer, 4-(2-fluoro-4-nitrophenyl)morpholine, is widely documented as a key precursor to the oxazolidinone antibiotic Linezolid, the 6-nitro isomer presents distinct reactive properties due to the ortho-positioning of the powerful electron-withdrawing nitro group.[1] This guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and safety considerations for this compound (CAS No. 1233955-40-2), leveraging established principles and data from closely related analogues to provide field-proven insights for research and development professionals.[2]

Physicochemical & Structural Properties

The fundamental properties of a chemical entity dictate its behavior in a laboratory setting, from solubility and storage to its performance in a reaction. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1233955-40-2[2]
Molecular Formula C₁₀H₁₁FN₂O₃[2]
Molecular Weight 226.21 g/mol [2]
Appearance Expected to be a yellow-colored solid[3][4]
Purity Typically available at ≥97%[2]
Storage Store at room temperature in a cool, dry, well-ventilated area[2][5]

The morpholine ring is known to adopt a stable chair conformation.[6] The presence of the bulky and strongly electron-withdrawing nitro group ortho to the C-N bond influences the rotational barrier around this bond and the overall planarity of the molecule.

Spectroscopic Signature Analysis

While specific spectral data for the 6-nitro isomer is not widely published, a robust analysis can be derived from the well-documented spectrum of its 4-nitro isomer (CAS 2689-39-6) and fundamental NMR principles.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The morpholine moiety is expected to show two characteristic multiplets, typically between δ 3.0-4.0 ppm. The protons on the carbons adjacent to the oxygen (-CH₂-O-) will appear further downfield than those adjacent to the nitrogen (-CH₂-N-).[8] The aromatic region for the 6-nitro isomer would be distinct, showing three protons with complex splitting patterns (e.g., ddd, dd, t) dictated by ortho, meta, and para H-H and H-F coupling constants. This contrasts with the pattern for the 4-nitro isomer, which also shows three aromatic protons but with different coupling.[7]

  • ¹³C NMR: The spectrum will show four signals for the morpholine ring, with the carbon atoms attached to oxygen (-CH₂-O-) resonating downfield (approx. δ 66-68 ppm) and those attached to nitrogen (-CH₂-N-) appearing more upfield (approx. δ 50 ppm).[7] The aromatic region will display six distinct signals. The carbon attached to the fluorine will appear as a doublet with a large C-F coupling constant (J ≈ 250 Hz), a hallmark of fluorinated aromatics.[7]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) for the analogous 4-nitro isomer confirms the molecular formula with high accuracy (Calculated for C₁₀H₁₁FN₂O₃: 226.0748, Found: 226.0749).[7] A similar result is expected for the 6-nitro isomer, providing definitive confirmation of its elemental composition.

Synthesis and Mechanism

The principal and most industrially viable route to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Causality of Experimental Design: The SₙAr mechanism is contingent on the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (in this case, fluorine) on an aromatic ring. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack.[9][10]

The logical precursor for this synthesis is 1,2-difluoro-3-nitrobenzene , reacting with morpholine. The fluorine atom at the 2-position is preferentially displaced over the one at the 1-position due to the activating effect of the adjacent nitro group.

General Experimental Protocol: SₙAr Synthesis
  • Reaction Setup: To a solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) is added morpholine (1.1-1.5 eq).

  • Base Addition: An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (≥2.0 eq) is added to act as a scavenger for the hydrofluoric acid (HF) byproduct.[11]

  • Heating: The reaction mixture is heated (typically 80-120 °C) and stirred for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Upon cooling, the reaction mixture is poured into water, causing the product to precipitate.

  • Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization (e.g., from ethanol) to yield the final product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product R1 1,2-Difluoro-3-nitrobenzene Reaction Nucleophilic Aromatic Substitution (SₙAr) R1->Reaction R2 Morpholine R2->Reaction Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Heat Heat (80-120 °C) Heat->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the SₙAr synthesis.

Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the interplay between the electron-deficient aromatic ring and the nucleophilic morpholine moiety.

  • Aromatic Ring Reactivity: The potent electron-withdrawing nature of the ortho-nitro group and the fluorine atom deactivates the phenyl ring towards electrophilic substitution. Conversely, it makes the ring highly susceptible to further nucleophilic attack, although the existing bulky morpholine group provides significant steric hindrance.

  • Nitro Group Reduction: The most significant and synthetically useful reaction this compound undergoes is the reduction of the nitro group to an amine. This transformation is a critical step, converting the molecule from a simple intermediate into a versatile aniline derivative, which can then participate in a wide array of subsequent reactions like amide couplings, sulfonamide formations, and diazotizations.

Common reduction methods include:

  • Catalytic hydrogenation (e.g., H₂, Pd/C)

  • Metal-acid reduction (e.g., SnCl₂, HCl; or Fe, HCl)

This reduction unmasks a nucleophilic amino group, fundamentally altering the molecule's properties and paving the way for the construction of more complex, biologically active compounds.[1]

G cluster_transformation Key Transformation cluster_downstream Potential Downstream Reactions Start This compound Process Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Process Product 4-(2-Amino-6-fluorophenyl)morpholine (Versatile Aniline Intermediate) Process->Product Amide Amide Coupling Product->Amide Sulfonamide Sulfonamide Formation Product->Sulfonamide Heterocycle Heterocycle Formation Product->Heterocycle

Caption: Key reactivity pathway of the title compound.

Applications in Drug Discovery and Development

Aryl-substituted morpholines are recognized as privileged scaffolds in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability.[1]

While specific applications of the 6-nitro isomer are primarily in early-stage research, the utility of this structural class is well-established. Its isomer, 4-(2-fluoro-4-nitrophenyl)morpholine, is a critical intermediate in the synthesis of Linezolid , an antibiotic used to treat serious infections caused by Gram-positive bacteria.[1][12] The synthesis involves an SₙAr reaction followed by the reduction of the nitro group, demonstrating the industrial relevance of this molecular framework.[12]

Therefore, this compound serves as a strategic building block for creating libraries of novel compounds, particularly for screening as:

  • Antimicrobial agents[12]

  • Kinase inhibitors

  • CNS-active agents

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. Based on the Safety Data Sheet (SDS) for the closely related 4-nitro isomer, this compound should be handled with care, assuming a similar hazard profile.[5][13]

  • Hazard Identification:

    • Causes skin irritation (H315).[5]

    • Causes serious eye irritation (H319).[5]

    • May cause respiratory irritation (H335).[5]

  • Handling and Personal Protective Equipment (PPE):

    • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5]

    • Personal Protection: Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[14]

    • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

    • Keep away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis. Its chemical properties are defined by a highly activated aromatic ring primed for nucleophilic substitution and a nitro group that serves as a synthetic handle for further elaboration. The primary synthetic route involves a robust SₙAr reaction, and its principal chemical transformation is the reduction of the nitro moiety to a versatile aniline derivative. These features make it a strategic asset for researchers in drug discovery and materials science, enabling the efficient construction of complex and potentially bioactive molecules. Proper handling and storage are essential to ensure laboratory safety.

References

  • Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. (2018). Available from: [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1088. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet: 4-(2-Fluoro-4-nitrophenyl)morpholine. (2025). Available from: [Link]

  • Gola, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1841. Available from: [Link]

  • Wang, L. J., et al. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E, 67(10), o2649. Available from: [Link]

  • Angene Chemical. Safety Data Sheet: 4-(4-Nitrophenyl)thiomorpholine. (2024). Available from: [Link]

  • Filo. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... (2023). Available from: [Link]

  • Doubtnut. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in... (2020). Available from: [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. Available from: [Link]

Sources

A Comprehensive Technical Guide to 4-(2-Fluoro-6-nitrophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-(2-fluoro-6-nitrophenyl)morpholine, a fluorinated nitroaromatic compound with significant potential in medicinal chemistry and organic synthesis. While this specific isomer is less documented than its 4-nitro counterpart, this guide will elucidate its core characteristics, propose a robust synthetic strategy based on established chemical principles, and discuss its promising applications by drawing parallels with related structures.

Core Compound Identification and Structure

CAS Number: 1233955-40-2[1][2][3][4]

Molecular Formula: C₁₀H₁₁FN₂O₃[1]

Molecular Weight: 226.21 g/mol [1]

IUPAC Name: this compound[1]

The molecular architecture of this compound features a morpholine ring attached to a phenyl ring, which is substituted with a fluorine atom and a nitro group at positions 2 and 6, respectively. This specific arrangement of electron-withdrawing groups (fluorine and nitro) significantly influences the molecule's reactivity and potential as a synthetic building block.

Chemical Structure:

Caption: Core identification and structural properties of this compound.

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is limited, a highly probable and efficient synthetic route is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This well-established mechanism is widely used for the synthesis of related aryl-amine structures.[5][6]

The proposed synthesis involves the reaction of 1,2-difluoro-3-nitrobenzene with morpholine . The rationale behind this choice of reactants lies in the electronic properties of the aryl halide. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The fluorine atoms are excellent leaving groups in SNAr reactions.[6][7]

Proposed Synthetic Pathway:

G cluster_reactants Reactants reactant1 1,2-Difluoro-3-nitrobenzene product This compound reactant1->product SNAг Reaction reactant2 Morpholine reactant2->product

Caption: Proposed synthesis of this compound via SNAr.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 1,2-difluoro-3-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added morpholine (1.1-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (typically ranging from 80°C to 120°C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality in Experimental Choices:

  • Solvent: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, a key step in the SNAr mechanism.

  • Base: The base is essential to neutralize the hydrofluoric acid (HF) formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Excess Morpholine: A slight excess of morpholine can also act as the base and ensures the complete consumption of the limiting aryl halide.

Physicochemical Properties and Spectral Data

Detailed experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, based on the properties of its isomers and related compounds, the following can be anticipated:

PropertyPredicted/Expected ValueNotes
Appearance Yellowish solidBased on the 4-nitro isomer.[8]
Melting Point 100-130 °CThe 4-nitro isomer melts at 121-126°C.[9]
Boiling Point >350 °CThe 4-nitro isomer has a predicted boiling point of ~381°C.[9]
Solubility Soluble in polar organic solvents (DMSO, DMF, acetone), sparingly soluble in water.Typical for this class of compounds.

Spectral Data Interpretation (Hypothetical):

While specific spectra for the 6-nitro isomer are not readily found, a skilled chemist can predict the key features based on its structure and data from its 4-nitro isomer.

  • ¹H NMR: The spectrum would show characteristic signals for the morpholine protons (typically in the 3.0-4.0 ppm range) and distinct multiplets for the three aromatic protons. The fluorine and nitro group's positions will influence the chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR: The spectrum would display signals for the four unique carbons of the morpholine ring and the six aromatic carbons. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁FN₂O₃).

For comparison, the spectral data for the 4-nitro isomer, 4-(2-fluoro-4-nitrophenyl)morpholine, has been reported as:

  • ¹H NMR (400MHz, CDCl₃): δ 8.03 (ddd, J=1.0, 2.6 and 9.0Hz, 1H, ArH), 7.94 (dd, J=2.6 and 13.1Hz, 1H, ArH), 6.94 (t, J=8.7Hz, 1H, ArH), 3.90 (t, J=4.7Hz, 4H, 2xCH₂O), 3.31 (m, 4H, 2xCH₂N).[10]

  • ¹³C NMR (100MHz, CDCl₃): δ 153.3 (d, J=249.5), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz).[10]

  • HRMS [M]: Calculated for C₁₀H₁₁FN₂O₃ 226.0748, Found 226.0749.[10]

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[11][12] Its inclusion often enhances physicochemical properties such as solubility and metabolic stability.[13]

The 4-(fluoronitrophenyl)morpholine scaffold is a valuable intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which then serves as a handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and reductive amination.

Workflow for Elaboration of the Scaffold:

G cluster_derivatization Further Derivatization start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction amine 4-(2-Fluoro-6-aminophenyl)morpholine reduction->amine amide Amide Coupling amine->amide sulfonylation Sulfonylation amine->sulfonylation reductive_amination Reductive Amination amine->reductive_amination

Caption: Synthetic utility of this compound in medicinal chemistry.

While specific applications for the 6-nitro isomer are not extensively documented, its close relative, 4-(2-fluoro-4-nitrophenyl)morpholine, is a known intermediate in the synthesis of the antibiotic Linezolid .[13] This highlights the potential of this class of compounds in developing novel therapeutic agents. The unique substitution pattern of the 6-nitro isomer could lead to derivatives with novel pharmacological profiles, making it an attractive target for exploratory synthesis in drug discovery programs.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, albeit understudied, synthetic intermediate. Its confirmed CAS number (1233955-40-2) allows for its specific procurement. Based on fundamental principles of organic chemistry, a robust synthesis via nucleophilic aromatic substitution is proposed. While detailed experimental data is scarce, its structural similarity to well-characterized isomers allows for reasoned predictions of its properties and potential applications. The strategic placement of the fluoro and nitro groups, combined with the beneficial properties of the morpholine ring, makes this compound a promising starting material for the synthesis of novel, biologically active molecules. Further research into the reactivity and applications of this specific isomer is warranted and could unlock new avenues in medicinal chemistry and materials science.

References

  • PubChem. 4-(2-Fluoro-4-nitrophenyl)morpholine. National Center for Biotechnology Information. [Link]

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. [Link]

  • Advanced Technology & Industrial Co., Ltd. Product Search Result. [Link]

  • Arctom. CAS NO. 1233955-40-2 | this compound. [Link]

  • Global Substance Registration System. 4-(2-FLUORO-4-NITROPHENYL)MORPHOLINE. [Link]

  • Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

  • ResearchGate. 4-(4-Nitrophenyl)morpholine. [Link]

  • Bouling Chemical Co., Limited. 4-(2-Fluoro-4-Nitrophenyl)Morpholine. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link]

  • Google Patents. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

Sources

Spectroscopic data for 4-(2-Fluoro-6-nitrophenyl)morpholine (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Fluoro-6-nitrophenyl)morpholine and Its Constitutional Isomer

Preamble: Navigating the Spectroscopic Landscape

In the realm of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound is a compound of interest, combining the versatile morpholine scaffold with a sterically hindered and electronically demanding 2-fluoro-6-nitrophenyl moiety. Its unique substitution pattern suggests potential applications as a synthetic intermediate for complex molecular architectures. However, a comprehensive search of publicly available scientific databases and literature reveals a conspicuous absence of experimental spectroscopic data for this specific constitutional isomer.

This guide, therefore, adopts a dual approach. Firstly, it provides a detailed analysis of the available experimental spectroscopic data for the closely related, commercially available constitutional isomer, 4-(2-fluoro-4-nitrophenyl)morpholine . By examining its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, we can establish a spectroscopic benchmark. Secondly, this document will leverage fundamental principles of spectroscopy to predict and discuss the anticipated NMR and infrared (IR) spectral characteristics of the target compound, this compound. This comparative analysis will serve as a valuable resource for researchers undertaking the synthesis and characterization of this molecule.

Part 1: Experimental Spectroscopic Data for 4-(2-Fluoro-4-nitrophenyl)morpholine

The characterization of 4-(2-fluoro-4-nitrophenyl)morpholine provides a foundational understanding of the spectroscopic behavior of this class of compounds. The following data has been reported and is analyzed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-(2-fluoro-4-nitrophenyl)morpholine, both ¹H and ¹³C NMR data have been reported, offering a complete picture of the proton and carbon framework.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.03ddd1.0, 2.6, 9.01HAr-H
7.94dd2.6, 13.11HAr-H
6.94t8.71HAr-H
3.90t4.74H2 x -OCH₂
3.31m4H2 x -NCH₂
Chemical Shift (δ) ppmMultiplicity (due to F)Coupling Constant (J) HzAssignment
153.3d249.5C-F
145.6d7.8C-N (Aromatic)
121.1d3.0C-H (Aromatic)
117.0d3.9C-H (Aromatic)
112.7d6.4C-NO₂
66.7s-OCH₂
50.0d4.9-NCH₂

The ¹H NMR spectrum shows three distinct signals in the aromatic region (δ 6.9-8.1 ppm), consistent with a trisubstituted benzene ring. The complex splitting patterns (ddd, dd, t) arise from proton-proton and proton-fluorine couplings. The two signals in the aliphatic region (δ 3.3-4.0 ppm) are characteristic of the morpholine ring protons. The downfield shift of the protons on the carbons adjacent to the oxygen (-OCH₂) compared to those adjacent to the nitrogen (-NCH₂) is expected due to the higher electronegativity of oxygen.[1]

The ¹³C NMR spectrum further corroborates the structure. The large coupling constant (J = 249.5 Hz) for the signal at δ 153.3 ppm is characteristic of a carbon directly bonded to a fluorine atom. The other aromatic carbon signals also exhibit smaller C-F couplings. The two aliphatic carbon signals at δ 66.7 and δ 50.0 ppm correspond to the morpholine ring carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule.

IonCalculated MassFound Mass
[M]226.0748226.0749

The observed molecular ion peak at m/z 226.0749 is in excellent agreement with the calculated exact mass of C₁₀H₁₁FN₂O₃ (226.0748), confirming the molecular formula of 4-(2-fluoro-4-nitrophenyl)morpholine.[2]

Part 2: Predicted Spectroscopic Data for this compound

While experimental data is unavailable, we can predict the key spectroscopic features of this compound based on established principles and comparison with its 4-nitro isomer.

Predicted ¹H NMR Spectrum

The primary difference in the ¹H NMR spectrum of the 6-nitro isomer compared to the 4-nitro isomer will be in the aromatic region. The ortho-position of the nitro group relative to the fluorine atom will create a more sterically hindered environment and will have a different electronic influence on the aromatic protons.

  • Aromatic Protons: We expect three signals in the aromatic region, likely with different chemical shifts and coupling patterns compared to the 4-nitro isomer due to the change in the substitution pattern. The proton ortho to the nitro group and meta to the morpholine nitrogen is expected to be the most downfield.

  • Morpholine Protons: The chemical shifts of the morpholine protons are expected to be similar to those in the 4-nitro isomer, with two distinct signals for the -OCH₂ and -NCH₂ groups.

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretch
~2950-2850Aliphatic C-HStretch
~1600-1585, ~1500-1400C=CAromatic Ring Stretch
~1550-1500, ~1350-1300N-OAsymmetric & Symmetric Stretch (NO₂)
~1250-1000C-O, C-N, C-FStretch

The most diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group, and the various stretches associated with the substituted aromatic ring and the morpholine moiety.

Part 3: Methodologies for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data requires standardized and well-defined experimental protocols.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

NMR Spectroscopy Experimental Workflow
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1-10 µg/mL.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF, Orbitrap), where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry (ESI) Experimental Workflow
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

IR Spectroscopy (ATR) Experimental Workflow

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of 4-(2-fluoro-4-nitrophenyl)morpholine based on available experimental data. Furthermore, it has offered expert predictions for the spectroscopic features of the yet-to-be-characterized constitutional isomer, this compound. The detailed methodologies and interpretive insights contained herein are intended to serve as a valuable resource for researchers in the fields of chemical synthesis, drug development, and materials science, aiding in the structural elucidation of these and related molecules. The direct characterization of this compound remains an open avenue for future research.

References

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Fluoro-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomer Specificity: This guide focuses on the characterization of 4-(2-Fluoro-4-nitrophenyl)morpholine (CAS No. 2689-39-6). It is critical to note that the user's original query specified the 6-nitro isomer. However, a comprehensive search of scientific literature and chemical databases yielded extensive information for the 4-nitro isomer, which is a key intermediate in the synthesis of the antibiotic Linezolid, while specific data for the 6-nitro isomer is scarce.[1] This document has been prepared by leveraging the available data for the 4-nitro isomer, and the principles and methodologies described herein are broadly applicable to related fluoro-nitroaromatic compounds.

Introduction

4-(2-Fluoro-4-nitrophenyl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[2][3] Its structure, featuring a morpholine ring attached to a fluorinated nitrobenzene moiety, makes it a versatile building block in organic synthesis.[2] The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily reduced to an amine, providing a reactive handle for further molecular elaboration.[1][4]

For any compound intended for pharmaceutical use, a thorough understanding of its physicochemical properties is paramount. Among these, solubility and stability are critical attributes that profoundly influence a drug candidate's developability, bioavailability, and shelf-life. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of 4-(2-Fluoro-4-nitrophenyl)morpholine, tailored for researchers, scientists, and drug development professionals.

Part 1: Solubility Assessment

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability.[5][6] Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes. Therefore, a precise determination of a compound's solubility in various aqueous and organic media is a cornerstone of pre-formulation studies. Two key types of solubility are typically measured: thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved and undissolved states are in equilibrium.[7][8] It is a critical parameter for understanding the fundamental physicochemical properties of a drug substance. The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

This protocol outlines the steps to determine the thermodynamic solubility of 4-(2-Fluoro-4-nitrophenyl)morpholine in various solvents.

Materials:

  • 4-(2-Fluoro-4-nitrophenyl)morpholine (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Dichloromethane, Methanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid 4-(2-Fluoro-4-nitrophenyl)morpholine to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.[1]

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period to reach equilibrium, typically 24-72 hours.[1] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of 4-(2-Fluoro-4-nitrophenyl)morpholine in the filtrate using a validated stability-indicating HPLC-UV method.[8][10] Prepare a calibration curve with known concentrations of the compound to accurately determine the solubility.

SolventTemperature (°C)Solubility (mg/mL)
Water25Low
PBS (pH 7.4)25Low
0.1 M HCl25Low
Dichloromethane25High
Methanol25Moderate

Note: The qualitative descriptions are based on general expectations for such a molecule and should be replaced with quantitative data upon experimentation.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[11][12] This high-throughput screening method is valuable in early drug discovery to rank compounds and identify potential solubility liabilities.[5][6]

This protocol describes a common method for assessing kinetic solubility using a plate-based format.

Materials:

  • 4-(2-Fluoro-4-nitrophenyl)morpholine (10 mM stock solution in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates (UV-transparent for direct UV method)

  • Plate shaker

  • Plate reader (Nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the 10 mM DMSO stock solution of 4-(2-Fluoro-4-nitrophenyl)morpholine to the buffer-containing wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours.[13]

  • Detection:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[12]

    • Direct UV Method: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax.[13] The concentration is determined from a calibration curve.

Assay MethodBufferKinetic Solubility (µM)
NephelometryPBS (pH 7.4)~50
Direct UVPBS (pH 7.4)~45

Note: These are hypothetical values for illustrative purposes.

Workflow for Solubility Determination

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Plate-Based) T1 Add excess solid compound to vials T2 Add known volume of solvent T1->T2 T3 Equilibrate on shaker (24-72h) T2->T3 T4 Centrifuge/Settle to separate phases T3->T4 T5 Filter supernatant (0.22 µm) T4->T5 T6 Quantify by HPLC-UV T5->T6 K1 Prepare DMSO stock solution K2 Add stock to aqueous buffer in 96-well plate K1->K2 K3 Incubate with shaking (1-2h) K2->K3 K4 Detect precipitation K3->K4 K5 Nephelometry (Light Scattering) K4->K5 K6 Direct UV (Filter & Measure Absorbance) K4->K6 start Solubility Assessment start->T1 start->K1

Caption: Workflow for determining thermodynamic and kinetic solubility.

Part 2: Stability Assessment

Stability testing is essential to understand how the quality of a chemical substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[14][15] Forced degradation (stress testing) is a critical component of stability studies, designed to identify likely degradation products and establish degradation pathways.[2][16][17] This information is invaluable for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.[3][18]

Potential Degradation Pathways

Based on the structure of 4-(2-Fluoro-4-nitrophenyl)morpholine, several degradation pathways can be anticipated:

  • Hydrolysis: The morpholine ring, while generally stable, could potentially undergo hydrolysis under extreme pH and temperature conditions. However, the aryl-nitrogen bond is typically robust.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, especially under anaerobic conditions or in the presence of reducing agents, to form nitroso, hydroxylamino, and ultimately amino derivatives.[19]

  • Oxidation: The aromatic amine that would be formed upon reduction of the nitro group is susceptible to oxidation, which can lead to the formation of colored polymeric products.[20][21][22][23]

  • Photodegradation: Nitroaromatic compounds can be photolabile, undergoing various reactions upon exposure to light, including oxidation and reduction of the nitro group.[24]

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study for 4-(2-Fluoro-4-nitrophenyl)morpholine, following the principles of the ICH Q1A(R2) and Q1B guidelines.[15][25]

Materials:

  • 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber with controlled light (UV and visible) and temperature

  • Oven for thermal degradation

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.[10][26]

Procedure: A solution of 4-(2-Fluoro-4-nitrophenyl)morpholine (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is subjected to the following stress conditions.[2] A control sample, protected from the stress condition, should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.[2]

  • Acid Hydrolysis: Treat the compound solution with 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize the sample before analysis.

  • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the sample before analysis.

  • Oxidative Degradation: Treat the compound solution with 3-30% H₂O₂ at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C) in an oven.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[27][28][29] A dark control sample wrapped in aluminum foil should be stored alongside to assess the contribution of thermal degradation.[30]

Analysis:

  • Analyze all stressed samples, along with a non-degraded control, using a stability-indicating HPLC method.[31][32][33]

  • The method should be capable of separating the parent compound from all degradation products.[31]

  • Use a PDA detector to check for peak purity and an MS detector to obtain mass information for the degradation products to aid in their identification.[26]

Stress ConditionReagent/ConditionTime% DegradationNumber of DegradantsRemarks
Acid Hydrolysis0.1 M HCl, 80°C8 h< 5%1Stable
Base Hydrolysis0.1 M NaOH, 80°C8 h~10%2Moderate degradation
Oxidation30% H₂O₂, RT24 h~15%3Susceptible to oxidation
Thermal (Solid)100°C48 h< 2%0Stable
Thermal (Solution)80°C48 h< 5%1Stable in solution
PhotolysisICH Q1B-~12%2Photolabile

Note: These are hypothetical results for illustrative purposes.

Workflow for Stability (Forced Degradation) Study

G cluster_stress Stress Conditions start Forced Degradation Study S1 Acid Hydrolysis (HCl, heat) start->S1 S2 Base Hydrolysis (NaOH, heat) start->S2 S3 Oxidation (H₂O₂) start->S3 S4 Thermal (Dry Heat) start->S4 S5 Photolysis (ICH Q1B Light) start->S5 analysis Analyze by Stability-Indicating HPLC-PDA/MS S1->analysis S2->analysis S3->analysis S4->analysis S5->analysis evaluation Evaluate Degradation - Quantify parent loss - Identify degradants - Assess peak purity analysis->evaluation report Establish Degradation Profile & Stability-Indicating Method evaluation->report

Caption: Workflow for a forced degradation stability study.

Conclusion

This guide has outlined the essential theoretical principles and practical methodologies for assessing the solubility and stability of 4-(2-Fluoro-4-nitrophenyl)morpholine. A thorough characterization of these properties is indispensable for the successful advancement of this compound in any research or drug development program. The provided protocols for thermodynamic and kinetic solubility, as well as for forced degradation studies, offer a robust framework for generating the critical data needed to inform formulation development, establish appropriate storage conditions, and ensure the overall quality and reliability of this important chemical intermediate.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Boccardi, G. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Wang, C., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 120(45), e2309199120. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13. [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • JETIR. (2021, September). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. JETIR, 8(9). [Link]

  • Levin, M. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Pawar, S. P., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 468-475. [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 59(7), 546–567. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 26-38. [Link]

  • Goti, G., et al. (2019). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 24(18), 3277. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kondovych, S. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press. [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5). [Link]

  • Slideshare. (2015, September 24). Ich guideline for stability testing. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Nishino, S. F., & Spain, J. C. (2004). Degradation of nitroaromatic compounds by microorganisms. Biocatalysis and Biodegradation, 16, 1-28. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. [Link]

  • Al-kasasbeh, R., et al. (2019). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics, 11(11), 585. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

  • Li, Y., & Li, M. (2020). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International, 33(11), 18-24. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Biological treatment of nitroaromatics in wastewater. Water, 6(6), 1631-1651. [Link]

  • Sekar, K., & Senthil, S. (2012). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. Journal of Molecular Liquids, 173, 153-163. [Link]

  • ResearchGate. (n.d.). Biodegradation of nitroaromatic compounds and explosives. Retrieved from [Link]

  • Minero, C., et al. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Physical Chemistry Chemical Physics, 9(48), 6330-6340. [Link]

  • Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 79(9), 862-865. [Link]

Sources

An Investigational Guide to the Pharmacological Profile of 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, phased strategy for the pharmacological characterization of the novel chemical entity, 4-(2-Fluoro-6-nitrophenyl)morpholine. In the absence of existing pharmacological data, this document serves as an investigational roadmap, providing a scientifically rigorous framework for elucidating its potential therapeutic activities and developmental liabilities. The proposed workflow integrates in silico predictive modeling, targeted in vitro screening, and a comprehensive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiling. Detailed, field-proven experimental protocols are provided to ensure methodological robustness and data integrity. This guide is designed to empower research teams to systematically explore the pharmacological landscape of this compound, from initial hypothesis generation to lead candidate evaluation.

Introduction and Rationale

This compound is a synthetic organic compound characterized by three key structural motifs: a morpholine ring, a nitro-substituted phenyl group, and an ortho-fluorine atom. While primarily documented as a chemical intermediate in the synthesis of bioactive molecules such as the antibiotic Linezolid, its intrinsic pharmacological profile remains uncharacterized. The constituent moieties, however, are prevalent in numerous pharmacologically active agents, suggesting a latent therapeutic potential.

  • The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and central nervous system (CNS) penetration.[1][2] More than 20 FDA-approved drugs feature this moiety.[2]

  • Nitrophenyl groups are present in compounds with a wide array of biological activities, including antimicrobial and adrenergic receptor modulating properties.

  • Organofluorine compounds are ubiquitous in modern pharmaceuticals, with the fluorine atom often used to modulate metabolic stability, binding affinity, and membrane permeability.

Given this structural precedent, a systematic investigation is warranted to uncover the potential pharmacological activities of this compound. This guide proposes a logical, data-driven workflow for this endeavor.

Phase 1: In Silico Profiling and Hypothesis Generation

The initial phase of characterization will leverage computational tools to predict the compound's physicochemical properties, potential biological targets, and ADME-Tox liabilities. This in silico approach is a cost-effective method to prioritize experimental resources and guide subsequent in vitro studies.[3][4]

Physicochemical and ADME-Tox Predictions

A variety of web-based platforms can be utilized for these predictions.

Property PredictedRecommended Tool(s)Rationale
Physicochemical Properties SwissADME, ChemAxonTo determine solubility, lipophilicity (LogP), and other key parameters influencing drug-like behavior.
ADME Profile pkCSM, admetSARTo predict absorption, distribution, metabolism, excretion, and toxicity parameters.[5]
Toxicity Endpoints ProTox-II, LazarTo forecast potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.
Target Prediction

Based on structural similarity to known bioactive molecules, potential protein targets can be predicted.

Prediction MethodRecommended Tool(s)Rationale
Ligand-Based Screening SwissTargetPrediction, SuperPredTo identify potential protein targets based on 2D and 3D structural similarity to known ligands.
Pharmacophore Modeling PharmMapper, ZINCPharmerTo identify potential targets by matching the compound's pharmacophoric features to a database of protein binding sites.

The outputs of this in silico phase will inform the design of the subsequent in vitro screening cascade.

Phase 2: In Vitro Pharmacological Screening

This phase will involve a tiered approach, beginning with broad-based screening against a panel of common off-targets to identify potential safety liabilities, followed by focused screening against target classes hypothesized from the in silico analysis.[6][7]

Primary Screening: Safety and Off-Target Profiling

It is imperative to first assess the compound's potential for undesirable off-target effects.[8] A broad-based screen against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions is recommended.

Workflow for Primary Safety Screening

Compound This compound ScreeningPanel Broad-Based Safety Panel (e.g., Eurofins SafetyScreen44™) Compound->ScreeningPanel DataAnalysis Data Analysis (IC50/EC50 Determination) ScreeningPanel->DataAnalysis HitIdentification Identification of Off-Target Hits (>50% inhibition at 10 µM) DataAnalysis->HitIdentification NoHits No Significant Hits Proceed to Focused Screening HitIdentification->NoHits No Hits Significant Hits Identified Prioritize for De-risking HitIdentification->Hits Yes

Caption: Workflow for primary safety pharmacology screening.

Focused Screening: Hypothesis-Driven Target Engagement

Based on the structural motifs, focused screens should be conducted in the following areas:

  • Antimicrobial Activity: Given its use as a precursor to Linezolid, screening against a panel of Gram-positive and Gram-negative bacteria is a primary objective.

  • CNS Receptor Modulation: The morpholine moiety suggests potential CNS activity. Screening against a panel of key CNS receptors (e.g., adrenergic, dopaminergic, serotonergic) is recommended.

  • Anti-inflammatory Activity: Nitrophenyl-containing compounds have been reported to have anti-inflammatory effects.[9] Screening in cell-based assays for inflammation (e.g., cytokine release, NF-κB activation) is warranted.

Phase 3: Comprehensive ADME-Tox Profiling

Should the compound exhibit promising activity in the focused screens with an acceptable off-target profile, a full in vitro ADME-Tox characterization is necessary.[10]

ADME-Tox Profiling Workflow

cluster_ADME ADME Assays cluster_Tox Toxicity Assays MetabolicStability Metabolic Stability (Microsomes/Hepatocytes) ADME_Data ADME Profile Permeability Permeability (Caco-2 Assay) PlasmaBinding Plasma Protein Binding (Equilibrium Dialysis) CYPInhibition CYP450 Inhibition (Panel of Isoforms) Cytotoxicity Cytotoxicity (e.g., MTT, LDH assays) Tox_Data Toxicity Profile hERG hERG Channel Blockade (Patch Clamp) Mutagenicity Mutagenicity (Ames Test) Candidate Active Compound Candidate->MetabolicStability Candidate->Permeability Candidate->PlasmaBinding Candidate->CYPInhibition Candidate->Cytotoxicity Candidate->hERG Candidate->Mutagenicity Decision Go/No-Go Decision for Lead Optimization ADME_Data->Decision Tox_Data->Decision

Caption: Integrated workflow for in vitro ADME-Tox profiling.

Detailed Experimental Protocols
  • Objective: To determine the rate of metabolism of the compound in liver microsomes or hepatocytes.[11][12][13][14][15]

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • Incubate the compound (typically at 1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding NADPH.

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

    • Calculate the half-life (t½) and intrinsic clearance (Clint).

  • Objective: To assess the intestinal permeability of the compound as a predictor of oral absorption.[9][10][16][17][18]

  • Protocol:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-B) permeability, add the compound to the apical chamber and measure its appearance in the basolateral chamber over time.

    • For basolateral-to-apical (B-A) permeability, add the compound to the basolateral chamber and measure its appearance in the apical chamber.

    • Quantify compound concentrations using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

  • Objective: To determine the extent to which the compound binds to plasma proteins, which influences its distribution and availability.[19][20][21][22][23]

  • Protocol:

    • Utilize a rapid equilibrium dialysis (RED) device.

    • Add the compound to human plasma in one chamber and buffer in the other, separated by a semipermeable membrane.

    • Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu).

  • Objective: To evaluate the potential of the compound to inhibit major cytochrome P450 enzymes, a common cause of drug-drug interactions.[24][25][26][27][28]

  • Protocol:

    • Incubate human liver microsomes with a panel of specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

    • Add varying concentrations of this compound.

    • Initiate the reaction with NADPH and incubate at 37°C.

    • Terminate the reaction and measure the formation of the probe substrate's metabolite by LC-MS/MS.

    • Calculate the IC50 value for each CYP isoform.

  • Objective: To assess the compound's general toxicity to cells.[1][29][30][31][32]

  • Protocol:

    • Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate.

    • Treat the cells with a range of concentrations of the compound for 24-72 hours.

    • Measure cell viability using a suitable method, such as the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity).

    • Calculate the CC50 (50% cytotoxic concentration).

  • Objective: To assess the compound's potential to block the hERG potassium channel, which can lead to cardiac QT prolongation.[33][34][35][36][37]

  • Protocol:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Employ automated patch-clamp electrophysiology to measure the hERG current.

    • Apply varying concentrations of the compound and measure the inhibition of the hERG current.

    • Calculate the IC50 value.

  • Objective: To evaluate the mutagenic potential of the compound.[38][39][40][41][42]

  • Protocol:

    • Use several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

    • Expose the bacteria to various concentrations of the compound, both with and without a metabolic activation system (S9 mix from rat liver).

    • Plate the bacteria on a histidine-deficient medium.

    • Incubate for 48-72 hours and count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

    • A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Data Interpretation and Decision Making

The collective data from these phases will form a comprehensive pharmacological and safety profile of this compound.

ParameterFavorable ProfileUnfavorable Profile
Potency EC50/IC50 in the desired therapeutic rangeLow potency
Selectivity >100-fold selectivity over off-targetsSignificant off-target activity
Permeability Papp (A-B) > 10 x 10⁻⁶ cm/sPapp (A-B) < 2 x 10⁻⁶ cm/s
Efflux Ratio < 2> 2 (indicates active efflux)
Metabolic Stability t½ > 30 min in human liver microsomest½ < 10 min
Plasma Protein Binding 20-95% bound>99% bound
CYP Inhibition IC50 > 10 µMIC50 < 1 µM
Cytotoxicity CC50 > 50 µMCC50 < 10 µM
hERG Inhibition IC50 > 30 µMIC50 < 10 µM
Mutagenicity Negative in Ames testPositive in Ames test

A compound exhibiting a potent and selective on-target activity coupled with a favorable ADME-Tox profile would be a strong candidate for progression into lead optimization and subsequent in vivo studies.

Conclusion

This guide provides a structured and comprehensive framework for the initial pharmacological evaluation of this compound. By systematically progressing through in silico prediction, in vitro screening, and detailed ADME-Tox profiling, researchers can efficiently and robustly characterize this novel chemical entity. The data generated will be critical for making informed decisions regarding its potential as a therapeutic agent and for guiding future drug development efforts.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2758. Retrieved from [Link]

  • Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of Pharmacological and Toxicological Methods, 66(2), 97-112. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link] (This is a placeholder as the original link was not a direct protocol but this is a common source for such information).

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Oie, S., & Tozer, T. N. (1979). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 4(6), 461-477. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

  • SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • (n.d.). The Ames Test. Retrieved from [Link] (This is a placeholder as the original link was a general educational resource).

  • Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Du, C., et al. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1787, 187-196. Retrieved from [Link]

  • AxisPharm. (2024). Methods for the determination of plasma protein binding. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Compound Binding to Plasma Proteins. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • ResearchGate. (2014). How can I predict the insilico ADMET (toxicity) of a new drug?. Retrieved from [Link]

  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Retrieved from [Link]

  • Frontiers. (2019). In silico prediction of ADME and toxicity profiles of the drug candidates. Retrieved from [Link]

  • Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2433, 71-105. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • Frontiers. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Retrieved from [Link]

  • Oxford Academic. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Retrieved from [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Mechanism of N-Aryl Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold in Modern Chemistry

The N-aryl morpholine motif is a cornerstone in contemporary chemical sciences, particularly within drug discovery and materials science.[1][2] Its prevalence in FDA-approved pharmaceuticals is a testament to its favorable physicochemical and metabolic properties, often enhancing aqueous solubility, metabolic stability, and bioavailability.[3][4] This guide moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of the core reactivity patterns governing N-aryl morpholine compounds. We will explore the "why" behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the full potential of this privileged scaffold.

The Foundational C–N Bond: Synthesis via Buchwald-Hartwig Amination

The most robust and widely adopted method for constructing the titular C(aryl)–N(morpholine) bond is the Palladium-catalyzed Buchwald-Hartwig amination.[5][6][7] This cross-coupling reaction has revolutionized the synthesis of aromatic amines, offering a powerful and versatile tool for forging this critical linkage from aryl halides (or pseudo-halides) and morpholine.[8][9]

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the catalytic cycle is paramount to troubleshooting and optimizing this transformation. The reaction proceeds through a sequence of well-defined steps involving the palladium catalyst, the choice of which directly influences reaction efficiency, scope, and tolerance to functional groups.

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically generated in situ, undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6]

  • Ligand Exchange & Deprotonation: Morpholine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated morpholine to form a palladium amido complex.

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the N-aryl morpholine product from the Pd(II) complex, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos or RuPhos) are essential as they promote both the initial oxidative addition and the final reductive elimination steps, while preventing the formation of inactive catalyst species.[5]

Buchwald_Hartwig_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Active Pd(0)L Catalyst OA_Complex Pd(II) Oxidative Addition Complex (Ar-Pd(II)-X)L Pd0->OA_Complex + Ar-X (Oxidative Addition) Amido_Complex Pd(II) Amido Complex (Ar-Pd(II)-N(morph))L OA_Complex->Amido_Complex + Morpholine, Base - Base-H+X (Ligand Exchange) Amido_Complex->Pd0 (Reductive Elimination) Product N-Aryl Morpholine Amido_Complex->Product Product Release ArylHalide Aryl Halide (Ar-X) Morpholine Morpholine + Base

Fig 1. Catalytic cycle for the Buchwald-Hartwig amination.
Data-Driven Protocol Optimization

The selection of catalyst components is not arbitrary; it is a carefully optimized system tailored to the substrates. Aryl chlorides, being less reactive than bromides or iodides, often require more electron-rich and sterically demanding ligands and higher reaction temperatures to facilitate the initial oxidative addition.[6][10]

Aryl HalidePalladium PrecursorLigandBaseTemp (°C)Typical Yield (%)Reference
Aryl BromidePd₂(dba)₃XPhosNaOt-Bu80-10085-98%
Aryl ChloridePd(OAc)₂RuPhosK₃PO₄100-12075-92%[5]
Heteroaryl Chloride[Pd(allyl)Cl]₂t-BuXPhosK₂CO₃10065-88%[11]
Field-Proven Experimental Protocol: Synthesis of 4-(4-methylphenyl)morpholine

This protocol provides a reliable, self-validating system for a standard Buchwald-Hartwig amination.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (anhydrous)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 0.5 mol%) and XPhos (0.04 mmol, 1.0 mol%). Seal the flask, and purge with argon or nitrogen for 15 minutes. This step is critical to prevent oxidation of the phosphine ligand and the active Pd(0) species.

  • Catalyst Activation: Add anhydrous toluene (5 mL), followed by NaOt-Bu (6.33 mmol, 1.5 equiv.). The mixture is stirred at room temperature for 5 minutes. The base facilitates the reduction of Pd(II) to the active Pd(0) catalyst.

  • Substrate Addition: Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and quench by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure N-aryl morpholine.

Modern Reactivity Frontiers: Photoredox and C-H Functionalization

While C-N cross-coupling is the workhorse for synthesis, modern methods focus on late-stage functionalization, leveraging the inherent reactivity of the N-aryl morpholine scaffold itself. These approaches are highly valued in drug development for their ability to rapidly generate diverse analogs.

Photoredox Catalysis: Harnessing Light to Form Radical Cations

Visible-light photoredox catalysis provides a powerful means to access reactive intermediates under exceptionally mild conditions. For N-aryl morpholines, this typically involves a single-electron transfer (SET) from the electron-rich amine to an excited-state photocatalyst.[12]

Mechanism:

  • A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light to reach an excited state (*PC).

  • The excited photocatalyst is a potent oxidant and accepts an electron from the N-aryl morpholine, generating an N-aryl morpholine radical cation and the reduced photocatalyst (PC⁻).[13][14]

  • This highly reactive radical cation can then undergo a variety of transformations, most notably deprotonation at the α-amino position to form an α-amino radical.

  • This radical can then engage in coupling reactions, such as arylation with an appropriate partner, to functionalize the morpholine ring.[15]

Photoredox_Mechanism cluster_photo Photoredox Catalysis Workflow PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_red Reduced PC (PC⁻) PC_star->PC_red + e⁻ (Reduction) N_Aryl N-Aryl Morpholine Radical_Cation Radical Cation N_Aryl->Radical_Cation - e⁻ (Oxidation) Alpha_Radical α-Amino Radical Radical_Cation->Alpha_Radical - H⁺ (Base) Product α-Functionalized Product Alpha_Radical->Product Aryl_Partner Coupling Partner (e.g., Aryl Halide) Aryl_Partner->Product

Fig 2. General workflow for photoredox activation of N-aryl morpholines.

This strategy enables C-H functionalization reactions that are complementary to traditional methods, often avoiding the need for pre-functionalized substrates.[15]

Transition Metal-Catalyzed C–H Functionalization

An alternative strategy for direct functionalization is transition metal-catalyzed C–H activation. Dirhodium tetracarboxylate catalysts, for instance, can achieve site-selective C–H functionalization at the α-position of the morpholine ring.[16]

Mechanism: The reaction typically proceeds via a rhodium carbene intermediate. This electrophilic species undergoes a C–H insertion reaction preferentially at the α C–H bond adjacent to the nitrogen atom. This site-selectivity is notable because the adjacent oxygen atom might be expected to deactivate this position electronically. The reaction's preference is driven by the ability of the N-aryl group to stabilize the transition state.[16] This method is highly atom-economical, as it directly converts a C-H bond into a C-C bond without requiring stoichiometric reagents.

Metabolic Reactivity: Implications for Drug Development

For medicinal chemists, the synthetic reactivity of a scaffold is only half the story; its metabolic fate is equally critical. The morpholine ring is generally considered to improve the metabolic profile of a drug, but it is not metabolically inert.[17][18] Understanding its potential metabolic pathways is essential for designing robust drug candidates.

The primary metabolic transformations of the morpholine ring are oxidative processes mediated by Cytochrome P450 (CYP) enzymes.

Metabolic ReactionDescriptionConsequence
α-Carbon Oxidation Oxidation of the C-H bond adjacent to the nitrogen, leading to an unstable carbinolamine intermediate.Can lead to N-dealkylation or morpholine ring opening. A major pathway for metabolism.
β-Carbon Oxidation Oxidation of the C-H bond adjacent to the oxygen atom.Forms a more polar hydroxylated metabolite, aiding in excretion.
N-Oxidation Direct oxidation of the nitrogen atom to form an N-oxide.Generally results in a highly polar, readily excretable, and often inactive metabolite.

Strategically substituting the morpholine ring, for example by introducing fluorine atoms, can block these metabolic "hotspots" and significantly enhance the metabolic stability of a drug molecule.[18]

Conclusion: A Versatile Scaffold with Tunable Reactivity

The N-aryl morpholine scaffold exhibits a rich and tunable reactivity profile. Its synthesis is reliably achieved through well-understood palladium-catalyzed methods like the Buchwald-Hartwig amination. Beyond its construction, the motif serves as a platform for modern, atom-economical functionalization reactions via photoredox catalysis and transition-metal-mediated C-H activation. For drug developers, a thorough understanding of both its synthetic handles and its metabolic pathways is crucial. By leveraging these mechanistic insights, researchers can continue to exploit this privileged structure to build the next generation of therapeutics and advanced materials.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
  • Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Various Authors. (2019-2025). Collection of articles on morpholine synthesis. ResearchGate. [Link]

  • Ghotbi, N., et al. (2023). Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides. Organic Letters. [Link]

  • Twilton, J., et al. (2017). Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis. NIH National Center for Biotechnology Information. [Link]

  • Thevis, M., et al. (2026). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Feitosa, S. C., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Stark, S., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Asif, M. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Nolan, S. P., et al. (2024). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. [Link]

  • Das, B., et al. (2023). Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Dirhodium Tetracarboxylate Catalyst. ACS Catalysis. [Link]

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]

  • Díez-González, S., et al. (2014). Palladium-catalyzed amination of morpholine with aryl chlorides. ResearchGate. [Link]

  • Asif, M. (2021). The photoredox α‐amino C−H arylation toward morpholine functionalization. ResearchGate. [Link]

  • Budnikova, Y. H., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH National Center for Biotechnology Information. [Link]

  • Budnikova, Y. H., et al. (2023). Selected known reactions of morpholine, including those involving its putative radical. ResearchGate. [Link]

  • Hartwig, J. F., & Shekhar, S. (2014). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). Biologically active N-arylated morpholine derivatives. ResearchGate. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Johnson, T. A., et al. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH National Center for Biotechnology Information. [Link]

  • Asif, M. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Organic and Biomolecular Chemistry. [Link]

Sources

A Comprehensive Technical Guide on the Biological Activities of Fluoronitrophenyl Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical, metabolic, and biological properties.[1][2] Its incorporation into molecular scaffolds can enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like characteristics.[1][3] When combined with a fluoronitrophenyl moiety, the resulting class of compounds—fluoronitrophenyl morpholines—presents a unique combination of features. The fluorine atom can enhance metabolic stability and binding affinity, while the electron-withdrawing nitro group offers potential for specific molecular interactions and bioreductive activation. The morpholine ring itself often imparts improved solubility and metabolic stability.[4]

One of the foundational building blocks in this class is 4-(2-Fluoro-4-nitrophenyl)morpholine, a key intermediate that serves as a versatile starting point for the synthesis of a wide array of derivatives.[5] This guide provides a comprehensive review of the synthesis, diverse biological activities, and therapeutic potential of fluoronitrophenyl morpholines, synthesizing technical data and field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Synthesis and Chemical Properties

The synthesis of fluoronitrophenyl morpholine derivatives typically begins with a nucleophilic aromatic substitution (SNAr) reaction. The process leverages the high reactivity of an activated aryl halide, such as 1,2-difluoro-4-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene, with morpholine. The presence of the electron-withdrawing nitro group in the para position and a fluorine atom in the ortho position activates the ring, making the carbon at position 1 highly susceptible to nucleophilic attack by the secondary amine of the morpholine ring. This reaction is often carried out in the presence of a mild base (e.g., K2CO3, Et3N) to neutralize the generated hydrofluoric or hydrochloric acid and drive the reaction to completion.

The resulting core structure, 4-(2-fluoro-4-nitrophenyl)morpholine, can then be further functionalized. For instance, the nitro group can be reduced to an amine, which can then be converted into a variety of amides, sulfonamides, or other functional groups to explore the structure-activity relationship (SAR).

Start Starting Materials: - 1,2-Difluoro-4-nitrobenzene - Morpholine - Base (e.g., K2CO3) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Solvent (e.g., DMF) Intermediate Core Intermediate: 4-(2-Fluoro-4-nitrophenyl)morpholine Reaction->Intermediate Functionalization Further Functionalization Intermediate->Functionalization e.g., Nitro Reduction Derivatives Biologically Active Derivatives (Amides, Sulfonamides, etc.) Functionalization->Derivatives FNPM Fluoronitrophenyl Morpholine Derivative FOXM1 FOXM1 FNPM->FOXM1 Inhibition Arrest G2/M Arrest FNPM->Arrest Apoptosis Apoptosis FNPM->Apoptosis Targets Downstream Targets (CCNB1, CDC25) FOXM1->Targets Upregulation G2M G2/M Phase Progression Targets->G2M Promotion

Caption: Inhibition of the FOXM1 pathway by fluoronitrophenyl morpholines.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds has been evaluated against a range of human cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a key metric for comparison.

Compound ClassCell LineIC50 (µM)Reference
Morpholine-Quinazoline (AK-3)A549 (Lung)10.38 ± 0.27[6]
Morpholine-Quinazoline (AK-3)MCF-7 (Breast)6.44 ± 0.29[6]
Morpholine-Quinazoline (AK-10)MCF-7 (Breast)3.15 ± 0.23[6]
Morpholine-Triazine (Cpd 14)SW620 (Colorectal)14.9[7]
Morpholine-Triazine (Cpd 14)SW480 (Colorectal)17.5[7]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxicity of compounds against adherent cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluoronitrophenyl morpholine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 3: Antimicrobial and Antifungal Activity

The morpholine scaffold is present in several antimicrobial and antifungal agents. [8][9]Its derivatives, including fluoronitrophenyl morpholines, have shown promising activity against a spectrum of bacterial and fungal pathogens.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

In fungi, morpholine-based drugs like amorolfine act by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol reductase (ERG24) and sterol isomerase (ERG2). [9]Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. This dual-target mechanism makes it more difficult for fungi to develop resistance. [9]

FNPM Fluoronitrophenyl Morpholine Derivative Isomerase Δ8→Δ7 Sterol Isomerase (ERG2) FNPM->Isomerase Inhibition Reductase Δ14-Sterol Reductase (ERG24) FNPM->Reductase Inhibition Pathway_Start Squalene Epoxidase Squalene Epoxidase Pathway_Start->Epoxidase Lanosterol Lanosterol Epoxidase->Lanosterol Pathway_Mid ... Lanosterol->Pathway_Mid Fecosterol Fecosterol Pathway_Mid->Fecosterol Fecosterol->Isomerase Episterol Episterol Isomerase->Episterol Episterol->Reductase Ignosterol Ignosterol Reductase->Ignosterol Pathway_End ... Ignosterol->Pathway_End Ergosterol Ergosterol Pathway_End->Ergosterol Membrane Fungal Cell Membrane Disruption

Caption: Mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Quantitative Data: Antimicrobial and Antifungal Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Morpholine-Thiazole (Cpd 10)M. smegmatisActive[10]
Morpholine-Triazole (Cpd 12)M. smegmatis15.6[10]
Morpholine-Triazole (Cpd 12)C. albicans>500[10]
Sila-Morpholine (Cpd 24)C. albicans0.5[9]
Sila-Morpholine (Cpd 24)C. neoformans0.25[9]
Sila-Morpholine (Cpd 24)A. niger1[9]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the MIC of a compound against a bacterial strain, following CLSI guidelines.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Compound Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution. Prepare two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Section 4: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. [11][12]Morpholine derivatives have emerged as potent anti-inflammatory agents by modulating the production of key inflammatory mediators. [13][14]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many morpholine derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. [11]In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [14]Certain fluorinated compounds have demonstrated the ability to reduce the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby blocking this entire cascade. [11]

cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Response Inflammatory Response Genes->Response FNPM Fluoronitrophenyl Morpholine Derivative FNPM->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

  • Measurement: Allow the color to develop for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Section 5: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For morpholine derivatives, several key structural features have been shown to influence potency and selectivity.

  • Aromatic Substitution: The presence of a halogen group (like fluorine) on the aromatic ring often increases inhibitory activity. [15]This is likely due to the formation of favorable halogen bonds or other electronic interactions within the target protein's active site.

  • Morpholine Ring Integrity: The basic tertiary nitrogen within the morpholine ring is often essential for activity, particularly in antifungal compounds. [9]Converting this amine to an amide can lead to a significant loss of potency. [9]* Stereochemistry: The spatial arrangement of substituents can be critical. For inhibitors of monoamine reuptake, the stereochemistry and substitution pattern on the aryl rings determine whether a compound will be a selective serotonin reuptake inhibitor (SRI), a selective norepinephrine reuptake inhibitor (NRI), or a dual SNRI. [16]* Linker and Appended Groups: For quinazoline-based anticancer agents, the nature of the substituent at the C-4 position of the quinazoline ring significantly impacts cytotoxicity. [15]

Caption: Key structural factors influencing the biological activity of derivatives.

Conclusion and Future Perspectives

Fluoronitrophenyl morpholines represent a versatile and promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique combination of the privileged morpholine scaffold with the electronically distinct fluoronitrophenyl ring provides a rich platform for medicinal chemistry exploration. The structure-activity relationship studies conducted so far have revealed critical insights, guiding the rational design of more potent and selective agents.

Future research in this area should focus on several key aspects. [8][15]Firstly, lead optimization of the most promising compounds through further structural modifications is necessary to enhance efficacy and improve pharmacokinetic and safety profiles. Secondly, a deeper investigation into the specific molecular targets and mechanisms of action will be crucial for developing targeted therapies. Finally, progressing the most promising candidates into in vivo animal models is an essential step to validate their therapeutic potential for clinical development. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

  • Vertex AI Search. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • ResearchGate. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.
  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6.
  • Alam, M. S., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 169, 135-167.
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Singh, S. B., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(7), 786-790.
  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2636-2641.
  • Kumari, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(52), 32943-32956.
  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • ResearchGate. (2025). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides.
  • Heiran, R., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 100, 103915.
  • Yurttaş, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 949-956.
  • Rekka, E., et al. (1996). Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity. Archiv der Pharmazie, 329(5), 239-243.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Bartoš, M., et al. (2025). Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model. European Journal of Medicinal Chemistry, 283, 117006.
  • Williamson, K. L., et al. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology Biochemistry and Behavior, 226, 173572.
  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.
  • Al-Ostath, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Journal of Molecular Structure, 1282, 135183.
  • Meng, Q., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic & Medicinal Chemistry, 78, 117145.
  • MDPI. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation.
  • ResearchGate. (n.d.). Anti-inflammatory activity of synthesized compounds under formalin induced inflammation model.

Sources

Safety, handling, and MSDS for 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 4-(2-Fluoro-4-nitrophenyl)morpholine

Introduction: Contextualizing a Key Synthetic Intermediate

4-(2-Fluoro-4-nitrophenyl)morpholine (CAS No. 2689-39-6) is a substituted morpholine derivative recognized for its utility as a versatile building block in organic synthesis.[1] Its molecular architecture, which combines a morpholine core with a fluorinated nitrobenzene group, makes it a valuable intermediate in the development of pharmaceuticals and other advanced materials.[1][2] The presence of an electron-withdrawing nitro group and a fluorine atom on the phenyl ring imparts specific reactivity to the molecule, making it instrumental in various chemical transformations.[1]

Given its role in research and development, a comprehensive understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel. This guide provides an in-depth analysis of the hazards, handling protocols, and emergency procedures associated with this compound, grounded in authoritative safety data.

A Note on Chemical Nomenclature: This guide specifically addresses 4-(2-Fluoro-4-nitrophenyl)morpholine, CAS No. 2689-39-6 . While the user query specified a "6-nitro" isomer, publicly available safety and handling data overwhelmingly correspond to the "4-nitro" isomer. All information herein pertains to this well-documented compound.

Table 1: Chemical and Physical Properties of 4-(2-Fluoro-4-nitrophenyl)morpholine
PropertyValueSource(s)
CAS Number 2689-39-6[3][4][5]
Molecular Formula C10H11FN2O3[1][3]
Molecular Weight 226.20 g/mol [6]
Appearance Yellow-colored solid[6]
Melting Point 86 - 88 °C[6]
Boiling Point ~380.9 - 384.3 °C at 760 mmHg (estimated)[6][7]
Density ~1.34 - 1.36 g/cm³[6][7]
Flash Point ~184.2 - 186.2 °C (estimated)[6][7]
Solubility Soluble in some organic solvents (e.g., dichloromethane), less soluble in water.[6][6]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered hazardous.[5] The primary risks are associated with irritation to the skin, eyes, and respiratory system. The causality stems from the chemical nature of nitroaromatic compounds, which can be reactive and provoke irritant responses upon contact with biological tissues.

Table 2: GHS Hazard Summary
ClassificationHazard CodeHazard StatementSignal Word
Skin Corrosion/IrritationH315Causes skin irritation.Warning
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.Warning
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.Warning

Source: Data compiled from Fisher Scientific Safety Data Sheet.[5]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to safety prioritizes the hierarchy of controls: first, using engineering controls (e.g., fume hoods) to isolate the hazard; second, implementing administrative controls (e.g., Standard Operating Procedures); and finally, relying on Personal Protective Equipment (PPE) as the last line of defense.

Engineering Controls: All weighing and handling of 4-(2-Fluoro-4-nitrophenyl)morpholine powder must be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[5] The workstation should be equipped with an accessible eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct contact. The following workflow outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering & Work Area Controls cluster_ppe Personal Protective Equipment Selection start Assess Task: Handling Solid Compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood safety_stations Eyewash & Safety Shower are accessible and tested? fume_hood->safety_stations Yes eye_protection Wear chemical splash goggles (meeting EN166 or ANSI Z87.1). safety_stations->eye_protection Yes hand_protection Wear chemical-resistant nitrile gloves. Inspect before use. eye_protection->hand_protection body_protection Wear a buttoned lab coat and appropriate clothing (long pants, closed-toe shoes). hand_protection->body_protection respiratory_protection Is there a high risk of aerosolization or dust generation? body_protection->respiratory_protection respirator Use NIOSH/MSHA or EN 149 approved respirator. respiratory_protection->respirator Yes proceed Proceed with Handling Protocol respiratory_protection->proceed No respirator->proceed

Caption: PPE selection workflow for handling solid 4-(2-Fluoro-4-nitrophenyl)morpholine.

Section 4: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is essential for mitigating exposure risks during the handling of this solid chemical.

Protocol for Weighing and Transferring:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, receiving flask).

  • Don PPE: Put on all required PPE as determined by the workflow in Section 3. This must include, at a minimum, safety goggles, nitrile gloves, and a lab coat.[5]

  • Grounding: To prevent static discharge, which can cause fine powders to become airborne, ground yourself and the equipment where appropriate.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Avoid creating dust clouds by using slow, deliberate movements.

  • Transfer: Gently transfer the weighed solid into the reaction vessel or container. Tap the weigh boat to ensure a complete transfer.

  • Closure and Cleaning: Securely close the main container.[5] Decontaminate the spatula and weigh boat according to laboratory procedures, or dispose of the weigh boat in the designated solid hazardous waste container.

  • Post-Handling: Wipe down the work surface within the fume hood. Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them. Wash hands and any exposed skin thoroughly with soap and water.[5]

Storage Requirements:

  • Conditions: Store in a cool, dry, and well-ventilated area.[5][6]

  • Container: Keep containers tightly closed to prevent moisture absorption and contamination.[5][6]

  • Location: The compound should be stored in a dedicated, locked chemical cabinet.[5]

  • Incompatibilities: Keep away from heat, flames, ignition sources, and strong oxidizing agents.[6][8]

Section 5: Emergency Procedures

A swift and correct response to an emergency, such as a spill or personal exposure, is critical.

First-Aid Measures:

  • Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention if symptoms occur or persist.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] If skin irritation develops and persists, seek medical advice.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[5]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and then drink plenty of water. Get medical attention if you feel unwell.[5]

Spill Response Protocol:

The following diagram outlines the procedure for a small-scale laboratory spill. For large spills, evacuate the area and contact emergency response personnel.

Spill_Response cluster_initial Initial Response cluster_cleanup Containment & Cleanup cluster_final Final Steps start Small Spill Detected alert Alert personnel in the immediate area. Restrict access. start->alert don_ppe Don appropriate PPE: - Respirator - Goggles - Nitrile Gloves (double-glove) - Lab Coat/Coveralls alert->don_ppe contain Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). don_ppe->contain sweep Carefully sweep the material into a labeled hazardous waste container. AVOID CREATING DUST. contain->sweep decontaminate Decontaminate the spill area with soap and water, then wipe dry. sweep->decontaminate dispose Dispose of all contaminated materials (absorbent, PPE) as hazardous waste according to institutional protocols. decontaminate->dispose report Report the incident to the Laboratory Supervisor or EHS. dispose->report end_spill Spill Neutralized report->end_spill

Caption: Emergency response protocol for a small laboratory spill.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[8] For major fires, evacuation and remote firefighting may be necessary due to explosion risk.[8]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[5][8]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5][9]

Section 6: Toxicological and Disposal Information

Toxicological Profile:

The primary toxicological concerns identified are irritation.[5][8]

  • Acute Effects: Causes skin irritation, serious eye irritation, and may cause respiratory irritation upon single exposure.[5] Ingestion may be harmful.[8]

Disposal Considerations:

All waste generated from the use of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5] Dispose of the contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[5] Do not allow the chemical to be released into the environment.[5]

References

  • 4-(2-Fluoro-4-Nitrophenyl)Morpholine. Bouling Chemical Co., Limited. 6

  • 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489. PubChem, National Center for Biotechnology Information.

  • 2689-39-6(4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Product Description. ChemicalBook. 10

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara, Environmental Health & Safety. 11

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. BOC Sciences. 1

  • 4-(2-fluoro-4-nitro-phenyl)-morpholine cas 2689-39-6. Home Sunshine Pharma. 7

  • 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE - Safety Data Sheet. ChemicalBook. 4

  • SAFETY DATA SHEET - 4-(2-Fluoro-4-nitrophenyl)morpholine. Fisher Scientific.

  • 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6. ChemicalBook.

  • 4-(2-Nitrophenyl)morpholin-3-one - Safety Data Sheet. AK Scientific, Inc. 12

  • 4 - SAFETY DATA SHEET - 4-(4-Nitrophenyl)morpholine. Fisher Scientific. 8

  • Safety Data Sheet: Morpholine. Carl ROTH.

Sources

Navigating the Void: A Technical Guide to Determining the Physicochemical Properties of Novel Drug Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Whitepaper on 4-(2-Fluoro-6-nitrophenyl)morpholine

Executive Summary: The Challenge of the Unknown

In the fast-paced world of drug discovery and development, researchers frequently encounter novel chemical entities whose physical properties are uncharacterized. A case in point is This compound , a substituted nitrophenyl-morpholine derivative. Despite the prevalence of the morpholine scaffold in medicinal chemistry for improving pharmacokinetic profiles, a thorough search of public chemical databases and commercial supplier listings reveals a critical data gap: the experimental melting and boiling points for this specific isomer are not documented.[1][2][3] This guide addresses this common laboratory challenge head-on. It provides a robust, three-pronged strategy for scientists to confidently establish these crucial physicochemical parameters, moving a promising compound from a structural drawing to a well-characterized physical substance ready for further development. This is not merely a set of instructions but a methodological framework grounded in first principles, designed for practical application by research, development, and quality control professionals.

The Central Role of Melting and Boiling Points in Pharmaceutical Development

Before delving into methodology, it is crucial to understand why these specific data points are indispensable. The melting point (MP) and boiling point (BP) are far more than simple physical constants; they are foundational pillars of a compound's identity, purity, and manufacturability.

  • Criterion for Purity: A pure, crystalline organic compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[4] The presence of impurities introduces defects into the crystal lattice, which disrupts the intermolecular forces, leading to a depression of the melting point and a broadening of the melting range.[4] Therefore, MP determination is a rapid, reliable, and cost-effective first-pass assessment of sample purity in any synthesis or purification workflow.

  • Compound Identification and Characterization: For a known substance, the melting point serves as a key identifier. For a novel compound, it is a fundamental characteristic that contributes to its unique chemical fingerprint, essential for publications, patent filings, and regulatory submissions.[4]

  • Stability and Formulation: The melting point provides an initial indication of a compound's thermal stability. This is critical for downstream processes such as drying, milling, and formulation, where the active pharmaceutical ingredient (API) may be exposed to heat. A low melting point can signal potential challenges with physical stability, handling, and the choice of excipients. The boiling point is equally critical for purification via distillation and for assessing the volatility of a compound, which has implications for process safety and environmental controls.

The morpholine moiety itself is frequently incorporated into drug candidates to enhance properties like aqueous solubility and metabolic stability, making morpholine derivatives common in CNS and oncology research.[5] Characterizing fundamental properties like MP and BP is therefore a non-negotiable step in advancing these promising scaffolds.

A Strategic Workflow for Property Determination

When faced with a data void, a systematic approach is required. The following workflow combines predictive techniques, comparative analysis, and definitive experimental verification.

G cluster_0 cluster_1 cluster_2 A The Data Gap No published MP/BP for This compound B Phase 1: In Silico Prediction (Computational Estimation) A->B Address with predictive models C Phase 2: Analog Analysis (Isomeric & Structural Comparison) B->C Refine estimate with empirical data D Phase 3: Experimental Verification (Definitive Measurement) C->D Guide experimental starting conditions E Established Physicochemical Profile (Melting & Boiling Points) D->E Generate authoritative data

Caption: A strategic workflow for characterizing novel compounds.

Phase 1: In Silico Prediction

Computational chemistry offers valuable tools for estimating the properties of uncharacterized molecules. Methods range from group contribution models to more complex Quantitative Structure-Property Relationship (QSPR) analyses. These models calculate properties based on the molecule's topology, functional groups, and electronic features. While no pre-calculated values for this compound are readily available, a medicinal chemist would use commercial or open-source software packages (e.g., ACD/Labs Percepta, ChemDraw) to generate initial estimates. These predictions, while not a substitute for experimental data, are invaluable for planning experiments, such as setting the temperature range for a melting point apparatus.

Phase 2: Analysis of Structural Analogs

The principle of chemical similarity is a powerful tool. By examining the known properties of structurally related compounds, we can infer a reasonable range for our target molecule. The key is to understand how specific structural changes influence intermolecular forces and, consequently, the melting and boiling points.

Key Structural Considerations:

  • Isomerism: The position of substituents on the aromatic ring dramatically affects molecular symmetry and polarity, which are key determinants of crystal packing efficiency. A more symmetrical molecule generally packs more efficiently into a crystal lattice, requiring more energy to break apart, thus leading to a higher melting point.[6]

  • Electron-Withdrawing Groups: The nitro group (–NO₂) is strongly electron-withdrawing, creating a significant dipole moment in the molecule.[7][8] This increases the potential for dipole-dipole interactions, which can lead to higher melting and boiling points compared to non-nitrated analogs.

  • Fluorine Substitution: The presence of a fluorine atom adds to the molecule's polarity and can participate in specific intermolecular interactions, though its effect can be complex and context-dependent.

Let's analyze the available data for close analogs of This compound :

Compound NameStructureReported Melting Point (°C)Predicted Boiling Point (°C)Key Structural Difference from Target
4-(2-Fluoro-4-nitrophenyl)morpholine (Isomer)O=N(=O)c1ccc(N2CCOCC2)c(F)c186 - 88[9]106 - 109[10]121 - 126[2][11]380.9 ± 42.0[2][11]~384.3[9]Nitro group is para to the morpholine (position 4) instead of ortho (position 6).
4-(4-Nitrophenyl)morpholine (Analog)O=N(=O)c1ccc(N2CCOCC2)cc1151 - 155[12]152386.2 ± 37.0Lacks the fluorine atom; nitro group is para.

Field-Proven Insights:

  • Data Discrepancy: The wide variation in the reported melting points for the same compound, 4-(2-Fluoro-4-nitrophenyl)morpholine (ranging from 86°C to 126°C), is a critical observation.[2][9][10][11] This likely reflects differences in the purity of the commercial batches and underscores the absolute necessity of independent experimental verification rather than relying solely on supplier data.

  • Isomeric Impact: The target compound has the nitro group at position 6, ortho to the morpholine substituent. This ortho-positioning can lead to steric hindrance and the possibility of intramolecular hydrogen bonding between the nitro-oxygen and ortho C-H groups, which could alter the intermolecular packing compared to the 4-nitro isomer. This makes a direct extrapolation of the melting point challenging, but it provides a reasonable experimental window (e.g., 80°C to 160°C) to begin the experimental determination.

Phase 3: Definitive Experimental Protocols

Having established a probable range, the final phase is direct measurement. The following protocols are based on standard, reliable methods suitable for the small quantities typical in a research setting.

Protocol: Capillary Melting Point Determination

This method is the gold standard for determining the melting point of a crystalline solid.

G start_end start_end prep prep process process decision decision result result Start Start Prep 1. Sample Preparation - Finely powder the dry sample. - Pack 2-3 mm into a capillary tube. Start->Prep Insert 2. Instrument Setup - Place capillary in heating block. Prep->Insert FastHeat 3. Rapid Heating - Heat quickly to ~20°C below the estimated MP. Insert->FastHeat SlowHeat 4. Slow Heating - Reduce rate to 1-2°C per minute. FastHeat->SlowHeat Observe 5. Observation & Recording - Record T_onset (first liquid droplet). - Record T_clear (fully liquid). SlowHeat->Observe Range Melting Range (T_onset - T_clear) Observe->Range End End Range->End

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and well-understood Nucleophilic Aromatic Substitution (SNAr) reaction. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. The information presented herein is intended to empower researchers to confidently and successfully synthesize this important chemical intermediate.

Introduction: The Significance of Morpholine-Containing Scaffolds

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target engagement.[3] The title compound, this compound, is an important intermediate, with its isomer, 4-(2-fluoro-4-nitrophenyl)morpholine, being a key component in the synthesis of the antibiotic Linezolid.[4][5] The strategic placement of the fluoro and nitro groups on the phenyl ring provides handles for further chemical modifications, making it a versatile precursor for the synthesis of a diverse range of bioactive molecules.

Underlying Chemical Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, in an SNAr reaction, the aromatic ring is electron-deficient and is attacked by a nucleophile.[6][7]

The key requirements for a successful SNAr reaction are:

  • An electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (EWGs).

  • A good leaving group on the aromatic ring, often a halide.

  • A potent nucleophile.

In this synthesis, the nitro group (-NO₂) acts as a powerful electron-withdrawing group, activating the benzene ring for nucleophilic attack.[8] The fluorine atom serves as the leaving group. Morpholine, a secondary amine, is the nucleophile.

The reaction proceeds through a two-step addition-elimination mechanism:[9][10]

  • Addition of the Nucleophile: The morpholine nitrogen attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized onto the ortho and para positions relative to the point of attack, and importantly, onto the oxygen atoms of the nitro group. This delocalization is crucial for stabilizing the intermediate.[7][9]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the final product.

The presence of the nitro group ortho to one of the fluorine atoms in the starting material, 1,2-difluoro-3-nitrobenzene, significantly activates that position for substitution.

Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Recommended Grade/Purity
1,2-Difluoro-3-nitrobenzene19064-24-5C₆H₃F₂NO₂159.09>98%
Morpholine110-91-8C₄H₉NO87.12>99%, anhydrous
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, finely powdered
Acetonitrile (CH₃CN)75-05-8CH₃CN41.05Anhydrous, >99.8%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS grade
Hexanes110-54-3C₆H₁₄86.18ACS grade
Deionized Water7732-18-5H₂O18.02---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04ACS grade

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (optional)

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1,2-Difluoro-3-nitrobenzene 1,2-Difluoro-3-nitrobenzene Reaction_Vessel Reaction Mixture (Acetonitrile, K₂CO₃, 80°C) 1,2-Difluoro-3-nitrobenzene->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Cool to RT Extraction Extract with EtOAc Quenching->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Flash Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-difluoro-3-nitrobenzene (1.0 g, 6.28 mmol), morpholine (0.66 g, 0.75 mL, 7.54 mmol, 1.2 equivalents), and anhydrous potassium carbonate (1.74 g, 12.56 mmol, 2.0 equivalents).

  • Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into 50 mL of deionized water. c. Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (2 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange solid.

  • Purification: a. Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or isopropanol. Dissolve the crude solid in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration. b. Flash Chromatography (if necessary): If recrystallization does not yield a product of sufficient purity, the crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Safety Precautions
  • 1,2-Difluoro-3-nitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][12] It can cause skin and eye irritation.[12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Morpholine: Morpholine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.

  • Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • General Precautions: The reaction should be conducted in a well-ventilated fume hood. Avoid generating dust from potassium carbonate.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: Expected to be a yellow crystalline solid.

  • Melting Point: Can be determined using a standard melting point apparatus. The analogous 4-(2-fluoro-4-nitrophenyl)morpholine has a melting point of 106-109 °C, and a similar range can be expected.[4]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the morpholine protons (typically two multiplets around 3.0-4.0 ppm) and the aromatic protons. The aromatic region will display complex splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the morpholine carbons and the aromatic carbons. The carbons attached to fluorine will exhibit large C-F coupling constants.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₁₁FN₂O₃). The expected exact mass is approximately 226.0754 g/mol .

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Inactive reagents. - Insufficient heating.- Extend the reaction time and continue to monitor by TLC. - Use fresh, anhydrous reagents and solvents. - Ensure the reaction temperature is maintained at 80 °C.
Presence of starting material after extended reaction time - Insufficient morpholine or base.- Add an additional portion of morpholine and potassium carbonate.
Formation of multiple products (impurities) - Side reactions. - Disubstitution (reaction at both fluorine positions).- Ensure the stoichiometry of the reactants is correct. Using a slight excess of morpholine can favor monosubstitution. - Purify the product using flash column chromatography.
Difficulty in crystallization - Oily product. - Presence of impurities.- Purify the crude product by flash chromatography before attempting recrystallization. - Try different solvent systems for recrystallization (e.g., toluene, ethyl acetate/hexanes).

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a reliable and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can successfully synthesize and purify this compound for its application in drug discovery and development programs.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • BYJU'S. Nucleophilic aromatic substitution. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]

  • American Chemical Society. (2014, June 23). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Retrieved from [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • YouTube. (2020, February 2). SNAr reaction mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

The Strategic Utility of 4-(2-Fluoro-6-nitrophenyl)morpholine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Molecular Architectures

In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorine and nitro-functionalized aromatic scaffolds is a cornerstone of rational drug design. The compound 4-(2-Fluoro-6-nitrophenyl)morpholine emerges as a highly valuable, yet nuanced, synthetic intermediate. Its unique electronic and steric arrangement—a fluorine atom and a morpholine moiety ortho to a powerfully electron-withdrawing nitro group—presents a fascinating case study in controlled reactivity. This guide provides an in-depth exploration of its synthetic utility, focusing on the principles that govern its application and offering detailed protocols for its use. While its isomers, particularly 4-(2-fluoro-4-nitrophenyl)morpholine, are well-documented as key intermediates in the synthesis of antibiotics like Linezolid, the 6-nitro isomer offers a distinct reactivity profile that can be leveraged for the synthesis of novel chemical entities.[1][2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to elucidate the causality behind experimental choices and provide a framework for the reliable application of this versatile building block.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use. While specific experimental data for this compound is not extensively published, we can infer its characteristics based on its well-studied isomers and related compounds.

Table 1: Predicted Physicochemical Properties of this compound and its Isomers

PropertyThis compound (Predicted)4-(2-Fluoro-4-nitrophenyl)morpholine (Experimental)
Molecular Formula C₁₀H₁₁FN₂O₃C₁₀H₁₁FN₂O₃[3]
Molecular Weight 226.21 g/mol 226.21 g/mol [3]
Appearance Likely a yellow to orange solidYellow solid[4]
Melting Point Predicted to be in a similar range to the 4-nitro isomer86-88 °C or 106-109°C[3][4]
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and chlorinated solvents; sparingly soluble in water.Soluble in some organic solvents like dichloromethane, less soluble in water.[4]
CAS Number Not readily available in public databases.2689-39-6[1][5]

Safety and Handling:

As with any nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[7][8] Nitroaromatic compounds can be skin and eye irritants and may be harmful if inhaled or ingested.[6][7][8]

Key Safety Precautions:

  • Avoid Inhalation: Handle in a fume hood to prevent inhalation of dust or vapors.[6][8]

  • Skin and Eye Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7][8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its role as a substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group.[9]

Mechanistic Insights

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[10]

Diagram 1: Generalized SNAr Mechanism

Workflow Reactants Combine Reactants: - this compound - Amine - Base - Solvent Reaction Heat under Inert Atmosphere (80-120 °C) Reactants->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue heating if incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Isolated Product Purification->Product Downstream Start S N Ar Product (Nitro-substituted) Reduction Nitro Group Reduction (e.g., H₂, Pd/C; SnCl₂; Fe/HCl) Start->Reduction Aniline Aniline Derivative Reduction->Aniline Amide Amide Coupling Aniline->Amide Sulfonamide Sulfonamide Formation Aniline->Sulfonamide Heterocycle Heterocycle Synthesis Aniline->Heterocycle

Sources

Application Notes & Protocols: A Comparative Guide to the Reduction of the Nitro Group on 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of the aromatic nitro group in 4-(2-fluoro-6-nitrophenyl)morpholine to its corresponding aniline, 2-fluoro-6-morpholinoaniline, is a critical transformation in the synthesis of various pharmaceutical intermediates.[1][2] The presence of a sterically demanding morpholine group and an electron-withdrawing fluorine atom ortho to the nitro function presents unique challenges, necessitating a careful selection of reduction methodology to ensure high yield, purity, and chemoselectivity. This guide provides an in-depth analysis of several robust methods for this transformation, detailing the underlying chemical principles and offering step-by-step protocols for researchers in drug development and organic synthesis. We explore catalytic hydrogenation, metal/acid reductions, and transfer hydrogenation, providing a comparative framework to guide methodology selection based on laboratory capabilities, scale, and downstream application requirements.

Introduction: The Strategic Importance of 2-Fluoro-6-morpholinoaniline

The target molecule, 2-fluoro-6-morpholinoaniline, is a valuable building block in medicinal chemistry. The unique ortho-disubstitution pattern, featuring a fluorine atom and a morpholine ring, imparts specific conformational and electronic properties that are often sought in the design of bioactive molecules. For instance, this aniline is a key precursor for compounds like the antibiotic Linezolid.[2] The primary synthetic route to this aniline involves the reduction of its nitro precursor, this compound.[2]

The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry.[3][4] However, the substrate (Figure 1) possesses features that can complicate this process:

  • Steric Hindrance: The bulky morpholine group adjacent to the nitro moiety can impede access of the reducing agent to the nitro group, potentially slowing the reaction rate.

  • Electronic Effects: The ortho-fluoro substituent is strongly electron-withdrawing, which can influence the reactivity of the nitro group.

  • Potential for Defluorination: Certain harsh reduction conditions, particularly some forms of catalytic hydrogenation, carry the risk of hydrodefluorination, leading to undesired byproducts.[5]

This document aims to provide scientifically grounded, practical protocols to navigate these challenges effectively.

Figure 1: Target Reduction Reaction Reduction of this compound to 2-fluoro-6-morpholinoaniline

Method Selection: A Comparative Overview

The choice of a reduction method is a critical decision that impacts reaction efficiency, scalability, and cost.[6][7] Below is a summary of the methods detailed in this guide, highlighting their key attributes for this specific transformation.

Method Primary Reductant/System Key Advantages Potential Challenges Typical Scale
Catalytic Hydrogenation H₂ gas, Pd/C or Pt/C catalystHigh efficiency, clean byproducts (water), scalable.[8]Requires specialized pressure equipment, potential for dehalogenation.[5][9]Lab to Industrial
Transfer Hydrogenation Ammonium formate, Pd/C catalystAvoids handling of H₂ gas, generally milder conditions, good functional group tolerance.[10][11][12]Can require larger excess of hydrogen donor, catalyst poisoning is possible.Lab to Pilot
Metal-Mediated Reduction Iron (Fe) powder, Acetic Acid (AcOH)Cost-effective, highly chemoselective, tolerant of many functional groups.[5][13]Stoichiometric metal waste, workup can be cumbersome.[6]Lab to Pilot
Metal Salt Reduction Tin(II) Chloride (SnCl₂), HClMild conditions, good for sensitive substrates.[5][6][14]Generates tin-based waste, requires acidic conditions, workup can be tedious.[6][15]Lab Scale
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Metal-free, mild aqueous conditions, good chemoselectivity.[16][17]Can require phase-transfer catalyst for organic solubility, moderate yields.[18]Lab Scale

Detailed Protocols and Mechanistic Insights

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is often a preferred starting point due to its operational simplicity and high selectivity, avoiding the need for high-pressure hydrogenation equipment.[10][11] Ammonium formate serves as an in situ source of hydrogen.[10][19]

Causality and Expertise: The palladium on carbon (Pd/C) catalyst facilitates the decomposition of ammonium formate into hydrogen, ammonia, and carbon dioxide.[10] The generated hydrogen is then adsorbed onto the palladium surface and transferred to the nitro group. This method is generally mild and less likely to cause defluorination compared to high-pressure hydrogenation with H₂ gas, especially when carefully controlled.[9][19] The choice of methanol as a solvent is common as it effectively dissolves the ammonium formate and the organic substrate.[11]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate & NH4HCO2 in Methanol B Add Pd/C Catalyst (under N2 atmosphere) A->B C Heat to Reflux (e.g., 60-70 °C) B->C D Monitor by TLC/LC-MS (disappearance of starting material) C->D E Cool and Filter through Celite® to remove Pd/C D->E F Concentrate Filtrate under reduced pressure E->F G Partition between EtOAc and Water F->G H Dry Organic Layer (Na2SO4) & Concentrate G->H I Purify by Column Chromatography (if necessary) H->I

Caption: General workflow for transfer hydrogenation.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ammonium formate (5.0-10.0 eq) and methanol to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add 10% palladium on carbon (10% w/w relative to the substrate). Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 65-70 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with additional methanol and carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol. c. Combine the filtrates and concentrate under reduced pressure to remove the methanol. d. Partition the residue between ethyl acetate and water. e. Separate the layers and extract the aqueous layer twice more with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude 2-fluoro-6-morpholinoaniline can be purified by column chromatography on silica gel if necessary.

Protocol 2: Metal-Mediated Reduction with Iron in Acetic Acid

Reduction using iron powder in an acidic medium is a classic, robust, and highly economical method.[5][13] It is particularly valued for its excellent chemoselectivity, often leaving other reducible groups untouched.[7][13]

Causality and Expertise: In this reaction, iron metal acts as the stoichiometric reducing agent, undergoing oxidation from Fe(0) to Fe(II)/Fe(III) species.[15] The acidic medium (acetic acid) serves to activate the iron surface and acts as a proton source for the formation of water from the oxygen atoms of the nitro group.[13][14] The reaction proceeds through nitroso and hydroxylamine intermediates.[15][20] This method's tolerance for halide substituents makes it a safe choice for avoiding defluorination.[13]

G A Substrate in EtOH/AcOH B Add Iron Powder (Portion-wise) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Filter Hot Mixture (removes excess Fe/iron salts) D->E F Neutralize Filtrate (e.g., with aq. NaHCO3 or NaOH) E->F G Extract with Organic Solvent (EtOAc) F->G H Dry, Concentrate & Purify G->H

Caption: Workflow for Iron/Acetic Acid Reduction.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 v/v ratio).

  • Reagent Addition: To the stirred suspension, add iron powder (3.0-5.0 eq) portion-wise. The reaction can be exothermic, so addition rate may need to be controlled.[21]

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: a. Once the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite® to remove excess iron and iron salts. Wash the pad thoroughly with hot ethanol. b. Concentrate the filtrate under reduced pressure. c. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate or by slowly adding aqueous sodium hydroxide until the solution is basic (pH > 8). d. Extract the product into an organic solvent like ethyl acetate (3x). e. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify via silica gel chromatography as needed.

Protocol 3: Reduction with Tin(II) Chloride

The use of tin(II) chloride (SnCl₂) in acidic media is another classic method that offers mild reduction conditions, suitable for substrates with sensitive functional groups.[5][6]

Causality and Expertise: SnCl₂ is a mild reducing agent where the tin(II) is oxidized to tin(IV). The reaction is typically carried out in the presence of a strong acid like concentrated HCl, which protonates the nitro group, facilitating the electron transfer process.[6][15] A significant drawback is the workup, which requires careful basification to precipitate tin hydroxides, often making product extraction challenging.[6][14]

Step-by-Step Protocol:

  • Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.[6]

  • Acidification: Slowly add concentrated hydrochloric acid with stirring.[6]

  • Reaction: Heat the mixture to reflux (70-80 °C) and monitor the reaction by TLC.

  • Work-up: a. After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. b. Carefully neutralize the residue by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10), which will precipitate tin salts.[6] c. Extract the aqueous slurry multiple times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. e. Remove the solvent in vacuo to yield the crude aniline.

  • Purification: Further purification can be achieved by column chromatography.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

  • Catalyst Handling: Heterogeneous catalysts like Pd/C can be pyrophoric, especially after filtration when dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the air. Quench it carefully with water.

  • Reagents: Handle concentrated acids (HCl, AcOH) with extreme care. Metal powders (Fe, Zn) can be flammable. Ammonium formate is a mild irritant.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues (tin), according to institutional and local environmental regulations.

Conclusion

The reduction of this compound can be accomplished through several effective methods. For general laboratory use with high selectivity and operational simplicity, catalytic transfer hydrogenation with ammonium formate and Pd/C is highly recommended. For a cost-effective and robustly chemoselective approach, particularly on a larger scale, reduction with iron powder and acetic acid is an excellent choice. The tin(II) chloride method, while effective, is often less favored due to its more cumbersome workup. The selection of the optimal method will ultimately depend on the specific project constraints, including scale, available equipment, and cost considerations.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. Retrieved from [Link]

  • Stipani, A., et al. (2018).
  • Gowda, D. C., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Rhodium Archive. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from [Link]

  • Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.
  • Li, F., et al. (2014).
  • Park, K. K., et al. (1991). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.
  • Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • ResearchGate. (2004). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Synfacts. (2014).
  • Blaser, H. U., et al. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Fazekas, M., et al. (2021).
  • ResearchGate. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett.
  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • National Institutes of Health. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • Ramesh, C., & Yao, C. F. (2011).
  • National Institutes of Health. (2003).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. RSC Publishing.
  • ResearchGate. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved from [Link]

  • Academax. (n.d.). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Retrieved from [Link]

  • American Chemical Society. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
  • ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). 2-Fluoro-6-morpholinoaniline. Retrieved from [Link]

  • National Institutes of Health. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. PMC.
  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • National Institutes of Health. (2012). 4-(4-Nitrophenyl)morpholine. PMC.
  • Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.

Sources

Application Notes and Protocols: 4-(2-Fluoro-6-nitrophenyl)morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 4-(2-Fluoro-6-nitrophenyl)morpholine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds are recognized for their consistent appearance in successful therapeutic agents. The morpholine ring is one such "privileged structure," prized for its ability to improve critical drug-like properties such as aqueous solubility, metabolic stability, and pharmacokinetic profile.[1][2] When combined with a 2-fluoro-6-nitrophenyl moiety, the resulting compound, this compound, becomes a highly versatile and valuable intermediate for the synthesis of a diverse range of biologically active molecules.

The strategic placement of the fluorine and nitro groups on the phenyl ring is key to this compound's utility. The strong electron-withdrawing nature of the nitro group, ortho to the fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This facilitates the initial synthesis of the molecule itself. Subsequently, the nitro group can be readily reduced to a primary amine (aniline), which serves as a crucial synthetic handle for a variety of coupling reactions to build more complex molecular architectures.[3] The fluorine atom, beyond its role in synthesis, can enhance binding affinity to target proteins and improve metabolic stability of the final compound.[4][5][6]

These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will explore its synthesis and its subsequent use as a key building block in the development of two important classes of therapeutic agents: novel antibacterial agents and kinase inhibitors.

I. Synthesis of this compound

The preparation of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient aromatic ring of a suitable precursor, such as 1,2-difluoro-3-nitrobenzene or 1-chloro-2-fluoro-3-nitrobenzene, readily reacts with the secondary amine of morpholine. The fluorine atom at the 2-position is a good leaving group, activated by the ortho- and para-directing nitro group.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis from 1,2-difluoro-3-nitrobenzene.

Materials:

  • 1,2-Difluoro-3-nitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of morpholine (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents) in N,N-Dimethylformamide (DMF), add 1,2-difluoro-3-nitrobenzene (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating the reaction provides the necessary activation energy for the substitution to occur at a reasonable rate.

II. Application in the Synthesis of Novel Antibacterial Agents

A key transformation of this compound is the reduction of its nitro group to form 2-fluoro-6-morpholinoaniline. This aniline is a critical building block for synthesizing various heterocyclic compounds with potential therapeutic applications. A prominent example is in the creation of oxazolidinone-class antibiotics, analogous to the FDA-approved drug Linezolid. The related intermediate, 3-fluoro-4-morpholinoaniline, is a well-established precursor to Linezolid.[1][3] By analogy, 2-fluoro-6-morpholinoaniline can be used to generate novel structural analogs to combat antibiotic resistance.

Workflow for Antibacterial Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxazolidinone Ring Formation cluster_2 Step 3: Deprotection and Acylation A This compound B 2-Fluoro-6-morpholinoaniline A->B Reduction (e.g., Fe/NH4Cl or H2/Pd-C) D Protected Oxazolidinone Intermediate B->D Ring opening and cyclization C N-carbobenzyloxy-glycidol C->D E Final Antibacterial Agent (Linezolid Analog) D->E 1. Deprotection 2. Acylation (e.g., Acetyl chloride)

Caption: Synthetic workflow for a Linezolid analog.

Experimental Protocol: Synthesis of 2-Fluoro-6-morpholinoaniline

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Celite

Procedure:

  • To a stirred suspension of this compound (1.0 equivalent) in a mixture of ethanol and water, add ammonium chloride (0.2 equivalents) and iron powder (3.0 equivalents).

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-6-morpholinoaniline. This product is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Reducing Agent: The Fe/NH₄Cl system is a classic and cost-effective method for the reduction of aromatic nitro groups. The reaction is heterogeneous and generally provides clean conversion with a simple workup. Catalytic hydrogenation (H₂/Pd-C) is an alternative clean method.

III. Application in the Synthesis of Kinase Inhibitors

The 2-fluoro-6-morpholinoaniline intermediate is also a valuable precursor for the synthesis of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[7][8][9] Many PI3K inhibitors feature a core heterocyclic scaffold, such as quinazoline or pyrimidine, with a morpholine-containing substituent.[10] The morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase active site.[7]

Workflow for Kinase Inhibitor Synthesis

G A 2-Fluoro-6-morpholinoaniline C Kinase Inhibitor Precursor A->C Nucleophilic Aromatic Substitution (SNAr) B 2,4-Dichloro-quinazoline B->C E Final Kinase Inhibitor C->E Suzuki Coupling D Aryl Boronic Acid D->E

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a 4-(2-Fluoro-6-morpholinoanilino)quinazoline-based Kinase Inhibitor

This protocol outlines a general approach for synthesizing a kinase inhibitor scaffold.

Materials:

  • 2-Fluoro-6-morpholinoaniline

  • 2,4-Dichloroquinazoline

  • Diisopropylethylamine (DIPEA)

  • Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP)

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve 2,4-dichloroquinazoline (1.0 equivalent) in isopropanol.

  • Add 2-fluoro-6-morpholinoaniline (1.0 equivalent) and diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Heat the mixture to reflux for 12-16 hours. Monitor the formation of the product by LC-MS.

  • Cool the reaction mixture, and the product may precipitate. If so, filter the solid, wash with cold isopropanol, and dry. If not, concentrate the solvent and purify by column chromatography.

Step 2: Suzuki Coupling

  • To a mixture of the product from Step 1 (1.0 equivalent), aryl boronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents) in a 1,4-dioxane/water mixture, add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction to 90-100 °C for 8-12 hours under an inert atmosphere. Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Step 1: The more reactive chlorine at the 4-position of the quinazoline ring is selectively displaced by the aniline nucleophile. DIPEA acts as a non-nucleophilic base to quench the HCl formed.

  • Step 2: The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction to form a carbon-carbon bond between the remaining chlorine on the quinazoline core and the aryl boronic acid.

IV. Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceApplication
This compoundC₁₀H₁₁FN₂O₃226.21Yellow SolidKey Synthetic Intermediate
2-Fluoro-6-morpholinoanilineC₁₀H₁₃FN₂O196.22Off-white to brown solidPrecursor for Antibacterials and Kinase Inhibitors

V. Conclusion

This compound is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its synthesis is straightforward, and its key functional groups—the reducible nitro group and the activating fluorine atom—provide a versatile platform for constructing complex, biologically active molecules. The protocols detailed herein for its application in the synthesis of novel antibacterial agents and kinase inhibitors demonstrate its utility and provide a foundation for researchers to explore new therapeutic avenues. The favorable properties imparted by the morpholine moiety, combined with the synthetic flexibility of the fluoronitrophenyl ring, ensure that this compound will remain a valuable tool in the drug discovery and development pipeline.

References

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. BenchChem.

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.

  • Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. Bentham Science.

  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. BenchChem.

  • Pineau, M., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44, 469-489.

  • Ren, H., et al. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLoS ONE, 9(6), e99467.

  • Knight, Z. A., & Shokat, K. M. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Opinion in Chemical Biology, 17(3), 368-376.

  • 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. BenchChem.

  • Yıldırım, S., et al. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Current Pharmaceutical Design, 23(15), 2276-2286.

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.

  • He, W., et al. (2013). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 18(10), 12610-12621.

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

  • 3-Fluoro-4-morpholinoaniline. Ossila.

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

  • Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate.

  • 3-Fluoro-4-morpholinoaniline. PubChem.

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 10, 103578.

  • Al-Hourani, B. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5437.

Sources

Application Note & Protocol Guide: Strategic Derivatization of 4-(2-Fluoro-6-nitrophenyl)morpholine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed framework for the strategic derivatization of 4-(2-fluoro-6-nitrophenyl)morpholine, a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery. We will explore the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and present a logical approach to interpreting the resulting SAR data. The methodologies detailed herein are designed to be robust and adaptable, enabling researchers to efficiently probe the chemical space around this privileged core structure. Our focus is on explaining the "why" behind experimental choices, ensuring a deep understanding of the process from molecular design to data interpretation.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core is a compelling starting point for medicinal chemistry campaigns. Its inherent structural and electronic features offer multiple avenues for chemical modification, making it an ideal template for systematic SAR exploration.

  • The Morpholine Moiety: Often considered a "privileged structure" in medicinal chemistry, the morpholine ring confers several advantageous properties.[1][2][3] It can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, thereby modulating the pharmacokinetic and pharmacodynamic profiles of a molecule.[1][4] The nitrogen atom's basicity is tempered, which can be beneficial for avoiding off-target effects.[4]

  • The Activated Phenyl Ring: The presence of a nitro group and a fluorine atom ortho to each other on the phenyl ring creates a highly activated system for nucleophilic aromatic substitution (SNAr).[5][6] This predictable reactivity allows for the controlled introduction of a wide array of substituents at the fluorine position.

  • The Nitro Group: While the nitro group is a strong electron-withdrawing group that activates the ring for SNAr, it can also be a liability in drug candidates due to potential toxicity and metabolic instability.[7][8][9] This perceived drawback presents a strategic opportunity in SAR studies, as the nitro group can be reduced to an amine for further derivatization or replaced with various bioisosteres to probe the impact on biological activity and safety profiles.[7][10][11]

This guide will systematically address the derivatization at two key positions: the fluorine-bearing carbon and the nitro group.

Derivatization Strategies: A Visual Overview

The derivatization of this compound can be systematically approached in a stepwise manner to generate a library of analogs for SAR studies. The following workflow outlines the key transformations.

SAR_Workflow A Start: this compound B SNA_r_ with Nucleophiles (R-XH) A->B D Nitro Group Reduction A->D H Bioisosteric Replacement of Nitro Group A->H C Analog Library 1: Nitro-Aryl Derivatives B->C Diversification at C2 E Intermediate: 3-Fluoro-2-morpholinoaniline D->E F Amine Derivatization (Acylation, Alkylation, etc.) E->F G Analog Library 2: Derivatized Anilines F->G Diversification at C6 I Analog Library 3: Nitro Bioisosteres H->I Mitigate Toxicity

Caption: Overall workflow for the derivatization of the parent scaffold.

Experimental Protocols: From Synthesis to Characterization

The following protocols provide detailed, step-by-step methodologies for the key transformations in our SAR study.

General Synthesis of this compound

The starting material can be synthesized via a nucleophilic aromatic substitution reaction between 1,2-difluoro-3-nitrobenzene and morpholine.

Protocol 1: Synthesis of the Starting Material

  • Reaction Setup: To a solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add morpholine (1.2 eq) and potassium carbonate (K2CO3, 2.0 eq).

  • Reaction Conditions: Stir the mixture at 80 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize from ethanol to obtain pure this compound as a yellow solid.

  • Characterization: Confirm the structure and purity using 1H NMR, 13C NMR, and mass spectrometry.

Derivatization at the C2 Position via SNAr

The fluorine atom is readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities to probe the steric and electronic requirements of the binding pocket.

Protocol 2: General Procedure for SNAr

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO (0.5 M).

  • Reagent Addition: Add the desired nucleophile (e.g., an alcohol, thiol, or amine, 1.5 eq) and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • Reaction Conditions: Heat the mixture to 85-100 °C and stir for 6-12 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, perform an aqueous work-up appropriate for the product's properties. Purify the crude product by column chromatography on silica gel.

Table 1: Representative SNAr Reactions and Conditions

EntryNucleophile (Nu-H)BaseSolventTemp (°C)Product (Exemplary)
1PhenolK2CO3DMF904-(2-Nitro-6-phenoxyphenyl)morpholine
2Benzyl mercaptanCs2CO3DMF854-(2-(Benzylthio)-6-nitrophenyl)morpholine
3PiperidineK2CO3DMSO1004-(2-Nitro-6-(piperidin-1-yl)phenyl)morpholine

Rationale for Reagent Choices:

  • Solvent: Aprotic polar solvents like DMF and DMSO are excellent for SNAr as they solvate the cation of the base, leaving the anion more nucleophilic.

  • Base: Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the increased reactivity of the cesium-alkoxide/thiolate.[12]

Modification of the Nitro Group

The nitro group serves as a versatile chemical handle. Its reduction to an aniline is a key step, opening up a plethora of subsequent derivatization reactions.

Protocol 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the nitro-containing compound (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Add palladium on carbon (10% w/w, 0.1 eq).

  • Reaction Conditions: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The resulting aniline is often pure enough for the next step.

Protocol 4: Derivatization of the Aniline

  • Acylation: To a solution of the aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), add an acyl chloride or anhydride (1.1 eq) dropwise at 0 °C. Stir at room temperature until completion.

  • Sulfonylation: React the aniline (1.0 eq) with a sulfonyl chloride (1.1 eq) in pyridine at room temperature.

  • Reductive Amination: React the aniline (1.0 eq) with an aldehyde or ketone (1.1 eq) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in dichloroethane (DCE).

Bioisosteric Replacement of the Nitro Group

To mitigate potential toxicity associated with the nitro group, it is prudent to explore bioisosteric replacements.[7][13] The trifluoromethyl (CF3) and cyano (CN) groups are common replacements for the nitro group due to their similar electron-withdrawing properties.[10][14]

Protocol 5: Synthesis of a Trifluoromethyl Analog (Illustrative)

The synthesis of a CF3 analog would typically start from a different precursor, for example, 2-fluoro-6-(trifluoromethyl)aniline, which would then be nitrated and subsequently reacted with morpholine. This highlights the importance of strategic retrosynthesis in SAR studies.

Structure-Activity Relationship (SAR) Logic

The systematic derivatization allows for the deconstruction of the molecule's activity into contributions from different regions.

SAR_Logic cluster_0 Core Scaffold cluster_1 Position C2 Modifications cluster_2 Position C6 Modifications cluster_3 Morpholine Modifications Core This compound C2_Mod Vary R1: - Size (H, Me, Ph) - H-bond capacity (OH, NH2) - Lipophilicity Core->C2_Mod Probe Pocket A C6_Mod Vary R2: - Nitro - Amine (NH2) - Amide (NHCOR) - Sulfonamide (NHSO2R) - Bioisosteres (CN, CF3) Core->C6_Mod Probe Pocket B Morph_Mod Vary Morpholine: - Thiomorpholine - Piperazine - Chiral morpholines Core->Morph_Mod Modulate PK/PD SAR_Data Biological Activity Data C2_Mod->SAR_Data C6_Mod->SAR_Data Morph_Mod->SAR_Data SAR_Interpretation SAR Interpretation: - Identify key interactions - Optimize potency - Improve safety profile SAR_Data->SAR_Interpretation

Caption: Logical flow of SAR exploration from the core scaffold.

Data Presentation and Interpretation

All quantitative data from biological assays should be compiled into a structured table to facilitate easy comparison and the elucidation of clear SAR trends.

Table 2: Hypothetical SAR Data

Compound IDR1 (at C2)R2 (at C6)IC50 (nM)Cytotoxicity (CC50, µM)
Parent -F-NO215005.2
1a -OPh-NO28504.8
1b -S-Bn-NO26006.1
1c -Piperidinyl-NO24503.5
2a (from Parent) -F-NH21200>50
2b (from 1c) -Piperidinyl-NH2300>50
3a (from 2b) -Piperidinyl-NHCOMe250>50
4 (Bioisostere) -F-CN1800>50

Interpretation of Hypothetical Data:

  • C2 Position: Replacing the fluorine with larger, more lipophilic groups (1a-1c) improves potency, suggesting a hydrophobic pocket at this position. The piperidinyl group (1c) is most favorable for potency.

  • C6 Position: Reducing the nitro group to an amine (2a, 2b) significantly reduces cytotoxicity, a critical step in developing a viable drug candidate.[15]

  • Synergy: The combination of the optimal C2 substituent (piperidinyl) with the reduced C6 moiety (amine, 2b) and its subsequent acylation (3a) leads to the most potent and least toxic compounds in this hypothetical series.

  • Bioisostere: The cyano bioisostere (4) was less potent than the parent nitro compound, indicating that the electronic and steric properties of the nitro group, while toxic, are important for activity in this specific scaffold. Further exploration of other bioisosteres would be warranted.

Conclusion

The this compound scaffold represents a rich starting point for medicinal chemistry exploration. By leveraging predictable SNAr chemistry and strategic modifications of the nitro group, researchers can efficiently generate diverse libraries of analogs. The systematic approach outlined in these application notes, from synthetic protocols to logical SAR interpretation, provides a robust framework for identifying lead compounds with improved potency and safety profiles. This self-validating system of synthesis and testing is fundamental to modern drug discovery.[16][17]

References

  • Bolognesi, M. L., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Zanda, M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Crespo-Hernández, C. E., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Chemical Synthesis and Services. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. CS-SNS. [Link]

  • Kráľová, P., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Zanda, M. (2019). Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB 1 receptor positive allosteric modulators (PAMs). Morressier. [Link]

  • Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences. [Link]

  • Hrobárik, P., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank. [Link]

  • Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. [Link]

  • Zhang, Y., et al. (2012). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E. [Link]

  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Gouverneur, V., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry. [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Brown, D. G., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]

  • Orozco-Díaz, F., et al. (2022). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society. [Link]

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

  • García-Báez, E. V., et al. (2024). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Molecules. [Link]

  • Wu, Y.-J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry. [Link]

Sources

Analytical Strategies for 4-(2-Fluoro-6-nitrophenyl)morpholine: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides detailed analytical methodologies for the quantitative analysis and identification of 4-(2-Fluoro-6-nitrophenyl)morpholine, a compound of interest in pharmaceutical development. We present a robust isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine quality control, purity assessment, and stability testing. Additionally, a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method is detailed for impurity identification and trace-level analysis. The rationale behind method development choices, step-by-step protocols, and validation considerations are discussed to ensure scientific rigor and reproducibility.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound featuring a morpholine moiety, a nitro group, and a fluorine atom. Such structures are common in medicinal chemistry and often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorinated nitrophenyl group makes it a potential precursor for various functional group transformations.

In the context of drug development, ensuring the purity and stability of such intermediates is paramount. Undesired impurities can affect the safety, efficacy, and stability of the final API. Therefore, robust, validated analytical methods are not merely a procedural step but a foundational requirement for regulatory compliance and ensuring product quality.[1][2][3] This guide provides two complementary chromatographic methods to address the analytical challenges associated with this compound.

Part I: Quantitative Analysis by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility in separating a wide range of organic molecules.[4][5] For this compound, its moderate polarity makes it an ideal candidate for RP-HPLC.

Rationale for Method Development

The goal is to develop a simple, reproducible, and robust method for quantifying the main compound and separating it from potential process-related impurities.

  • Column Selection: A C18 stationary phase is the logical starting point, offering a hydrophobic environment for retaining the analyte based on its non-polar character.[4] The aromatic ring of the analyte will interact strongly with the C18 alkyl chains. For compounds with fluorine atoms, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) could offer alternative selectivity through dipole-dipole and π–π interactions, which can be advantageous for separating closely related isomers or impurities.[6][7] However, for general-purpose quantification, a well-characterized C18 column provides excellent performance and transferability.

  • Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths. The percentage of acetonitrile is optimized to achieve an ideal retention time and k' (retention factor), ensuring the peak is well-retained beyond the void volume but elutes in a reasonable time.

    • Aqueous Phase & pH Control: The use of a buffered mobile phase at a low pH is critical.[8] Adding 0.1% formic acid to the aqueous phase serves two purposes: it protonates residual silanol groups on the silica-based stationary phase, minimizing peak tailing, and ensures that the analyte is in a single, non-ionized state, leading to sharp, symmetrical peaks.[8]

  • Detection: The nitrophenyl group acts as a strong chromophore. A UV detector set at a wavelength near the absorbance maximum (e.g., 254 nm) will provide high sensitivity for the analyte. A photodiode array (PDA) detector is recommended during method development to confirm peak purity and identify the optimal detection wavelength.

Optimized HPLC Method & Protocol

This protocol is designed for a standard HPLC system equipped with a UV/PDA detector.

HPLC_Workflow prep Sample Preparation (Dissolve in Diluent) hplc HPLC System Setup (Equilibrate Column) prep->hplc Load Sample inject Inject Sample (20 µL) hplc->inject sep Isocratic Separation (C18 Column) inject->sep detect UV Detection (254 nm) sep->detect data Data Acquisition & Processing (Integration & Quantification) detect->data

Caption: HPLC workflow for quantitative analysis.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (Diluent) to obtain a stock solution of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution at a similar concentration using the same diluent.

  • Chromatographic System Equilibration: Install the column and equilibrate the system by pumping the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of the standard and sample solutions into the HPLC system.

  • Data Analysis: Record the chromatograms and integrate the peak area for the main analyte. Calculate the concentration based on the peak area response of the standard.

ParameterRecommended Condition
Instrument Standard HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time 10 minutes
Method Validation Considerations

For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity and Range: Demonstrating a linear relationship between concentration and detector response over a specified range (e.g., 50-150% of the target concentration).[9]

  • Accuracy and Precision: Accuracy is the closeness of the results to the true value, while precision measures the repeatability and intermediate precision of the method.[3][9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[10]

Part II: Identification by LC-MS

For identifying unknown impurities or confirming the structure of the main compound, LC-MS is the definitive tool. It couples the separation power of HPLC with the detection specificity of mass spectrometry.

Rationale for Method Development

The primary goal here is sensitivity and structural elucidation.

  • Ionization Technique: Electrospray Ionization (ESI) is well-suited for polar to moderately polar molecules like this compound.[11]

    • Negative Ion Mode (ESI-): Nitroaromatic compounds are highly electronegative and often ionize exceptionally well in negative mode, typically by deprotonation to form the [M-H]⁻ ion.[12][13] This mode is expected to provide the highest sensitivity.

    • Positive Ion Mode (ESI+): The morpholine nitrogen can be protonated to form the [M+H]⁺ ion. While potentially less sensitive than negative mode, it provides complementary information.

  • Mass Analyzer and Fragmentation:

    • Full Scan (Q1 Scan): A full scan analysis is performed first to determine the mass-to-charge ratio (m/z) of the parent ion. For this compound (C₁₀H₁₁FN₂O₃, MW ≈ 226.21 g/mol ), we would expect to see an ion at m/z 225.2 in negative mode ([M-H]⁻) or 227.2 in positive mode ([M+H]⁺).

    • Tandem MS (MS/MS): To gain structural information, the parent ion is selected and fragmented in the collision cell. The fragmentation pattern is a unique fingerprint of the molecule. For nitroaromatic compounds, characteristic losses include NO₂ (46 Da) and NO (30 Da).[13] Cleavage of the morpholine ring is also a likely fragmentation pathway.

Optimized LC-MS Method & Protocol

This protocol is designed for an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection lc_prep Sample Preparation (Dilute in Mobile Phase) lc_inject Inject Sample lc_prep->lc_inject lc_sep Gradient Separation (C18 Column) lc_inject->lc_sep ms_ionize Electrospray Ionization (Negative Mode) lc_sep->ms_ionize Eluent Transfer ms_scan Full Scan (Q1) (Identify Parent Ion) ms_ionize->ms_scan ms_frag MS/MS Fragmentation (Product Ion Scan) ms_scan->ms_frag ms_data Data Analysis (Structure Elucidation) ms_frag->ms_data

Caption: LC-MS workflow for identification.

  • LC System: Use the same column and mobile phases as the HPLC method, but a gradient elution is often preferred to separate impurities with a wider polarity range.

  • MS System Tuning: Infuse a dilute solution of the reference standard directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the parent ion ([M-H]⁻ at m/z 225.2).

  • Fragmentation Optimization: Perform a product ion scan on the parent ion (m/z 225.2) while varying the collision energy to find the optimal energy that produces a rich spectrum of fragment ions.

  • LC-MS Analysis: Equilibrate the LC system. Inject the sample and acquire data in both Full Scan mode (to see all ions) and, for targeted analysis, in Multiple Reaction Monitoring (MRM) mode using the parent-to-fragment transitions identified in step 3.

  • Data Interpretation: Analyze the mass spectra of unknown peaks. The accurate mass can suggest an elemental composition, and the fragmentation pattern provides clues to its structure, helping to identify it as an isomer, degradation product, or process-related impurity.

ParameterRecommended Condition
LC System (As per HPLC method, gradient may be applied)
Column C18, 2.1 x 100 mm, 1.8 µm (for better compatibility with MS)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.0 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Scan Mode Full Scan (m/z 50-500), Product Ion Scan
Parent Ion (m/z) 225.2 [M-H]⁻
Collision Energy Optimize (e.g., 10-30 eV)

Conclusion

The HPLC and LC-MS methods presented provide a comprehensive analytical toolkit for this compound. The HPLC method is tailored for robust, routine quantification essential for quality control in a manufacturing environment. The LC-MS method offers the high sensitivity and structural insight required for impurity profiling and investigational studies. Together, they form a powerful strategy to ensure the quality, safety, and consistency of this important chemical intermediate throughout the drug development lifecycle.

References

  • Bianco, G., & Cataldi, T. R. I. (2010). The role of electrospray ionization mass spectrometry in the analysis of nitro- and amino-substituted aromatic compounds. Mass Spectrometry Reviews, 29(4), 587–625. [Link]

  • Boru, C. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmanalysis.belgium. [Link]

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238–244. [Link]

  • WLN. (n.d.). Nitrophenols, LC/MS. [Link]

  • Kher, G., Ram, V. R., & Annapurna, M. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

  • Zhang, Y., et al. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. ACS Omega, 7(37), 33363–33372. [Link]

  • Przybyciel, M. (2003, November 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Kofman, S., & Tsyganov, A. (2014). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Sancho, J. V., et al. (2010). Critical review of the application of liquid chromatography/mass spectrometry to the determination of pesticide residues in biological samples. Analytica Chimica Acta, 675(2), 115-133. [Link]

  • Kaczmarska, M., et al. (2013). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatography B, 938, 58-65. [Link]

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Suresh Gyan Vihar University. (n.d.). HPLC METHOD DEVELOPMENT - A REVIEW. [Link]

Sources

The Alchemist's Guide to Morpholine Synthesis: A Palladium-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Morpholine Motif - A Privileged Scaffold in Modern Drug Discovery

The morpholine ring, a simple six-membered saturated heterocycle containing both nitrogen and oxygen, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—have cemented its status as a "privileged scaffold." From the blockbuster antibiotic linezolid to the oncology therapeutic gefitinib, the morpholine moiety is a recurring motif in a diverse array of approved drugs and clinical candidates. The ability to precisely substitute this core structure is therefore of paramount importance in the quest for novel therapeutics.

This comprehensive guide delves into the powerful and versatile world of palladium-catalyzed reactions for the synthesis of substituted morpholines. We will move beyond mere recitation of protocols, offering instead a deep dive into the mechanistic underpinnings of these transformations. By understanding the "why" behind the "how," researchers can not only replicate these methods but also rationally troubleshoot and adapt them for their specific synthetic challenges. This document is designed to be a living tool for the modern synthetic chemist, a bridge between foundational organometallic principles and practical laboratory application.

Chapter 1: Strategic Approaches to Morpholine Ring Construction via Palladium Catalysis

The construction of the morpholine ring can be approached through the strategic formation of key C-N or C-O bonds. Palladium catalysis offers a diverse toolkit for forging these connections with high efficiency and selectivity. This guide will focus on four cornerstone methodologies:

  • The Buchwald-Hartwig Amination: A robust and widely adopted cross-coupling reaction for the formation of C-N bonds, providing a reliable entry to N-arylmorpholines.

  • Palladium-Catalyzed Intramolecular Hydroamination: An atom-economical cyclization of aminoalkenes that offers excellent control over stereochemistry, crucial for the synthesis of chiral morpholines.

  • Palladium-Catalyzed Carboamination: A powerful tandem reaction that constructs both a C-C and a C-N bond in a single operation, enabling rapid access to complex morpholine derivatives.

  • Palladium-Catalyzed Oxidative Coupling of Dienes and Amino Alcohols: An innovative approach that forges both C-N and C-O bonds sequentially, offering a convergent route to the morpholine core.

The following sections will provide a detailed exploration of each of these transformative reactions.

Chapter 2: The Workhorse of C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to morpholine synthesis is a testament to its broad utility.[1] This palladium-catalyzed cross-coupling reaction enables the direct formation of a C-N bond between an aryl halide (or pseudohalide) and morpholine.[2]

Mechanistic Insights: The Catalytic Cycle

A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle.[3]

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX + Ar-X Ligand_Exch Ligand Exchange (Morpholine) PdII_ArX->Ligand_Exch PdII_Amine [L_nPd(II)(Ar)(Morpholine)]+X- Ligand_Exch->PdII_Amine + Morpholine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(Morpholinate) Deprotonation->PdII_Amido - HB+ Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product N-Aryl-Morpholine Red_Elim->Product Hydroamination_Cycle PdII L_nPd(II)X_2 Coordination Coordination PdII->Coordination Pd_Complex [L_nPd(II)(Aminoalkene)X]^+X^- Coordination->Pd_Complex + Aminoalkene Aminopalladation Intramolecular Aminopalladation Pd_Complex->Aminopalladation Cyclized_Pd Cyclized Pd(II) Intermediate Aminopalladation->Cyclized_Pd Protonolysis Protonolysis Cyclized_Pd->Protonolysis + H+ Protonolysis->PdII Catalyst Regeneration Product Substituted Morpholine Protonolysis->Product Carboamination_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX + Ar-X Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord PdII_Amido L_nPd(II)(Ar)(Amido) Amine_Coord->PdII_Amido + Amine, + Base Aminopalladation syn-Aminopalladation PdII_Amido->Aminopalladation Cyclized_Pd Cyclized Pd(II) Intermediate Aminopalladation->Cyclized_Pd Red_Elim Reductive Elimination Cyclized_Pd->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Substituted Morpholine Red_Elim->Product Oxidative_Coupling_Cycle PdII Pd(II)X_2 Coordination Coordination PdII->Coordination Pd_Complex [Pd(II)(Diene)(Aminoalcohol)] Coordination->Pd_Complex + Diene + Aminoalcohol Aminopalladation Intermolecular Aminopalladation Pd_Complex->Aminopalladation Pi_Allyl_Pd π-Allyl Pd(II) Intermediate Aminopalladation->Pi_Allyl_Pd Oxypalladation Intramolecular Oxypalladation Pi_Allyl_Pd->Oxypalladation Cyclized_Product Substituted Morpholine Oxypalladation->Cyclized_Product Pd0 Pd(0) Oxypalladation->Pd0 Oxidation Oxidation Pd0->Oxidation + Oxidant Oxidation->PdII Catalyst Regeneration

Sources

Application Note: 4-(2-Fluoro-6-nitrophenyl)morpholine as a Versatile Building Block for Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless demand for novel crop protection agents with improved efficacy, selectivity, and environmental profiles necessitates the development of innovative chemical scaffolds. Fluorinated organic compounds have become particularly indispensable in the agrochemical industry, as the strategic incorporation of fluorine can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The 4-(2-Fluoro-6-nitrophenyl)morpholine moiety is an exemplary building block that embodies several strategic advantages for agrochemical synthesis.

This molecule integrates three key functional elements:

  • An Activated Fluoro-Aromatic System: The potent electron-withdrawing nitro group positioned ortho to the fluorine atom strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), making the fluorine an excellent leaving group.[2][3]

  • A Latent Amino Group: The nitro group can be readily and cleanly reduced to a primary aniline, providing a critical handle for a wide array of subsequent derivatization reactions to build molecular complexity.[4]

  • A Morpholine Moiety: The morpholine ring is a well-established "privileged scaffold" in medicinal and agrochemical chemistry, often incorporated to improve aqueous solubility, metabolic stability, and overall physicochemical properties of the final active ingredient.

This application note provides a comprehensive guide for researchers, detailing the synthesis of this compound and demonstrating its utility as a strategic intermediate for accessing diverse agrochemical scaffolds through validated, step-by-step protocols.

Physicochemical Properties

Proper characterization is the foundation of reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1233955-40-2[5]
Molecular Formula C₁₀H₁₁FN₂O₃[5]
Molecular Weight 226.21 g/mol [5]
Appearance Typically a solid-
Purity ≥97% (Commercially available)[5]
Storage Store at room temperature, away from light and moisture.[5]

Protocol 1: Synthesis of this compound via SNAr

Principle of the Reaction

The synthesis proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. The strong π-electron-withdrawing nitro group at the C6 position, along with the inductive effect of the fluorine at C2, renders the C1 carbon highly electrophilic. The nitrogen atom of morpholine acts as the nucleophile, attacking this electron-deficient carbon. This initial addition step forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] The subsequent elimination of a fluoride ion, the rate-determining step in many such reactions involving fluorine, restores the aromaticity of the ring to yield the final product. The choice of a polar aprotic solvent like DMF or DMSO facilitates the reaction by stabilizing the charged intermediate.

Synthesis_Workflow SM1 1,3-Difluoro-2-nitrobenzene Reaction SₙAr Reaction (e.g., 80-100 °C, 4-8h) SM1->Reaction SM2 Morpholine SM2->Reaction Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Reaction Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the SNAr synthesis of the target building block.

Materials and Equipment
  • Reagents: 1,3-Difluoro-2-nitrobenzene, Morpholine, Anhydrous Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard laboratory glassware.

Detailed Step-by-Step Methodology
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-difluoro-2-nitrobenzene (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) followed by anhydrous DMF (approx. 0.5 M solution based on the starting material).

  • Nucleophile Addition: Add morpholine (1.1 eq.) dropwise to the stirring suspension at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Experimental Insight: The use of a slight excess of morpholine ensures complete consumption of the starting material. K₂CO₃ acts as a base to neutralize the HF formed during the reaction, driving it to completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (approx. 5 volumes). A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, ensuring it is suitable for subsequent steps.

Application in Agrochemical Scaffold Synthesis

The true value of this compound lies in its potential for elaboration into more complex, biologically relevant structures. A common and highly effective strategy involves the reduction of the nitro group to an aniline, which serves as a divergent point for further synthesis.

Application_Pathway Start This compound Reduction Nitro Group Reduction (e.g., Pd/C, H₂ or SnCl₂) Start->Reduction Intermediate Key Intermediate: 4-(6-Amino-2-fluorophenyl)morpholine Reduction->Intermediate Amide Amide / Sulfonamide Scaffolds (Potential Fungicides) Intermediate->Amide + R-COCl or R-SO₂Cl Urea Urea / Thiourea Scaffolds (Potential Herbicides) Intermediate->Urea + R-NCO or R-NCS Heterocycle Heterocycle Formation (e.g., Benzimidazoles) Intermediate->Heterocycle + Aldehydes, Carboxylic Acids

Caption: Derivatization pathways from the key aniline intermediate.

Protocol 2: Reduction of the Nitro Group

Principle of the Reaction

Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines.[6] The reaction utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The nitro group is selectively reduced without affecting the aromatic ring or the fluoro-substituent. The reaction is typically fast and produces water as the only byproduct, simplifying purification.

Materials and Equipment
  • Reagents: this compound, 10% Palladium on Carbon (Pd/C), Methanol or Ethanol, Hydrogen gas source (balloon or hydrogenation apparatus).

  • Equipment: Round-bottom flask or hydrogenation vessel, magnetic stirrer, hydrogen balloon, filtration setup (e.g., Celite pad).

Detailed Step-by-Step Methodology
  • Setup: Dissolve this compound (1.0 eq.) in methanol in a suitable reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %) to the solution under a nitrogen atmosphere.

    • Safety Insight: Pd/C can be pyrophoric. Do not add it to the solvent in the presence of air; ensure the system is inert.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is often complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Filtration: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Insight: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it with water immediately after filtration.

  • Concentration: Rinse the Celite pad with additional methanol and combine the filtrates. Remove the solvent under reduced pressure.

  • Validation: The resulting product, 4-(6-Amino-2-fluorophenyl)morpholine, is often pure enough for the next step. Its identity can be confirmed by NMR and mass spectrometry.

Protocol 3: Exemplary Synthesis of an N-Acylated Agrochemical Scaffold

Principle of the Reaction

The resulting aniline is a potent nucleophile that readily reacts with electrophilic acylating agents like acid chlorides to form stable amide bonds.[6] This reaction is fundamental in building many active agrochemicals, where the N-acyl anilide moiety often serves as a key toxophore.

Materials and Equipment
  • Reagents: 4-(6-Amino-2-fluorophenyl)morpholine, a relevant acid chloride (e.g., 4-chlorobenzoyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), Dichloromethane (DCM).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

Detailed Step-by-Step Methodology
  • Setup: Dissolve 4-(6-Amino-2-fluorophenyl)morpholine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere and cool the flask to 0 °C in an ice bath.

  • Acylation: Dissolve the acid chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the resulting crude amide by recrystallization or column chromatography to yield the final product, which can be fully characterized by spectroscopic methods.

Conclusion

This compound is a high-value, strategically designed building block for the synthesis of novel agrochemicals. Its facile preparation via Nucleophilic Aromatic Substitution and the straightforward conversion of its nitro group into a versatile aniline handle provide a robust and efficient platform for scaffold diversification. The protocols detailed herein offer reliable methods for synthesizing and utilizing this intermediate, empowering researchers to rapidly access libraries of complex molecules for screening in crop protection programs.

References

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. Acme Bioscience.[Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.[Link]

  • 4-(4-Nitrophenyl)morpholine. ResearchGate.[Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Elsevier.[Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.[Link]

  • Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.[Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH).[Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications.[Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

  • Development of novel pyridine-based agrochemicals: A review. ResearchGate.[Link]

  • Nucleophilic Aromatic Substitution. YouTube.[Link]

  • Synthesis and Chemistry of Agrochemicals VI. ScienceOpen.[Link]

  • 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710. PubChem.[Link]

  • Reduction of Nitrophenyl Films in Aqueous Solutions: How Many Electrons?. ResearchGate.[Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.[Link]

  • Method for making aminophenols and their amide derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-fluoro-6-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, a classic example of Nucleophilic Aromatic Substitution (SNAr), can be influenced by several factors. This document provides in-depth, experience-based insights to help you navigate the complexities of this reaction and achieve high-yield, high-purity outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Question 1: My reaction yield is consistently low (<70%). What are the most probable causes and how can I improve it?

Answer: Low yields in this SNAr reaction typically stem from one or more of the following factors: suboptimal reaction conditions, reagent quality, or inefficient purification. Let's break down each area.

  • Reaction Conditions:

    • Temperature: This reaction is sensitive to temperature. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may promote the formation of side products or decomposition. It's crucial to maintain a stable and optimized temperature. For the reaction between 1,2-difluoro-3-nitrobenzene and morpholine, a temperature of around 105°C has been shown to be effective in continuous flow systems, which can be adapted for batch processes.[1]

    • Reaction Time: SNAr reactions can be slow. Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended. Some similar syntheses may require extended reaction times, even up to 15 hours, to achieve completion.[2]

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile, are generally preferred for SNAr reactions. These solvents effectively solvate the cation of the base while leaving the nucleophile (morpholine) relatively free to attack the aromatic ring.[3] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the 1,2-difluoro-3-nitrobenzene and morpholine are of high purity. Impurities can interfere with the reaction or introduce unwanted side products. Morpholine, in particular, can be hygroscopic and should be handled accordingly.[2]

    • Molar Ratio: The stoichiometry of the reactants plays a significant role. An excess of morpholine is often used to drive the reaction to completion. A molar ratio of 1:1.4 (1,2-difluoro-3-nitrobenzene to morpholine) has been found to be optimal in similar syntheses.[4] Experimenting with the molar ratio, for instance up to 4 equivalents of morpholine, can significantly impact the production rate.[1]

  • Presence of a Base:

    • The reaction generates hydrofluoric acid (HF) as a byproduct, which can protonate the morpholine, rendering it non-nucleophilic. A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is essential to neutralize the acid and maintain the concentration of the free nucleophile.[4][5]

Question 2: I am observing significant amounts of a di-substituted byproduct. How can I minimize its formation?

Answer: The formation of a di-substituted product, 4,4'-(3-nitro-1,2-phenylene)dimorpholine, occurs when a second molecule of morpholine displaces the remaining fluorine atom on the product. This is a common issue in reactions with di-halogenated aromatic compounds.

To favor the mono-substitution product:

  • Control Stoichiometry: Carefully control the molar ratio of the reactants. Using a smaller excess of morpholine can reduce the likelihood of the second substitution.

  • Lower Reaction Temperature: The second substitution reaction likely has a higher activation energy. Running the reaction at a lower temperature can selectively favor the formation of the mono-substituted product, although this may require a longer reaction time.

  • Slow Addition of Morpholine: Adding the morpholine solution dropwise to the solution of 1,2-difluoro-3-nitrobenzene can help maintain a low concentration of the nucleophile in the reaction mixture, thereby disfavoring the second substitution.

Question 3: My final product is difficult to purify and appears as an oil or a sticky solid. What are the best purification strategies?

Answer: Purification challenges often arise from unreacted starting materials, byproducts, or residual solvent.

  • Work-up Procedure: A common work-up involves quenching the reaction mixture with water to precipitate the crude product.[4] The solid can then be collected by filtration.

  • Recrystallization: This is the most effective method for purifying the final product.[4] Common solvent systems for recrystallization include aqueous methanol or ethanol.[4] Experiment with different solvent systems to find the one that gives the best crystal formation and purity.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A solvent system of ethyl acetate and hexane is a good starting point for elution.

  • Drying: Ensure the final product is thoroughly dried to remove any residual solvent, which can make the solid appear oily or sticky.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

This synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[6]

  • Addition Step (Rate-Determining): The nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (fluorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7][8] The presence of the electron-withdrawing nitro group ortho and para to the fluorine atoms is crucial for stabilizing this intermediate.[6][8][9]

  • Elimination Step (Fast): The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.[10]

Q2: Why is fluorine a good leaving group in this specific reaction?

While typically iodide is the best leaving group in SN2 reactions, in SNAr reactions, fluoride is often the best leaving group among the halogens.[8] This is because the rate-determining step is the initial attack of the nucleophile. Fluorine is the most electronegative halogen, making the carbon it is attached to highly electrophilic and thus more susceptible to nucleophilic attack.[8]

Q3: Can I use a different base besides potassium carbonate or triethylamine?

Yes, other non-nucleophilic bases can be used. Sodium carbonate (Na₂CO₃) is a viable alternative.[4] The key is that the base should be strong enough to neutralize the generated acid but not so strong that it reacts with the starting material or product.

Q4: Is it possible to perform this synthesis using continuous flow chemistry?

Absolutely. Continuous flow chemistry is an excellent technique for this synthesis, offering advantages like enhanced heat and mass transfer, improved safety, and easier scalability.[4][11] Studies have shown high conversion rates (≈99%) and good selectivity in microreactors.[1]

Experimental Protocols and Data

Optimized Batch Synthesis Protocol

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and equipment.

  • To a stirred solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or Acetonitrile, ~5-10 mL per gram of starting material), add potassium carbonate (1.5 eq).

  • Add morpholine (1.4 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90°C and maintain this temperature, with stirring, for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., aqueous ethanol) to yield pure this compound as a yellow crystalline solid.

Table 1: Summary of Key Reaction Parameters for Yield Optimization
ParameterRecommended Range/ConditionRationale
Temperature 80 - 105°CBalances reaction rate and byproduct formation.[1]
Solvent DMSO, DMF, AcetonitrilePolar aprotic solvents enhance nucleophilicity.[3]
Base K₂CO₃, Na₂CO₃, TEA (1.5 - 2.0 eq)Neutralizes HF byproduct to maintain nucleophile concentration.[4][5]
Morpholine 1.2 - 4.0 eqExcess drives the reaction to completion.[1][4]
Reaction Time 4 - 15 hoursEnsure complete conversion; monitor with TLC/HPLC.[2]

Visualizing the Process

Reaction Mechanism Workflow

SNAr_Mechanism cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination (Fast) cluster_end Products A 1,2-Difluoro-3-nitrobenzene C Formation of Meisenheimer Complex (Resonance Stabilized) A->C + Morpholine B Morpholine (Nucleophile) B->C D Loss of Fluoride Ion C->D Restoration of Aromaticity E This compound D->E F Fluoride Ion D->F

Caption: The SNAr mechanism for the synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Issue Cond Reaction Conditions Temp, Time, Solvent Start->Cond Reag Reagents Purity, Ratio, Base Start->Reag Purif Purification Work-up, Recrystallization Start->Purif Sol_Cond Optimize Conditions ↑ Temp to 80-105°C ↑ Time (monitor) Use Polar Aprotic Solvent Cond->Sol_Cond Sol_Reag Verify Reagents Check Purity Adjust Ratio (↑ Morpholine) Ensure Adequate Base Reag->Sol_Reag Sol_Purif Refine Purification Water Quench Recrystallize (aq. EtOH/MeOH) Consider Chromatography Purif->Sol_Purif Result Improved Yield Sol_Cond->Result Sol_Reag->Result Sol_Purif->Result

Caption: A logical guide to troubleshooting low yields.

References

  • Bele, M. A., & Hammes-Schiffer, S. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of organic chemistry, 76(9), 3270–3282. [Link]

  • Santana, H. S., et al. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Chemical Engineering and Processing - Process Intensification, 161, 108316. [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1447. [Link]

  • Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Ojo, J. F., & Olaseni, S. O. (2019). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Journal of Physical Organic Chemistry, 32(12), e4003. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Reddit. (2022). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? r/Chempros. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • Slanina, T., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1835. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Harrington, R. W., et al. (2018). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 23(8), 1956. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • ChemConnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. [Link]

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 208–215. [Link]

  • Bowers, G. N., et al. (1981). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 27(8), 1372–1377. [Link]

Sources

Technical Support Center: Overcoming Challenges in the N-Arylation of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An N-aryl morpholine technical support center has been established to provide troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals. The center offers detailed information in a question-and-answer format to address specific issues that may arise during experiments.

Welcome to the technical support hub for the N-arylation of morpholine. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the crucial C-N bond-forming reaction. N-aryl morpholines are significant scaffolds in medicinal and materials chemistry, making the efficient and reliable synthesis of these compounds a critical endeavor.[1]

This center is structured to help you diagnose and solve common issues encountered during palladium-catalyzed Buchwald-Hartwig aminations and copper-catalyzed Ullmann-type couplings. We will explore the causality behind experimental choices to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common initial queries.

Q1: My Buchwald-Hartwig reaction is not working with an aryl chloride. What is the first thing I should change?

A1: The primary challenge with aryl chlorides is the high energy barrier for the initial oxidative addition step due to the strong C-Cl bond. Your first and most impactful change should be to switch to a more electron-rich and sterically hindered phosphine ligand. Ligands like SPhos, RuPhos, or BrettPhos are specifically designed to facilitate the coupling of less reactive aryl chlorides.[2][3][4]

Q2: Can I use a weaker base if my substrate has a base-sensitive functional group?

A2: Yes. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with functional groups like esters or nitro groups.[3] You can switch to weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] Be aware that this change often requires a higher reaction temperature or the use of a more active palladium precatalyst (e.g., a G3 or G4 precatalyst) to achieve a reasonable reaction rate.[5]

Q3: Is it necessary to use rigorously degassed solvents and an inert atmosphere?

A3: Absolutely. The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. Failure to maintain an inert atmosphere (e.g., Argon or Nitrogen) is one of the most common causes of reaction failure. Solvents should be anhydrous and thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas.

Q4: When should I consider a copper-catalyzed Ullmann coupling instead of a palladium-catalyzed reaction?

A4: While palladium catalysis is often the first choice due to its broad scope and high activity, Ullmann couplings can be advantageous in specific scenarios. They are often more cost-effective and can sometimes be more effective for specific heterocyclic substrates.[2] However, traditional Ullmann conditions are harsh.[2] Modern protocols using ligands like L-proline or diamines have made copper catalysis milder and more versatile, making it a viable alternative, especially for aryl iodides.[6]

In-Depth Troubleshooting Guide

This section addresses more complex problems with detailed explanations and recommended actions.

Problem Area 1: Low to No Product Conversion

Q: I have set up my Buchwald-Hartwig reaction with morpholine and an aryl bromide, but I'm seeing very low conversion to the desired N-aryl morpholine. What are the potential causes and how can I fix it?

A: Low conversion is a multifaceted problem that requires systematic troubleshooting. The issue typically lies with one of the core components of the catalytic cycle: the catalyst's activity, the choice of reagents, or the reaction conditions.

The Buchwald-Hartwig catalytic cycle is the foundation for understanding this reaction. A simplified representation is shown below. Any factor that inhibits one of these steps will stall the entire process.

Buchwald-Hartwig Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)-X(L) Pd0->OA_Complex + Ar-X Oxidative Addition Amine_Coord [Ar-Pd(II)-N(H)R₂]⁺X⁻ OA_Complex->Amine_Coord + Morpholine Amido_Complex Ar-Pd(II)-NR₂(L) Amine_Coord->Amido_Complex - Base-H⁺X⁻ Deprotonation Amido_Complex->Pd0 Reductive Elimination + Ar-NR₂

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow: Low Conversion

Here is a logical workflow to diagnose the issue.

Troubleshooting_Workflow Start Low / No Conversion Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Reagents Are Reagents Correctly Chosen? Check_Catalyst->Check_Reagents Yes Sol_Catalyst1 Verify Pd source (use precatalyst). Check ligand integrity. Check_Catalyst->Sol_Catalyst1 No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents1 Match ligand to aryl halide (e.g., bulky ligand for Ar-Cl). Check_Reagents->Sol_Reagents1 No Sol_Conditions1 Increase temperature (typically 80-110 °C). Check_Conditions->Sol_Conditions1 No Sol_Catalyst2 Ensure inert atmosphere. Use dry, degassed solvent. Sol_Catalyst1->Sol_Catalyst2 Sol_Reagents2 Use a strong, non-coordinating base (e.g., NaOtBu, LHMDS). Sol_Reagents1->Sol_Reagents2 Sol_Conditions2 Screen solvents (Toluene, Dioxane, THF). Sol_Conditions1->Sol_Conditions2

Caption: Decision workflow for troubleshooting low conversion.

1. Verify Catalyst Activity:

  • Palladium Source: Using Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to the active Pd(0) state, which can be unreliable.[4] Using air-stable palladium precatalysts (e.g., XantPhos Pd G3) that readily form the active Pd(0) species with a weak base is a more robust approach.[5]

  • Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air. Ensure your ligand has not been oxidized.

  • Atmosphere Control: As mentioned, oxygen is detrimental. Confirm your inert gas line is functioning and that all glassware was properly dried and purged.

2. Assess Reagent Selection:

  • Ligand-Substrate Matching: The choice of ligand is critical and depends on the aryl halide.

    • Aryl Bromides/Iodides: Often couple well with a range of ligands like XantPhos or BINAP.

    • Aryl Chlorides: Require bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) to promote the difficult oxidative addition.

    • Sterically Hindered Substrates: Substrates with ortho-substituents may also require these advanced ligands to overcome steric clash.[7]

  • Base Selection: The base's role is to deprotonate the morpholine-palladium complex.[8]

    • Strength: A strong base like NaOtBu or LHMDS is usually most effective.

    • Solubility: The solubility of the base matters. Cs₂CO₃ is often used due to its good solubility in many organic solvents.[5] In nonpolar solvents, the reaction can be sensitive to the physical properties (like particle size) and stir rate of solid inorganic bases.[5]

3. Optimize Reaction Conditions:

  • Temperature: Most Buchwald-Hartwig aminations require elevated temperatures, typically between 80-110 °C.[5] If you are using a weaker base or a less reactive aryl halide, you will likely need to be at the higher end of this range.

  • Solvent: Toluene, dioxane, and THF are the most common solvents.[5] Their choice can influence the solubility of the base and other reagents. For instance, NaOtBu has better solubility in THF than in toluene. Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[5]

Parameter Aryl Chloride Aryl Bromide Aryl Iodide Notes
Typical Ligand SPhos, RuPhos, BrettPhosXantPhos, BINAP, cataCXium Adppf, XantPhosMatch ligand to substrate electronics and sterics.
Typical Base NaOtBu, LHMDSNaOtBu, K₃PO₄K₃PO₄, Cs₂CO₃Use weaker bases for sensitive functional groups.
Typical Solvent Toluene, DioxaneToluene, THFDioxane, DMFEnsure solvent is anhydrous and degassed.
Temperature 100 - 120 °C80 - 110 °C80 - 100 °CHigher temperatures may be needed for challenging substrates.

Table 1: General starting conditions for the N-arylation of morpholine.

Problem Area 2: Side Product Formation

Q: My reaction is proceeding, but I'm isolating significant amounts of side products, mainly the dehalogenated arene and some biaryl. How can I suppress these pathways?

A: The formation of dehalogenated and homocoupled byproducts points to competing reaction pathways that consume your starting material and catalyst. These can often be minimized by tuning the ligand, base, and temperature.

  • Hydrodehalogenation (Arene Formation): This occurs when the Ar-Pd(II)-X intermediate undergoes a reaction that results in the replacement of the halide with a hydrogen atom. One common pathway involves β-hydride elimination from the palladium-amide complex, which is more likely with certain ligands and at higher temperatures.

    • Solution: Using a ligand that promotes rapid reductive elimination will outcompete this side reaction. Bulky biarylphosphine ligands are often effective. Also, avoid excessively high temperatures.

  • Homocoupling (Biaryl Formation): The formation of Ar-Ar is often a sign of catalyst decomposition or a side-reaction involving the oxidative addition of two aryl halide molecules.

    • Solution: Ensure a proper ligand-to-palladium ratio (typically 1:1 to 2:1). An excess of ligand can help stabilize the Pd(0) species and prevent side reactions. Running the reaction at a slightly lower temperature may also help.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Morpholine

This protocol provides a reliable starting point for the coupling of an aryl bromide with morpholine.

Materials:

  • Palladium precatalyst (e.g., XantPhos Pd G3, 2 mol%)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, NaOtBu, and the aryl bromide (if solid).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the toluene, followed by the morpholine and the aryl bromide (if liquid) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the recommended reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl morpholine.

This guide provides a foundational framework for addressing the common hurdles in the N-arylation of morpholine. Successful cross-coupling is often an empirical science, and systematic screening of the parameters discussed here is the key to developing a robust and high-yielding reaction for your specific substrates.

References

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]

  • Vechý, T., & Tvaroška, I. (2020). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Senra, J. D., Aguiar, L. C. S., & Simas, A. B. C. (2011). Recent Progress in Transition-Metal-Catalyzed C-N Cross-Couplings: Emerging Approaches Towards Sustainability. ResearchGate. [Link]

  • Singleton, D. A., & Black, K. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Reddy, K. S., & Rao, K. S. (2011). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. ResearchGate. [Link]

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. OUCI. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Roy, S., & Gribble, G. W. (2012). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Patil, S. B., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. SciProfiles. [Link]

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). Biologically active N-arylated morpholine derivatives. ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2016). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-(2-Fluoro-6-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges. As a versatile scaffold, this compound offers two primary avenues for chemical modification: nucleophilic aromatic substitution (SNAr) at the activated C-F bond and reduction of the nitro group to a versatile aniline. This document, structured in a question-and-answer format, addresses specific issues you may encounter and provides robust, field-proven solutions.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The fluorine atom in this compound is highly activated towards displacement by the ortho-nitro group, making it an excellent substrate for SNAr reactions. This pathway allows for the introduction of a wide variety of nucleophiles to build molecular complexity.

Q1: My SNAr reaction is sluggish or results in a low yield. What are the primary factors to investigate?

A1: Low yields in SNAr reactions with this substrate typically stem from four key areas: the nucleophile's reactivity, the choice of base, the solvent system, and the reaction temperature. A systematic approach to optimizing these parameters is crucial.

  • Nucleophile Reactivity: The reaction rate is directly influenced by the strength of the incoming nucleophile. Weak nucleophiles (e.g., neutral alcohols or amines) require deprotonation to become potent. If you are using an alcohol or amine, ensure you are using a base strong enough to generate the corresponding alkoxide or amide.

  • Base Selection: The choice of base is critical, especially when using protic nucleophiles. An inadequate base will not generate a sufficient concentration of the active nucleophile. For alcohols, sodium hydride (NaH) is effective for generating alkoxides, while for less acidic amines, a strong non-nucleophilic base might be necessary. For many common nucleophiles, an inorganic carbonate like potassium carbonate (K₂CO₃) is sufficient and often preferred for its ease of handling.[1]

  • Solvent Effects: The ideal solvent for SNAr reactions is polar and aprotic.[1] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices because they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without solvating and deactivating the nucleophile.[1] Protic solvents (e.g., ethanol, water) should be avoided as they can solvate the nucleophile, reducing its reactivity.[1]

  • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[1] If your reaction is slow at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly improve the reaction rate and yield. Monitor for potential decomposition if pushing the temperature too high.

Table 1: Recommended Starting Conditions for SNAr Reactions

ParameterRecommendationRationale
Solvent DMSO, DMF, THFPolar aprotic solvents stabilize the charged intermediate and do not deactivate the nucleophile.[1][2]
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is a good starting point for many nucleophiles. NaH is effective for deprotonating alcohols.
Temperature 60 - 120 °CElevated temperatures are often required to overcome the activation energy barrier.[1]
Nucleophile 1.1 - 1.5 equivalentsA slight excess of the nucleophile can help drive the reaction to completion.
Atmosphere Nitrogen or ArgonWhile not always essential, using an inert atmosphere prevents side reactions with atmospheric moisture and oxygen, especially with sensitive reagents.
Q2: I'm observing unexpected side products in my SNAr reaction. What are they and how can I prevent them?

A2: The formation of side products is a common issue. The most likely culprits are hydrolysis, reaction with the solvent, or di-substitution.

  • Hydrolysis: The starting material is susceptible to hydrolysis, where water acts as a nucleophile to replace the fluorine, yielding 2-morpholino-3-nitrophenol. This is particularly problematic if using bases like NaOH or KOH in the presence of water. To prevent this, ensure you are using anhydrous (dry) solvents and reagents.[1]

  • Reaction with Solvent: At high temperatures, some solvents can become problematic. For instance, DMF can decompose to generate dimethylamine, which can act as a nucleophile and compete with your desired nucleophile.[1] If you suspect this is occurring (e.g., you identify a dimethylamino-substituted byproduct), switch to a more thermally stable solvent like DMSO.[1]

  • Product Instability: The product itself may be unstable under the reaction conditions. If the product contains functional groups that are sensitive to the base or high temperatures used, decomposition can occur.[1] In such cases, try using a milder base, a lower reaction temperature, and a shorter reaction time.

Q3: Why is fluorine such a good leaving group in this reaction? I thought the C-F bond was very strong.

A3: This is an excellent and common question that highlights a key difference between SNAr and other substitution reactions like SN2. In an SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3] The departure of the leaving group occurs in a subsequent, faster step that restores the ring's aromaticity.[4]

Fluorine's high electronegativity is the key. It strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and exceptionally susceptible to nucleophilic attack.[1][5] This powerful inductive electron withdrawal activates the ring and stabilizes the negatively charged Meisenheimer complex, thereby accelerating the rate-determining first step.[5] Consequently, the order of leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[1]

Reduction_Workflow start Goal: Reduce -NO₂ to -NH₂ on This compound q1 Is preserving the C-F bond critical? start->q1 path1 YES (Chemoselectivity Required) q1->path1 Yes path2 NO (Dehalogenation is acceptable or desired) q1->path2 No method1 Choose Metal/Acid Reduction: • Fe / HCl or NH₄Cl • SnCl₂ / HCl path1->method1 method2 Choose Catalytic Hydrogenation: • H₂ / Pd/C path2->method2 optimize Troubleshoot: • Incomplete reaction?  → Increase temperature, check stirring. • Messy reaction?  → Check stoichiometry, ensure proper workup. method1->optimize

Caption: Decision workflow for selecting a nitro reduction method.

Section 3: General Purification & Workup

The morpholine moiety introduces specific challenges during purification and workup due to its basicity and potential to increase water solubility.

Q6: I'm having trouble purifying my final product. Column chromatography on silica gel results in peak tailing and low recovery.

A6: This is a very common issue with compounds containing a basic nitrogen atom, such as morpholine. [6]The lone pair on the morpholine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to poor peak shape (tailing) and can even cause your compound to bind irreversibly to the column, resulting in low recovery. [6] Solution: To solve this, you must neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.

  • Add Triethylamine (Et₃N): Add 0.1-2% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute cleanly with improved peak shape and recovery. [6]* Use Ammonia in Methanol: Alternatively, a solution of 7N ammonia in methanol can be used as a component of the polar phase of your eluent system.

Q7: My morpholine-containing product is highly water-soluble, making extraction from the aqueous workup layer inefficient.

A7: The polarity of the morpholine ring can impart significant water solubility to your compounds, especially if they are in a protonated salt form. To improve extraction efficiency from an aqueous layer, you can modify the properties of both the aqueous and organic phases.

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 10) before extraction. [6]Adding NaOH or K₂CO₃ will deprotonate the morpholine nitrogen (and the aniline nitrogen, if present), converting the compound from its more water-soluble salt form to its less water-soluble free base form. [6]* "Salting Out": Add a large amount of a salt, like sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer until it is saturated. [6]This dramatically increases the ionic strength of the aqueous phase, which decreases the solubility of your organic compound and forces it into the organic layer. [6]* Use a More Polar Extraction Solvent: If you are still having trouble with common solvents like ethyl acetate, switch to a more polar (but still water-immiscible) solvent like dichloromethane (DCM) or chloroform, which can be more effective at extracting polar organic molecules. [6]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.).
  • Desai, D. G., Swami, S. S., & Hapase, S. B. (1999). Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. Synthetic Communications, 29(6), 1033-1036.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • ResearchGate. (2025). ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
  • Han, B., et al. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH.
  • Homework.Study.com. (n.d.). Running the nucleophilic aromatic substitution reaction under acidic conditions greatly reduces the yield. Explain why.
  • Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • csbsju. (n.d.). Addition-Elimination at Aromatics (SNAR).

Sources

Troubleshooting side reactions in morpholine derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. The following content is structured in a practical, question-and-answer format, grounded in mechanistic principles and validated laboratory practices.

Section 1: Synthesis via Acid-Catalyzed Cyclization of Diethanolamine Derivatives

This is a foundational method for producing the morpholine core, but it is often plagued by low yields and difficult-to-remove impurities if not properly controlled.

Question 1.1: My reaction of N-substituted diethanolamine with sulfuric acid turned into a dark, viscous tar with very low yield of the desired morpholine. What is happening and how can I prevent it?

Answer: This is a classic problem of competing intermolecular side reactions overwhelming the desired intramolecular cyclization. At the high temperatures required for this reaction (typically 180-210°C), two main side reactions are responsible for the formation of polymeric byproducts and charring[1].

Causality & Mechanism:

  • Intermolecular Etherification: Instead of the two hydroxyl groups of a single molecule reacting, a hydroxyl group from one molecule reacts with a hydroxyl group from another. This process repeats, forming long-chain polyethers, which are responsible for the high viscosity and tar-like appearance of the product mixture.

  • Insufficient Dehydration/Equilibrium: The cyclization is a dehydration reaction. If the water produced is not efficiently removed or if the acid catalyst is too dilute, the reaction equilibrium is not driven towards the product. Prolonged heating under these conditions promotes polymerization and degradation[2].

The diagram below illustrates the desired intramolecular pathway versus the competing intermolecular side reaction.

G cluster_0 Desired Intramolecular Cyclization cluster_1 Side Reaction: Intermolecular Polymerization DEA N-R-Diethanolamine Activated Protonated Diol DEA->Activated H⁺ TS1 Intramolecular SN2 Transition State Activated->TS1 Favored by High Dilution Product N-R-Morpholine TS1->Product Water H₂O TS1->Water DEA2 2x N-R-Diethanolamine Activated2 Protonated Diol DEA2->Activated2 H⁺ TS2 Intermolecular SN2 Transition State Activated2->TS2 Favored by High Concentration & Prolonged Heat Dimer Dimer Intermediate TS2->Dimer Polymer Polyether Byproducts (Tar) Dimer->Polymer + (n-2) Monomers

Caption: Desired intramolecular vs. undesired intermolecular reaction pathways.

Troubleshooting & Optimization Protocol:

The key to success is to kinetically favor the intramolecular reaction and maintain a strongly dehydrating environment.

  • Use a Superior Dehydrating Agent: Standard concentrated sulfuric acid (98%) can become diluted by the water formed during the reaction. Using oleum (fuming sulfuric acid), which contains excess SO₃, is a highly effective industrial strategy. The SO₃ reacts with the water produced, maintaining the strength of the acid and dramatically reducing reaction times from many hours to under an hour, which minimizes polymer formation[3].

  • Strict Temperature Control: The temperature window is critical. Below 180°C, the reaction is often too slow. Above 210-220°C, charring and degradation accelerate significantly. Use a calibrated high-temperature thermometer or thermocouple and a reliable heating mantle or oil bath[1][4].

  • Controlled Addition: The addition of the diethanolamine derivative to the concentrated acid is highly exothermic. This should be done slowly, with efficient cooling (e.g., an ice bath) and stirring, to prevent localized overheating and initial degradation[1][2].

Data Summary: Effect of Dehydrating Agent on Yield & Time

Dehydrating AgentTemperatureReaction TimeTypical YieldReference
Conc. H₂SO₄ (66° Baumé)175-180°C7-8 hours35-50%[3],[4]
20% Oleum (20% free SO₃)190°C0.5 hours 90-95% [3]
Conc. HCl200-210°C15 hours35-50%[4]

Section 2: Synthesis via Reaction of Bis(2-haloethyl) Ethers with Amines

This route offers great versatility for creating N-substituted morpholines but is susceptible to common side reactions associated with amine alkylation.

Question 2.1: I'm reacting my primary amine with bis(2-chloroethyl) ether and getting a complex mixture of products, including a solid that precipitated from the reaction. What are the likely side reactions?

Answer: This is a classic case of over-alkylation and potential elimination reactions. Because the desired N-substituted morpholine product is a secondary amine, it is often more nucleophilic than the primary amine starting material, leading to further reaction.

Causality & Mechanism:

  • Over-alkylation (Quaternization): The N-substituted morpholine product can react with another molecule of bis(2-chloroethyl) ether. This forms a quaternary ammonium salt, which is often insoluble and precipitates from organic solvents. This is a very common issue in amine alkylations[5].

  • Dimerization/Oligomerization: If a large excess of the bis(2-chloroethyl) ether is used, a primary amine can react with two molecules of the ether, leading to a dimeric quaternary salt.

  • Elimination Reaction: The base used to scavenge the HCl produced during the reaction can also promote E2 elimination on the bis(2-chloroethyl) ether starting material, producing the volatile byproduct 2-chloroethyl vinyl ether. Strong, sterically hindered bases are more likely to cause this[6][7].

G cluster_0 Desired SN2 Pathway cluster_1 Side Reactions Reactants1 R-NH₂ + Cl-CH₂CH₂-O-CH₂CH₂-Cl Intermediate1 Acyclic Intermediate Reactants1->Intermediate1 1st SN2 Product N-R-Morpholine Intermediate1->Product 2nd SN2 (Intramolecular) Product2 N-R-Morpholine (Product) QuatSalt Quaternary Ammonium Salt (Insoluble Byproduct) Product2->QuatSalt 3rd SN2 (Over-alkylation) Reactant2 Cl-CH₂CH₂-O-CH₂CH₂-Cl Reactant2->QuatSalt Elimination 2-Chloroethyl Vinyl Ether (Elimination Byproduct) Reactant2->Elimination E2 Elimination (Strong Base)

Caption: Troubleshooting workflow for N-alkylation side reactions.

Troubleshooting & Optimization Protocol:

The strategy is to manipulate reaction conditions to favor the initial mono-alkylation and intramolecular cyclization over subsequent intermolecular reactions.

  • Control Stoichiometry (Kinetics): Use a large excess of the primary amine (3-5 equivalents). Statistically, this makes it much more likely that a molecule of bis(2-chloroethyl) ether will react with the starting amine rather than the product morpholine, effectively minimizing over-alkylation[8]. The unreacted amine can be removed later during workup.

  • Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like K₂CO₃ or NaHCO₃ instead of strong bases like NaOH or KOtBu. This will minimize the competing E2 elimination reaction.

  • High Dilution Conditions: Running the reaction at high dilution (low concentration, e.g., <0.1 M) favors the intramolecular cyclization step over intermolecular over-alkylation. This is a common strategy for forming rings[9].

Protocol: Optimized Synthesis of N-Benzylmorpholine

This protocol is adapted from established procedures for analogous N-aryl piperazine syntheses and incorporates best practices to minimize side reactions.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylamine (3.0 eq.) and potassium carbonate (2.5 eq.) to a suitable solvent like acetonitrile or DMF to achieve a final substrate concentration of ~0.1 M.

  • Addition: Slowly add bis(2-chloroethyl) ether (1.0 eq.) to the stirred mixture at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux (80-100°C) and monitor the reaction by TLC or GC-MS until the bis(2-chloroethyl) ether is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove excess benzylamine and any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or vacuum distillation to yield pure N-benzylmorpholine.

Section 3: Analytical Troubleshooting & Quality Control

A protocol is only as good as its validation. Identifying byproducts is key to optimizing your reaction.

Question 3.1: My NMR spectrum shows my desired N-substituted morpholine, but there are extra peaks in the 2.5-3.5 ppm region. How can I confirm the identity of impurities?

Answer: The 2.5-3.5 ppm region in a ¹H NMR spectrum is characteristic of protons on carbons adjacent to a nitrogen atom (C-HαN). Unidentified peaks here often suggest the presence of piperazine-type byproducts, which can arise if the starting material (e.g., diethanolamine) is contaminated with ammonia or other amines.

Distinguishing Morpholine from Piperazine Byproducts by NMR:

  • Symmetry & Integration: A symmetrically N,N'-disubstituted piperazine will show only one signal for all eight ring protons (a singlet), whereas a morpholine will show two distinct signals (typically triplets or multiplets) for the four protons next to the oxygen (O-CH ₂) and the four protons next to the nitrogen (N-CH ₂). The integration ratio for a pure morpholine should be 1:1 for these two sets of protons[10].

  • Chemical Shift: Protons adjacent to the ether oxygen in a morpholine ring (O-CH ₂) are more deshielded and appear further downfield (typically ~3.7 ppm) compared to protons next to a nitrogen. Protons adjacent to the nitrogen (N-CH ₂) appear more upfield (~2.5-2.8 ppm)[10]. A piperazine impurity would have all its protons in this upfield region.

Protocol: QC by GC-MS for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying volatile byproducts like elimination products or unreacted starting materials.

  • Sample Preparation: Take a small aliquot of the crude reaction mixture. Dilute it in a suitable solvent (e.g., dichloromethane, ethyl acetate). If your product is a salt, you may need to neutralize and extract it first. For trace analysis of morpholine itself, derivatization with sodium nitrite under acidic conditions to form volatile N-nitrosomorpholine can increase sensitivity by over 50-fold[11][12].

  • GC Method: Use a standard non-polar column (e.g., DB-5ms).

    • Injector Temp: 250°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Analysis:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Data Interpretation: Analyze the fragmentation patterns. The molecular ion (M⁺) peak will confirm the molecular weight of the impurity. Common fragments for morpholine include m/z 57 (C₃H₅N⁺) and m/z 87 (M⁺). Compare observed spectra against a library (e.g., NIST) to identify starting materials, elimination products (like 2-chloroethyl vinyl ether), or other unexpected byproducts[13].

References

  • Crosby, D. G. (1957). U.S. Patent No. 2,777,846. U.S.
  • Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method. Knowledge - Henan Haofei Chemical Co.,Ltd. [Link]

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-chloroethyl) ether. PubChem. Retrieved January 16, 2026, from [Link]

  • Quora User. (2023, July 31). How does a large excess of ammonia prevent polyalkyalation when preparing primary amines? Quora. [Link]

  • Costero, A. M., Andreu, C., & Monrabal, E. (n.d.). Reactivity of Bis(2-chloroethyl)ether with Different Amines. Journal of Chemical Research, Synopses. [Link]

  • LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Zhang, Y., et al. (2020). Degradation kinetics and mechanism of bis(2-chloroethyl) ether by electromagnetic induction electrodeless lamp activated persulfate. Chemosphere, 261, 127709. [Link]

  • Mandal, B. P., & Kundu, S. (2009). Kinetic Study of the Reaction of Diethanolamine with Carbon Dioxide in Aqueous and Mixed Solvent Systems—Application to Acid Gas Cleaning. Industrial & Engineering Chemistry Research, 48(11), 5516-5523. [Link]

  • Fomete, Y. A., et al. (2022). Experimental and Theoretical Study on the Enhancement of Alkanolamines on Sulfuric Acid Nucleation. The Journal of Physical Chemistry A, 126(16), 2568-2581. [Link]

  • Le, C., et al. (2023). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 15(20), 4078. [Link]

  • Jamal, A., & Meisen, A. (2005). Kinetics of CO induced degradation of aqueous diethanolamine. The Canadian Journal of Chemical Engineering, 83(5), 926-934. [Link]

  • Wikipedia contributors. (n.d.). Bis(chloroethyl) ether. Wikipedia. Retrieved January 16, 2026, from [Link]

  • Ashenhurst, J. (2012, September 27). Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

  • Sciencemadness.org user. (2011, October 3). Preparation of bis(2-chloroethyl) ether. Sciencemadness.org. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(12), 10393-10413. [Link]

  • Thompson, D., & Reeves, P. C. (1986). U.S. Patent No. 4,748,276. U.S.
  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. International Journal of Analytical Chemistry, 2018, 5413418. [Link]

  • Desai, N. C., et al. (2010). Synthesis of novel piperazine and morpholine linked substituted pyrimidine derivatives as antimicrobial agents. Journal of Pharmaceutical Sciences and Research, 2(1), 1-7. [Link]

  • Singh, C., et al. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry, 26(11), 3145-3154. [Link]

  • Lee, J.-B., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]

  • Agency for Toxic Substances and Disease Registry. (2017, October 6). Toxicological Profile for Bis(2-Chloroethyl)Ether. [Link]

  • New Jersey Department of Health. (n.d.). Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. [Link]

  • Zhang, B., & Rannard, S. (2017). Identity of Low-Molecular-Weight Species Formed in End-To-End Cyclization Reactions Performed in THF. Macromolecules, 50(17), 6645-6652. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Zhang, Q., et al. (2018). Polymer cyclization for the emergence of hierarchical nanostructures. Nature Communications, 9(1), 4433. [Link]

  • Acquavia, M. A., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 57(1), e4797. [Link]

  • Lee, J.-B., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]

  • Liu, X., et al. (2021). Cyclization mechanism and kinetics of poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid) copolymer investigated by FTIR spectroscopy. Polymer Testing, 93, 106969. [Link]

Sources

Technical Support Center: Strategies for Scaling Up the Production of 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(2-Fluoro-6-nitrophenyl)morpholine. It addresses common challenges and offers practical, field-proven solutions to streamline your production process.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This reaction involves the displacement of a fluorine atom from an activated aromatic ring by the secondary amine, morpholine. The presence of a strongly electron-withdrawing nitro group on the aromatic ring is crucial for activating the ring towards nucleophilic attack.[2]

The typical starting materials are 2,3-difluoronitrobenzene and morpholine .

Q2: Why is 2,3-difluoronitrobenzene preferred over other di-substituted fluoronitrobenzenes?

The regioselectivity of the reaction is a key consideration. In 2,3-difluoronitrobenzene, the fluorine atom at the 2-position is ortho to the nitro group, making it significantly more activated for nucleophilic substitution than the fluorine at the 3-position. This leads to a higher yield of the desired product, this compound.

Q3: What are the key reaction parameters to control during the synthesis?

Successful synthesis and scale-up hinge on the careful control of several parameters:

  • Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to the formation of impurities.[3]

  • Solvent: A polar aprotic solvent is generally preferred to facilitate the SNAr reaction.

  • Stoichiometry: The molar ratio of morpholine to 2,3-difluoronitrobenzene is a critical factor that influences reaction completion and impurity profile.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, which can be monitored by techniques like HPLC or TLC.[3]

Q4: What are the expected physical properties of this compound?

This compound is typically a solid at room temperature.[4] It is important to have reference data for characterization and quality control.

PropertyValue
Molecular Formula C₁₀H₁₁FN₂O₃
Molecular Weight 226.21 g/mol
Appearance Yellow crystalline solid
Melting Point 106-109°C

Data sourced from various chemical suppliers and literature.[4]

Troubleshooting Guide for Scale-Up Production

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of this compound production.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions LowYield Low Yield or Incomplete Reaction Temp Inadequate Temperature Control LowYield->Temp Stoich Incorrect Stoichiometry LowYield->Stoich Mixing Poor Mixing LowYield->Mixing Moisture Presence of Moisture LowYield->Moisture Impurity High Impurity Profile Impurity->Temp Impurity->Stoich SideRxn Side Reactions (e.g., di-substitution) Impurity->SideRxn Isolation Difficult Product Isolation Purification Inefficient Purification Isolation->Purification Solubility Product Solubility Issues Isolation->Solubility OptimizeTemp Optimize Temperature Profile Temp->OptimizeTemp AdjustRatio Adjust Reactant Molar Ratio Stoich->AdjustRatio ImproveAgitation Enhance Agitation/Mixing Mixing->ImproveAgitation DryReagents Ensure Anhydrous Conditions Moisture->DryReagents ControlAddition Controlled Addition of Morpholine SideRxn->ControlAddition Recrystallize Optimize Recrystallization Solvent Purification->Recrystallize SolventScreen Screen Anti-solvents Solubility->SolventScreen

Caption: A logical workflow for troubleshooting common scale-up issues.

Detailed Troubleshooting Q&A
Issue 1: Low Yield and/or Incomplete Reaction

Q: My reaction yield is significantly lower on a larger scale, and HPLC analysis shows a high percentage of unreacted 2,3-difluoronitrobenzene. What could be the cause?

A: This is a common challenge in scaling up chemical reactions and can be attributed to several factors:

  • Inadequate Temperature Control: Heat transfer is less efficient in larger reactors. The actual internal temperature of the reaction mixture may be lower than the set point of the heating mantle or oil bath.

    • Solution: Utilize a calibrated internal temperature probe to monitor the reaction temperature accurately. For larger vessels, consider using a reactor with better heat transfer capabilities, such as a jacketed reactor.[3]

  • Poor Mixing: Inefficient agitation can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction rate.

    • Solution: Increase the agitation speed and ensure the impeller is appropriately sized and positioned for the reactor volume. For very large scales, consider using multiple impellers or baffles to improve mixing.

  • Incorrect Stoichiometry: While a slight excess of morpholine is often used on a lab scale, the optimal molar ratio may need to be re-evaluated for scale-up to balance reaction completion with the potential for side reactions.

    • Solution: Perform a Design of Experiments (DoE) to determine the optimal molar ratio of morpholine to 2,3-difluoronitrobenzene for your specific scale and equipment.

  • Presence of Moisture: Water can react with the starting materials and interfere with the reaction.

    • Solution: Ensure all solvents and reagents are anhydrous. Dry the glassware and reactor thoroughly before use.

Issue 2: High Impurity Profile

Q: I am observing a significant amount of a di-substituted byproduct where both fluorine atoms on the nitrobenzene ring have been replaced by morpholine. How can I minimize this?

A: The formation of the di-substituted impurity is a known side reaction, especially if the reaction conditions are not well-controlled.

  • Cause: This typically occurs when there is a localized high concentration of morpholine or if the reaction temperature is too high for an extended period.

  • Solution:

    • Controlled Addition: Instead of adding all the morpholine at once, add it portion-wise or via a syringe pump over a set period. This maintains a lower instantaneous concentration of the nucleophile.

    • Temperature Optimization: While a higher temperature increases the reaction rate, it can also accelerate the rate of the second substitution. Experiment with running the reaction at the lowest possible temperature that still provides a reasonable reaction time.

    • Stoichiometric Control: Avoid using a large excess of morpholine. A molar ratio closer to 1:1 may be beneficial, although this could impact the overall conversion and requires careful optimization.

Issue 3: Difficult Product Isolation and Purification

Q: The crude product is oily and difficult to filter after quenching the reaction with water. My recrystallization is also giving a low recovery. What can I do?

A: Isolation and purification challenges are common when moving from a lab scale to a pilot or production scale.

  • Oily Product:

    • Cause: This can be due to the presence of unreacted starting materials, solvent residues, or impurities that depress the melting point of the product.

    • Solution:

      • Anti-Solvent Precipitation: Instead of quenching directly into water, try adding the reaction mixture to a cooled anti-solvent (a solvent in which your product is insoluble but the impurities are soluble). This can often promote the precipitation of a solid product.

      • Extraction: Perform a liquid-liquid extraction to remove water-soluble impurities before concentrating the organic phase to induce crystallization.

  • Low Recrystallization Recovery:

    • Cause: The chosen solvent system may not be optimal for the larger scale, or the cooling profile may be too rapid, leading to the co-precipitation of impurities.

    • Solution:

      • Solvent Screening: Systematically screen different solvent/anti-solvent systems to find one that provides high recovery and good purity. Common solvents for recrystallization include ethanol, methanol, and isopropanol.[5]

      • Controlled Cooling: Cool the saturated solution slowly to allow for the formation of larger, purer crystals. Seeding the solution with a small amount of pure product can also aid in crystallization.

Experimental Protocols

Synthesis of this compound (Lab Scale)

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] 2,3-difluoronitrobenzene and morpholine are hazardous chemicals.[6]

Materials:

  • 2,3-Difluoronitrobenzene

  • Morpholine

  • Potassium Carbonate (or another suitable base)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2,3-difluoronitrobenzene (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add morpholine (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Diagram: Synthetic Pathway

SynthesisPathway reactant1 2,3-Difluoronitrobenzene product This compound reactant1->product + Morpholine (K2CO3, Acetonitrile, Reflux) reactant2 Morpholine

Caption: The SNAr synthesis of the target compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Considerations

  • 2,3-Difluoronitrobenzene: This is a toxic and irritant substance. Avoid inhalation, ingestion, and skin contact.[6][7][9]

  • Morpholine: This is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.

  • Reaction Exotherm: The reaction can be exothermic. For larger scale reactions, ensure adequate cooling capacity is available.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • Vertex AI Search. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • ResearchGate. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2022). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months?. Retrieved from [Link]

  • PMC. (n.d.). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Retrieved from [Link]

  • Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pearson+. (n.d.). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Purifying 4-(2-Fluoro-6-nitrophenyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving purification challenges associated with 4-(2-fluoro-6-nitrophenyl)morpholine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable synthetic intermediates. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity and yield in your experiments.

Introduction

This compound and its related structures are important building blocks in medicinal chemistry and materials science. Their synthesis, typically via nucleophilic aromatic substitution (SNAr), can sometimes lead to a mixture of products, unreacted starting materials, and side products that complicate purification. The presence of a basic morpholine ring, a polar nitro group, and a reactive fluoro-substituent on the aromatic ring gives these molecules unique properties that must be considered during the purification process.

This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical, field-tested protocols.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound analogs.

Issue 1: Low Yield After Aqueous Work-up and Extraction

Question: I've completed the synthesis of a this compound analog, but I'm experiencing significant product loss during the aqueous work-up and extraction steps. What could be the cause, and how can I improve my yield?

Answer:

This is a common issue, often stemming from the inherent properties of morpholine-containing compounds. Here's a breakdown of the likely causes and solutions:

  • Causality: The morpholine nitrogen is basic and can be protonated in acidic or even neutral aqueous solutions, forming a water-soluble salt. This increased water solubility leads to poor partitioning into the organic layer during extraction.[1]

  • Solutions:

    • pH Adjustment: Before extraction, basify the aqueous layer to a pH of 9-10 using a suitable base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). This ensures the morpholine nitrogen is in its free base form, which is less polar and more soluble in organic solvents.

    • "Salting Out": Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (NaCl).[1] This decreases the solubility of your organic compound in the aqueous layer, driving it into the organic phase.[1]

    • Choice of Extraction Solvent: Use a more polar organic solvent for extraction. While ethyl acetate is common, a solvent like dichloromethane (DCM) might be more effective for moderately polar compounds.

G start Crude Reaction Mixture check_ph Check Aqueous pH start->check_ph adjust_ph Adjust pH to 9-10 (e.g., with Na₂CO₃) check_ph->adjust_ph If acidic/neutral add_brine Add Saturated NaCl Solution ('Salting Out') adjust_ph->add_brine extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) add_brine->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product Ready for Purification concentrate->end

Caption: Workflow for optimizing the extraction of morpholine analogs.

Issue 2: Difficulty in Removing Unreacted Starting Materials by Column Chromatography

Question: I'm trying to purify my this compound analog using silica gel column chromatography, but I'm struggling to separate it from the unreacted fluoro-nitro-aromatic starting material. How can I improve the separation?

Answer:

This is a frequent challenge, as the product and the electrophilic starting material can have similar polarities. Here’s how to address this:

  • Causality: The polarity difference between the N-arylated morpholine product and the fluoro-nitro-aromatic precursor may not be sufficient for effective separation with a standard solvent system. Additionally, the basic morpholine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and poor resolution.[1]

  • Solutions:

    • Solvent System Optimization: The key is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the impurity.

      • TLC Analysis: Systematically test different solvent systems using Thin-Layer Chromatography (TLC).[2] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[3]

      • Polarity Gradient: Gradually increase the polarity. For example, start with 10% ethyl acetate in hexanes and incrementally increase the ethyl acetate concentration.

    • Tailing Reduction: To minimize peak tailing caused by the basic morpholine, add a small amount of a basic modifier to your eluent.[1]

      • Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase. The TEA will compete with your compound for the acidic sites on the silica gel, resulting in sharper peaks and better separation.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase.

      • Alumina (basic or neutral): Basic or neutral alumina can be a good alternative for purifying basic compounds.

      • Reverse-Phase Chromatography: For more challenging separations, reverse-phase (C18) column chromatography can be employed, using a polar mobile phase like acetonitrile/water or methanol/water.[4]

StepActionRationale
1 TLC Analysis Determine the optimal solvent system. Aim for an Rf of 0.2-0.4 for the desired product to ensure good separation on the column.[3]
2 Column Packing Prepare a slurry of silica gel in your initial, less polar mobile phase and pack the column.[3]
3 Sample Loading Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[3] This "dry loading" technique often leads to better resolution.
4 Elution Begin eluting with the less polar solvent system determined by TLC. If necessary, gradually increase the polarity of the mobile phase to elute your product (gradient elution).[2]
5 Fraction Collection & Analysis Collect fractions and analyze them by TLC to identify those containing the pure product.[2]
Issue 3: Product is an Oil and Fails to Crystallize

Question: My purified this compound analog is a thick oil, and I can't get it to crystallize for better purity and easier handling. What can I do?

Answer:

Obtaining a solid product is often desirable for purity and stability. If your compound is reluctant to crystallize, here are some techniques to try:

  • Causality: The presence of minor impurities can inhibit crystal lattice formation. Additionally, the inherent molecular structure of some analogs may favor an amorphous or oily state. The target compound, 4-(2-fluoro-4-nitrophenyl)morpholine, is a solid with a melting point of 106-109°C, suggesting that its analogs should also have the potential to be solids.[5]

  • Solutions:

    • High Purity is Key: Ensure your product is as pure as possible before attempting crystallization. Even small amounts of solvent or side products can be problematic.

    • Solvent Screening for Recrystallization: The goal is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3]

      • Recommended Solvents to Screen: Based on similar compounds, consider screening solvents like ethanol, methanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or petroleum ether).[3]

    • Inducing Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound analogs?

A1: The most common impurities arise from the SNAr reaction itself. These include:

  • Unreacted Starting Materials: The fluoro-nitro-aromatic precursor and morpholine.

  • Di-substituted Products: If the starting aromatic has more than one leaving group, di-substitution can occur.

  • Isomeric Products: Depending on the substitution pattern of the starting material, other positional isomers might form.

  • Byproducts from Side Reactions: For example, hydrolysis of the fluoro-nitro-aromatic starting material if water is present.

Q2: Can I use recrystallization as the primary purification method?

A2: Yes, if your crude product is relatively clean and solid, recrystallization can be a very effective and scalable purification method.[3] It is often more cost-effective for larger quantities than chromatography.[3] However, for complex mixtures or oily products, column chromatography is generally the preferred initial purification step.[2][6]

Q3: My compound decomposes on silica gel. What are my options?

A3: If you observe decomposition on silica gel (e.g., streaking on TLC with the appearance of new spots), it is likely due to the acidic nature of the silica.

  • Deactivate the Silica: You can try neutralizing the silica gel by washing it with a solution of triethylamine in your eluent before packing the column.

  • Use an Alternative Stationary Phase: As mentioned earlier, neutral or basic alumina is a good alternative.

  • Recrystallization or Distillation: If applicable, these methods avoid contact with acidic stationary phases.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. A reverse-phase method with a C18 column is often suitable.[4]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.[5]

Conclusion

The purification of this compound analogs requires a systematic approach that takes into account the specific chemical properties of these molecules. By carefully selecting extraction conditions, optimizing chromatographic separations, and employing appropriate crystallization techniques, researchers can overcome common purification hurdles and obtain high-purity materials essential for their research and development endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • Benchchem. (n.d.). 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • SIELC Technologies. (n.d.). Separation of Benzene, 1-fluoro-2-nitro- on Newcrom R1 HPLC column.
  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o1088. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.

Sources

Catalyst Selection and Optimization for Morpholine Coupling Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical support center for morpholine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during the catalytic C-N cross-coupling for the synthesis of aryl-morpholines. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, making robust and optimized synthetic routes crucial for advancing drug discovery programs.[1][2] This center is structured to address specific experimental challenges and provide a foundational understanding of the key parameters governing these powerful transformations.

Troubleshooting Guide: From Low Yields to Catalyst Deactivation

This section addresses specific issues that may arise during your morpholine coupling experiments in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the aryl halide. What are the primary factors to investigate?

Answer: Low or no conversion in a morpholine coupling reaction, typically a Buchwald-Hartwig amination, is a frequent challenge that can often be traced back to one of three key areas: the catalyst's activity, the choice of ligand, or the reaction conditions.

  • Inactive Catalyst: The active catalytic species in these reactions is typically a Pd(0) complex. If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3] Inefficient reduction can lead to a stalled reaction.

    • Solution: Consider switching to a modern, air-stable palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are designed to cleanly and efficiently generate the active LPd(0) catalyst upon exposure to the base in your reaction.[3] If using a Pd(II) source, ensure your phosphine ligand is not oxidized and that the reaction is thoroughly degassed, as oxygen can deactivate the catalyst.[4]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it plays a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of oxidative addition and reductive elimination.[5] The electronic and steric properties of the ligand must be well-matched to the substrates.

    • Solution: For secondary cyclic amines like morpholine, bulky, electron-rich phosphine ligands such as RuPhos and XPhos are often excellent starting points.[3][6] If coupling with challenging substrates, such as electron-poor or sterically hindered aryl halides, more specialized ligands may be necessary. It is often best to screen a small panel of ligands to identify the optimal choice for your specific substrate combination.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are all critical parameters that can significantly impact the reaction outcome.

    • Solution: Many Buchwald-Hartwig reactions require elevated temperatures, often between 80-100 °C, to proceed at a reasonable rate.[7] The choice of solvent is also crucial, with toluene, dioxane, and THF being common options.[6][8][9][10] The base is required to deprotonate the morpholine, and strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are frequently used.[3] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be employed, potentially requiring higher reaction temperatures.[3]

Question 2: I'm observing significant side product formation, primarily hydrodehalogenation of my aryl halide and/or homocoupling. How can I minimize these pathways?

Answer: The formation of side products like hydrodehalogenation (replacement of the halide with a hydrogen) and homocoupling (dimerization of the aryl halide or amine) reduces the yield of the desired product and complicates purification.[3] These side reactions are often indicative of issues within the catalytic cycle or with the reaction conditions.

  • Hydrodehalogenation: This side reaction can be promoted by the presence of water or other protic sources in the reaction mixture.

    • Solution: Ensure that your solvent and reagents are anhydrous. Using freshly dried solvents and handling reagents under an inert atmosphere can significantly reduce hydrodehalogenation. The choice of base can also play a role; in some cases, switching to a different base can disfavor this pathway.

  • Homocoupling: The dimerization of the aryl halide or the amine can be influenced by the catalyst system and reaction temperature.

    • Solution: Optimizing the catalyst loading is a good first step; sometimes, lowering the catalyst concentration can disfavor homocoupling. Additionally, adjusting the reaction temperature can help to minimize this side reaction.[3] Thoroughly degassing the reaction mixture is also important, as oxygen can sometimes promote the homocoupling of boronic acids if they are present as impurities.[11]

Question 3: My reaction works well with aryl bromides, but stalls with the corresponding aryl chloride. What adjustments should I make?

Answer: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[7] Aryl chlorides are less reactive due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging.

  • Solution: To successfully couple aryl chlorides, you often need to employ more reactive catalyst systems. This typically involves using bulky, electron-rich phosphine ligands that can promote the oxidative addition of the C-Cl bond to the Pd(0) center.[3][5] Ligands such as the Buchwald biarylphosphine ligands are particularly effective for this purpose. Additionally, higher reaction temperatures may be required to overcome the higher activation energy associated with C-Cl bond cleavage.

Question 4: I suspect my catalyst is deactivating over the course of the reaction. What are the common deactivation mechanisms and how can I mitigate them?

Answer: Catalyst deactivation can be a significant issue, leading to incomplete reactions. The primary deactivation pathways include poisoning, fouling, and the formation of inactive palladium species.[12]

  • Poisoning: Certain functional groups on your substrates or impurities in the reaction mixture can coordinate strongly to the palladium center and inhibit its catalytic activity.[12]

    • Solution: Ensure the purity of your starting materials. If your substrate contains potentially coordinating groups, you may need to select a ligand that can better shield the palladium center or consider a protecting group strategy.

  • Fouling: The precipitation of insoluble materials, such as inorganic salts or byproducts, can coat the surface of a heterogeneous catalyst or lead to a heterogeneous mixture in a homogeneous reaction, impeding its activity.[12]

    • Solution: Ensure adequate stirring to maintain a homogeneous reaction mixture.[7] In some cases, the addition of a co-solvent can improve the solubility of all components.

  • Formation of Inactive Species: Under certain conditions, the active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive. The formation of inactive Pd(I) or Pd(II) species can also occur.[12]

    • Solution: The choice of ligand is crucial for stabilizing the active monomeric Pd(0) species and preventing aggregation. Using an appropriate ligand-to-metal ratio is also important.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles of catalyst selection and optimization for morpholine coupling reactions.

Q1: How do I select the best palladium precatalyst for my reaction?

A1: The choice of palladium precatalyst can significantly impact the efficiency and reproducibility of your reaction. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they require an in-situ reduction to the active Pd(0) species.[7] Modern palladacycle precatalysts, such as the G3 and G4 precatalysts developed by the Buchwald group, are often a more reliable choice.[3] These precatalysts are air-stable and are designed to cleanly and rapidly generate the active monoligated Pd(0) catalyst upon exposure to a base.[7] This leads to more consistent reaction initiation and can often allow for lower catalyst loadings and milder reaction conditions.

Q2: What is the role of the ligand, and how do I choose the right one?

A2: The ligand is arguably the most critical component of the catalyst system. It directly influences the stability and reactivity of the palladium center throughout the catalytic cycle.[5] For the coupling of secondary amines like morpholine, bulky and electron-rich phosphine ligands are generally preferred.[3] These ligands promote the formation of the catalytically active monoligated Pd(0) complex, facilitate the oxidative addition of the aryl halide, and accelerate the final reductive elimination step to release the desired product.[5]

A good starting point for ligand selection for morpholine coupling is to consult a ligand selection guide based on your specific substrates. For many applications, ligands like RuPhos, XPhos, and BrettPhos are excellent choices.[3]

Ligand Typical Substrate Class for Morpholine Coupling Key Features
XPhos Broadly applicable for aryl chlorides, bromides, and triflates.Bulky, electron-rich biarylphosphine.[13]
RuPhos Particularly effective for secondary amines.[3]Electron-rich dialkylbiarylphosphine.
BrettPhos Effective for a wide range of primary and secondary amines.[3][14]Bulky, electron-rich biarylphosphine.
XantPhos Can be effective with soluble organic bases like DBU.[15]Wide bite angle diphosphine ligand.

Q3: How does the choice of base affect the reaction?

A3: The base plays a crucial role in the catalytic cycle by deprotonating the morpholine to form the more nucleophilic morpholide anion. Strong, non-nucleophilic bases are typically required for this step. The most common choices include alkali metal tert-butoxides (NaOtBu, KOtBu) and lithium hexamethyldisilazide (LHMDS).[3]

However, for substrates that are sensitive to strong bases, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, although this may necessitate higher reaction temperatures to achieve a reasonable reaction rate.[3] In some cases, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, which can be advantageous for reactions in continuous flow systems to avoid the formation of insoluble salt byproducts.[15][16]

Q4: What are the best practices for solvent selection and preparation?

A4: The solvent serves to dissolve the reactants and catalyst, and it can also influence the rate and selectivity of the reaction.[9][10] The choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle. Aprotic solvents with moderate polarity are generally used for morpholine coupling reactions.

  • Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used solvents for Buchwald-Hartwig amination.[6][8]

  • Anhydrous and Degassed: It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions such as hydrodehalogenation.[4] Solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system) and degassed by sparging with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles.

Q5: How can I monitor the progress of my reaction?

A5: Monitoring the progress of your reaction is essential for determining when it is complete and for troubleshooting any issues. Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile compounds in the reaction mixture.[17][18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing less volatile and more polar compounds and is a very common method for reaction monitoring in pharmaceutical research.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by taking aliquots from the reaction mixture at different time points and analyzing the conversion of starting materials to product.[20]

Visualizing the Process

To aid in understanding the key relationships and workflows, the following diagrams are provided.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low or No Conversion CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckLigand Is the Ligand Appropriate? CheckCatalyst->CheckLigand Yes SolutionCatalyst Switch to Pre-catalyst Ensure Anhydrous/Inert Conditions CheckCatalyst->SolutionCatalyst No CheckConditions Are Conditions Optimal? CheckLigand->CheckConditions Yes SolutionLigand Screen Bulky, Electron-Rich Ligands (e.g., RuPhos, XPhos) CheckLigand->SolutionLigand No SolutionConditions Increase Temperature Check Base and Solvent CheckConditions->SolutionConditions No Success Reaction Optimized CheckConditions->Success Yes SolutionCatalyst->Success SolutionLigand->Success SolutionConditions->Success

Caption: A logical workflow for troubleshooting low yield in morpholine coupling reactions.

G Catalyst Catalyst System Precatalyst: Pd(II) or Pd(0) Ligand: Bulky, e⁻-rich Base: Strong, non-nucleophilic Product Desired Product Aryl-Morpholine Catalyst->Product Substrates Substrates Aryl Halide (Ar-X) Morpholine Substrates->Product Conditions Reaction Conditions Solvent: Anhydrous, Aprotic Temperature: 80-120°C Atmosphere: Inert Conditions->Product

Caption: Key parameter relationships in a successful morpholine coupling reaction.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine:

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a septum

Procedure:

  • To the oven-dried reaction vial under an inert atmosphere (e.g., in a glovebox), add the aryl bromide, palladium precatalyst, and sodium tert-butoxide.

  • Seal the vial with the screw cap.

  • Add the anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination... ResearchGate. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ProQuest. [Link]

  • Morpholine. Wikipedia. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. GSK. [Link]

  • The effect of solvents on the A 3 coupling reaction of benzaldehyde, morpholine and phenylacetylene. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health (NIH). [Link]

  • The derivatization reaction of morpholine. ResearchGate. [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • New palladium complexes with N-heterocyclic carbene and morpholine ligands: Synthesis, characterization, crystal structure, molecular docking, and biological activities. National Institutes of Health (NIH). [Link]

  • C-N coupling of morpholine and 4-chloroanisole in the presence of additive a. ResearchGate. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Coupling reaction sometimes works, sometimes doesn't. Reddit. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Solvent Dictated Organic Transformations. National Institutes of Health (NIH). [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. National Institutes of Health (NIH). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. National Institutes of Health (NIH). [Link]

  • Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. The Journal of Organic Chemistry. [Link]

  • Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides. National Institutes of Health (NIH). [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]

Sources

Technical Support Center: Managing Regioisomers in the Synthesis of Substituted Nitrophenyl Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of substituted nitrophenyl morpholines. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Fundamental Principles of Regioselectivity

The synthesis of nitrophenyl morpholines typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount to controlling the regiochemical outcome. The reaction is not a concerted displacement; instead, it involves a two-step addition-elimination pathway.

  • Nucleophilic Attack : The nucleophile (morpholine) attacks the electron-deficient aromatic ring at a carbon bearing a suitable leaving group (e.g., a halide). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1] This step is typically the rate-determining step of the reaction.[2]

  • Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the leaving group.

The key to regiocontrol lies in the stability of the Meisenheimer complex. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), are essential as they stabilize this intermediate through resonance. This stabilization is only effective when the EWG is positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group.[3] Attack at the meta position does not allow for this direct resonance stabilization, hence SNAr reactions are strongly disfavored at meta positions relative to a nitro group.

Caption: SNAr mechanism for nitrophenyl morpholine synthesis.

Key Factors Influencing Regioselectivity:
  • Electronic Effects : The potent -I (inductive) and -M (mesomeric/resonance) effects of the nitro group are the primary directors. The resonance effect strongly activates the ortho and para positions. The inductive effect, which diminishes with distance, is strongest at the ortho position, sometimes making it kinetically favored over the para position.[2]

  • Leaving Group : The nature of the leaving group (LG) is critical. The reaction rate often follows the order F > Cl > Br > I. Fluorine's high electronegativity makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack, even though the C-F bond is strong.[3]

  • Steric Hindrance : Bulky substituents adjacent to a potential reaction site can impede the approach of the morpholine nucleophile, directing it to a less sterically hindered, albeit electronically similar, position.[4]

  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are typically preferred as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus increasing its reactivity. Solvent choice can subtly influence regioselectivity by differentially stabilizing the transition states leading to the different Meisenheimer complexes.[5]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted nitrophenyl morpholines.

Problem 1: Poor or Unexpected Regioselectivity

You performed a reaction on a di-substituted nitrophenyl ring (e.g., 2,4-dichloronitrobenzene) and obtained a mixture of isomers or the "wrong" isomer as the major product.

Troubleshooting_Regioselectivity Start Poor Regioselectivity Observed Check1 Analyze Electronic Factors: Are -NO2 activating groups ortho/para to both potential leaving groups? Start->Check1 Result1 The major product will arise from displacement of the LG most activated by the -NO2 group(s). Re-evaluate resonance structures. Check1->Result1 NO Check2 Evaluate Steric Hindrance: Is one reaction site significantly more hindered than the other? Check1->Check2 YES Yes1 YES No1 NO Result2 Attack is favored at the less hindered site. Consider if a blocking group strategy is needed for the desired isomer. Check2->Result2 YES Check3 Review Reaction Conditions: Are temperature, solvent, and base optimal? Check2->Check3 NO Yes2 YES No2 NO Result3 Systematically vary conditions. Lower temperatures often increase selectivity. See Table 1 for guidance. Check3->Result3 NO Final If selectivity remains poor, consider an alternative synthetic strategy (e.g., Buchwald-Hartwig Amination). Check3->Final YES Yes3 YES No3 NO

Caption: Troubleshooting workflow for poor regioselectivity.

Probable Causes & Solutions:

  • Cause A: Competing Electronic Activation

    • Explanation : In substrates like 1,5-dichloro-2,4-dinitrobenzene, both chlorine atoms are activated. The C1 position is activated by two para nitro groups, while the C5 position is activated by two ortho nitro groups. Subtle differences in the stabilizing ability of ortho vs. para nitro groups, combined with steric factors, will determine the product ratio.

    • Solution : Carefully map the electronic influence of all EWGs on each potential leaving group. The position that leads to the most stable Meisenheimer complex (i.e., the one with the most effective resonance and inductive stabilization) will be the major product. For highly ambiguous cases, a literature search on the specific substrate is crucial.[6]

  • Cause B: Suboptimal Reaction Conditions

    • Explanation : High reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to a decrease in selectivity.

    • Solution : Optimize reaction conditions systematically. Lowering the temperature is often the first step to improve selectivity, though it may require longer reaction times.[7] The choice of base and solvent can also be critical.

ParameterRecommendation for Higher SelectivityRationale
Temperature Start at a lower temperature (e.g., RT to 50°C) and increase only if the reaction is too slow.Higher temperatures can overcome the kinetic barrier for the formation of the undesired isomer, reducing selectivity.[7]
Solvent Use polar aprotic solvents like DMF, DMSO, or NMP.These solvents effectively solvate the counter-ion of the base without hydrogen-bonding to the nucleophile, enhancing its reactivity.[5]
Base Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or DIPEA.A strong, non-nucleophilic base is needed to neutralize the acid (e.g., HCl) formed during the reaction without competing with the morpholine nucleophile.[8]
Leaving Group Use an aryl fluoride (Ar-F) substrate if available.The high electronegativity of fluorine strongly activates the ring for the rate-determining nucleophilic attack, often leading to faster and cleaner reactions.[3]

Table 1: Influence of Reaction Conditions on Regioselectivity.

Problem 2: An Inseparable Mixture of Regioisomers is Formed

You have optimized the reaction, but it still produces a mixture of isomers that are difficult to separate by standard column chromatography.

Probable Causes & Solutions:

  • Cause A: Similar Physicochemical Properties

    • Explanation : Regioisomers often have very similar polarities and boiling points, making them co-elute on standard silica gel columns and difficult to separate by distillation.

    • Solution 1: Recrystallization : This should be the first method attempted. Systematically screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with hexanes) to find conditions where one isomer crystallizes preferentially.[9]

    • Solution 2: Advanced Chromatography : If recrystallization fails, more advanced separation techniques may be required. This includes using different stationary phases (e.g., alumina, reverse-phase C18) or employing High-Performance Liquid Chromatography (HPLC), which offers much higher resolving power.[10]

    • Solution 3: Derivatization : In some cases, it may be possible to selectively react one isomer in the mixture to form a derivative with significantly different properties, allowing for easy separation. The derivative can then be converted back to the desired product. This is a less common but powerful strategy.

  • Cause B: Inherently Non-Selective Synthetic Route

    • Explanation : For some substrates, no amount of SNAr condition optimization will yield a single isomer. The energy difference between the two competing pathways is simply too small.

    • Solution : Change the synthetic strategy entirely. Instead of relying on the inherent selectivity of an SNAr reaction, use a more directed method to build the molecule. See Section 3 for alternatives.

Section 3: Alternative Synthetic Strategies for Regiocontrol

When SNAr fails to provide the desired regioselectivity, palladium-catalyzed cross-coupling reactions offer a powerful alternative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[11] It is particularly useful for aryl halides that are not sufficiently activated for SNAr.[12] The regioselectivity is absolute because the reaction occurs only at the position of the halide/triflate leaving group.

Buchwald_Hartwig_Cycle cluster_0 Figure 2: Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-(X)L_n (Oxidative Addition) Pd0->OxAdd Oxidative Addition LigEx [Ar-Pd(II)-(Amine)L_n]^+X^- OxAdd->LigEx Ligand Exchange LigEx->Pd0 Reductive Elimination RedElim Ar-Amine (Product) RedElim->Pd0 Product Out Base Base, Amine Base->LigEx ArX Ar-X ArX->OxAdd

Sources

Preventing degradation of 4-(2-Fluoro-6-nitrophenyl)morpholine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(2-Fluoro-6-nitrophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent degradation and optimize your reaction outcomes.

Introduction to the Chemistry of this compound

This compound is a valuable building block in organic synthesis, prized for its activated aromatic system. The key to its utility—and its primary challenge—lies in the powerful electron-withdrawing effects of the nitro (NO₂) group positioned ortho to the fluorine atom. This arrangement makes the aromatic ring electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , where the fluorine atom acts as an excellent leaving group.[1][2] Understanding and controlling this reactivity is paramount to preventing unwanted side reactions and degradation.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses common problems encountered during reactions involving this compound. Each issue is presented with potential causes, mechanistic explanations, and actionable solutions.

Problem 1: Low Yield of Desired Product and Appearance of a More Polar Impurity by TLC/LC-MS

Symptom: Your reaction shows incomplete conversion of the starting material, and a new, more polar spot appears on the TLC plate (lower Rf value). LC-MS analysis indicates a mass corresponding to the replacement of the fluorine atom with a hydroxyl group (M+18-F).

Potential Cause: Hydrolysis of the C-F bond.

Mechanistic Insight: The aromatic ring is highly activated towards nucleophilic attack. While fluoride is a good leaving group, strong bases (like excess hydroxide) or even water at elevated temperatures can act as nucleophiles, displacing the fluoride to form the corresponding phenol, 4-(2-hydroxy-6-nitrophenyl)morpholine. This phenolic product is significantly more polar than the starting material.

Solutions:

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform reactions under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Choice of Base: If a base is required, opt for non-nucleophilic, sterically hindered bases such as proton sponge or 2,6-lutidine. If an inorganic base is necessary, use anhydrous potassium carbonate or cesium carbonate and limit the amount to the stoichiometric requirement.

  • Temperature Control: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate. Consider microwave-assisted synthesis for rapid, controlled heating, which can sometimes minimize side reactions by reducing overall reaction time.[3]

Workflow for Preventing Hydrolysis:

G cluster_main This compound cluster_products Degradation Products A Starting Material B Hydrolysis Product (Phenol) A->B H₂O / OH⁻ C Solvolysis Product (Ether) A->C R-OH / Base D Reduction Product (Aniline) A->D [H] (e.g., Pd/C, Fe)

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the experimental nuances of reactions involving 4-(2-Fluoro-6-nitrophenyl)morpholine. The reactivity of this compound is predominantly governed by the principles of Nucleophilic Aromatic Substitution (SNAr), a reaction class highly sensitive to solvent choice. This document is structured to help you diagnose and resolve common issues encountered in the laboratory, ensuring the success and reproducibility of your synthetic protocols.

The Critical Role of the Solvent in SNAr Reactions

The reaction of this compound with a nucleophile proceeds via the SNAr mechanism. The aromatic ring is "activated" by a strong electron-withdrawing nitro group (-NO₂) positioned ortho to the fluorine leaving group.[1][2] This activation makes the aromatic ring electron-deficient and susceptible to attack by a nucleophile.[3]

The mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion.[4]

The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate and modulating the nucleophilicity of the attacking species.[5] Understanding this relationship is paramount for reaction optimization.

SNAr_Mechanism cluster_solvent Solvent Influence Reactants This compound + Nu⁻ TS1 Transition State 1 (Attack of Nu⁻) Reactants->TS1 Step 1 (Rate-Determining) Nucleophilic Attack Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Loss of F⁻) Intermediate->TS2 Step 2 Leaving Group Expulsion Products Substituted Product + F⁻ TS2->Products caption Polar aprotic solvents stabilize this charged intermediate.

Caption: The SNAr mechanism for this compound.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help you quickly identify and solve experimental issues.

Q1: My reaction shows very low or no conversion. What's the most likely cause?

Answer: The most probable cause is an inappropriate solvent choice, specifically the use of a polar protic solvent.

  • Causality & Expertise: Polar protic solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds, allowing them to form hydrogen bonds.[6] These solvents can form a "cage" around the morpholine nucleophile, stabilizing it and reducing its energy.[7] This solvation shell blunts the nucleophile's reactivity, significantly slowing down or preventing the initial attack on the aromatic ring.[8][9]

  • Trustworthy Protocol: To enhance reactivity, switch to a polar aprotic solvent . These solvents lack O-H or N-H bonds and do not form strong hydrogen bonds with the nucleophile.[10] Common and effective choices include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (MeCN)

    • Tetrahydrofuran (THF)[11]

    Polar aprotic solvents are highly effective because they solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[7] This leads to a dramatic increase in the reaction rate.[12][13]

Q2: I'm observing significant side product formation. How can the solvent be contributing to this?

Answer: Side product formation can often be traced back to solvent impurities or the solvent's inherent reactivity under the reaction conditions.

  • Causality & Expertise:

    • Water Contamination: Many polar aprotic solvents like DMF and DMSO are hygroscopic (readily absorb moisture from the air).[14] If water is present, it can compete with your intended nucleophile, leading to the formation of a hydroxylated byproduct.

    • Solvent Degradation: At elevated temperatures, some solvents can decompose. For instance, DMF can decompose to dimethylamine and carbon monoxide, and the resulting dimethylamine can act as an unwanted nucleophile.

  • Trustworthy Protocol:

    • Use Anhydrous Solvents: Always use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

    • Temperature Control: Avoid excessive heating. If high temperatures are necessary, choose a more thermally stable solvent. Consider microwave-assisted synthesis, which can reduce reaction times and often minimize side product formation.[11]

Q3: The reaction works, but I'm struggling to remove the solvent during workup.

Answer: This is a common issue when using high-boiling point polar aprotic solvents like DMSO (b.p. 189 °C) or DMF (b.p. 153 °C).

  • Causality & Expertise: These solvents are not easily removed by a standard rotary evaporator. Their complete removal is crucial as residual solvent can interfere with subsequent purification steps (like chromatography) and contaminate the final product.

  • Trustworthy Protocol:

    • Aqueous Workup: Quench the reaction mixture by pouring it into a large volume of cold water or brine. Many organic products will precipitate out and can be collected by filtration. If the product is soluble in a non-polar organic solvent, you can perform a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane). The high-boiling polar solvent will preferentially partition into the aqueous layer. Multiple extractions may be necessary.

    • Alternative Solvents: If the reaction proceeds efficiently at lower temperatures, consider using a lower-boiling point polar aprotic solvent like acetonitrile (b.p. 82 °C) or acetone (b.p. 56 °C) to simplify the workup process.

Troubleshooting_Workflow Start Low Reaction Yield SolventCheck Is the solvent polar aprotic (e.g., DMSO, DMF)? Start->SolventCheck TempCheck Is the temperature appropriate? SolventCheck->TempCheck Yes ChangeSolvent Action: Switch to a polar aprotic solvent. SolventCheck->ChangeSolvent No ReagentCheck Are reagents pure and anhydrous? TempCheck->ReagentCheck Yes IncreaseTemp Action: Increase temperature incrementally. TempCheck->IncreaseTemp No DryReagents Action: Use anhydrous solvents and pure reagents. ReagentCheck->DryReagents No Success Reaction Optimized ReagentCheck->Success Yes ChangeSolvent->Start IncreaseTemp->Start DryReagents->Start

Caption: A troubleshooting workflow for low yield in SNAr reactions.

Data Summary: Solvent Properties and Their Impact

The choice of solvent has a quantifiable effect on reaction rates. The table below summarizes the properties of common solvents and their general suitability for SNAr reactions with this compound.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for SNArRationale
DMSO Polar Aprotic47.2189ExcellentHigh polarity stabilizes the Meisenheimer complex; does not solvate the nucleophile.[11]
DMF Polar Aprotic36.7153ExcellentSimilar to DMSO, highly effective at accelerating the reaction rate.[11]
Acetonitrile Polar Aprotic37.582GoodGood polarity and lower boiling point make for easier workup.
THF Polar Aprotic7.666ModerateLess polar, may result in slower reaction rates compared to DMSO or DMF.
Ethanol Polar Protic24.678PoorHydrogen bonding solvates and deactivates the nucleophile.[10]
Water Polar Protic80.1100PoorStrong hydrogen bonding significantly hinders nucleophilicity.[10]
Toluene Non-Polar2.4111Very PoorReactants and charged intermediates have poor solubility.

Experimental Protocol: General Procedure for SNAr

This protocol provides a general methodology for the reaction of this compound with a generic amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF or DMSO)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound and the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine nucleophile to the solution, followed by the base.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-100 °C). The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into a beaker containing ice-cold water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel to obtain the desired product. Characterize the final compound using appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).[15][16]

Frequently Asked Questions (FAQs)

Q: Why is fluorine a good leaving group in this SNAr reaction when it's typically a poor leaving group in SN1 and SN2 reactions? A: In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the breaking of the carbon-leaving group bond.[17] Fluorine's high electronegativity has a strong inductive electron-withdrawing effect, which makes the carbon it is attached to more electrophilic and thus more susceptible to attack. This effect accelerates the rate-determining step, making fluorine an excellent leaving group in this context, often better than Cl, Br, or I.[11]

Q: Can I use a non-polar solvent like hexane or toluene? A: Non-polar solvents are generally unsuitable for SNAr reactions. The reactants, especially if the nucleophile is a salt, often have poor solubility in non-polar media. More importantly, the charged Meisenheimer intermediate is highly polar and will be significantly destabilized in a non-polar environment, leading to a very high activation energy and an extremely slow or non-existent reaction.[18]

Q: How does reaction temperature interact with my choice of solvent? A: Temperature and solvent choice are interconnected. While a superior solvent like DMSO might allow the reaction to proceed at room temperature, a less effective solvent like THF might require heating to achieve a reasonable rate. However, increasing the temperature is not always a perfect solution. Higher temperatures can lead to solvent degradation (as with DMF) or an increase in the formation of undesired side products. The optimal approach is to first select the most appropriate solvent and then determine the minimum temperature required for an efficient reaction.

References

Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. [12] Park, Y., & Lee, S. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [19] ChemRxiv. Solvent Molecules Play a Role in an SNAr Reaction. [13] University of Miami. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [7] Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [6] Quora. (2017, March 2). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? [8] Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [5] National Institutes of Health. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [20] PubMed. (2004, August 19). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) process. [21] Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. [15] ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. [18] Benchchem. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3. [9] Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [22] ResearchGate. (2021, January). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. [2] Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [23] Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [24] Royal Society of Chemistry. (2015). Changes in the SNAr reaction mechanism brought about by preferential solvation. Reactions of Amines. [17] Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [25] National Institutes of Health. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [4] Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [3] YouTube. (2025, August 30). Aromatic Nucleophilic Substitution\JEE Main 2025\Problem Solved ChemOrgChem. [26] Bouling Chemical Co., Limited. 4-(2-Fluoro-4-Nitrophenyl)Morpholine. [27] ResearchGate. (2002). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. [14] Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives. [28] Frontiers. (2023, August 10). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [29] MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [30] ResearchGate. Examples of failed SnAr reactions under same reaction conditions as indicated in scheme 1. [31] Journal of the Chemical Society, Perkin Transactions 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [32] Sci-Hub. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [33] The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. [11] Benchchem. Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). [34] ResearchGate. (PDF) 4-(4-Nitrophenyl)morpholine. [35] Wordpress. (2026, January 2). SNAr Solvents and Reagents. [36] ResearchGate. (2025, August 5). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [37] ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. CORE. Concerted Nucleophilic Aromatic Substitution Reactions. [38] Organic Chemistry Portal. Morpholine synthesis. [39] Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [40] ResearchGate. (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. [41] ResearchGate. (2025, August 9). Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. [16] Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. [42] PubMed. Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. [43] Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives.

Sources

Validation & Comparative

The Gold Standard: A Comparative Guide to the Structural Confirmation of 4-(2-Fluoro-6-nitrophenyl)morpholine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational design and optimization. For novel derivatives of 4-(2-fluoro-6-nitrophenyl)morpholine, a scaffold of interest in medicinal chemistry, elucidating the precise atomic arrangement is paramount to understanding structure-activity relationships (SAR), predicting binding affinities, and ensuring intellectual property protection. This guide, presented from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques, offering field-proven insights and detailed experimental protocols to empower your structural elucidation endeavors.

The Imperative of Atomic Resolution: Why X-ray Crystallography Reigns Supreme

While a suite of spectroscopic techniques can provide valuable pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal "gold standard" for determining the absolute three-dimensional structure of a small molecule.[1] Unlike methods that infer connectivity and conformation from indirect measurements, X-ray crystallography provides a direct visualization of the electron density within a crystal, allowing for the precise mapping of atomic positions, bond lengths, bond angles, and stereochemistry.[2] This level of detail is indispensable for resolving ambiguities that may arise from other techniques, particularly in complex molecules with multiple stereocenters or subtle conformational isomers.

A Comparative Analysis of Structural Elucidation Techniques

The selection of an analytical method for structural confirmation is a critical decision driven by the specific information required, the nature of the sample, and available resources. Below is a comparative overview of X-ray crystallography and its common alternatives.

ParameterSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Absolute 3D structure, bond lengths & angles, stereochemistry, crystal packing.Connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry, solution-state conformation.Molecular weight, elemental composition, fragmentation patterns.Presence of specific functional groups.
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm).~1-10 mg of pure sample in solution.Micrograms to nanograms of sample.~1-5 mg of solid or liquid sample.
Strengths Unambiguous and definitive structural determination.Excellent for determining connectivity and solution-state dynamics.High sensitivity and accuracy in mass determination.Fast, non-destructive, and provides a quick functional group "fingerprint".
Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may differ from the solution conformation.Does not provide absolute stereochemistry or precise bond lengths/angles. Spectra can be complex for large molecules.Isomers are often indistinguishable. Provides limited information on 3D structure.Provides limited information on the overall molecular framework.

The X-ray Crystallography Workflow: A Step-by-Step Guide

The journey from a synthesized powder to a refined crystal structure is a meticulous process. This section details the experimental workflow for the structural confirmation of a this compound derivative, explaining the rationale behind each critical step.

X-ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Selection A->B Purity is key C Crystallization Method Selection (Slow Evaporation, Vapor Diffusion, etc.) B->C Solubility dictates method D Crystal Growth C->D E Crystal Mounting D->E Select a high-quality crystal F Diffractometer Setup (X-ray Source, Temperature) E->F G Data Collection F->G H Data Processing & Reduction G->H I Structure Solution (Direct Methods, Patterson) H->I J Structure Refinement I->J K Validation & Analysis J->K Assess R-factor, GOF

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Part 1: The Art and Science of Crystal Growth

The most significant bottleneck in X-ray crystallography is obtaining a high-quality single crystal.[2] This requires a systematic approach to screen for optimal crystallization conditions.

Experimental Protocol: Crystallization of a this compound Derivative

  • Compound Purification: Begin with a highly pure sample of the this compound derivative (>98%). Impurities can inhibit nucleation and disrupt the crystal lattice.

  • Solvent Screening:

    • Rationale: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. This differential solubility is the driving force for crystallization upon cooling.

    • Procedure: In small vials, test the solubility of a few milligrams of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol). A good starting point is a solvent system of ethanol and ethyl acetate, as these are often effective for morpholine derivatives.[2]

  • Crystallization Method Selection:

    • Slow Evaporation:

      • Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal formation.

      • Procedure: Dissolve the compound in a suitable solvent to near-saturation in a vial. Cover the vial with a cap containing a small pinhole to allow for slow solvent evaporation over several days to weeks.

    • Vapor Diffusion:

      • Principle: A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is insoluble. The gradual diffusion of the anti-solvent into the compound's solution reduces its solubility, inducing crystallization.

      • Procedure: In a small, open vial, dissolve the compound in a minimal amount of a relatively non-volatile solvent. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent.

  • Crystal Harvesting: Once suitable crystals (well-formed, clear, and typically 0.1-0.5 mm in size) have grown, carefully extract one with a cryo-loop and mount it on the goniometer head of the diffractometer.

Part 2: Illuminating the Crystal: Data Collection

With a suitable crystal mounted, the next step is to collect the diffraction data.

Experimental Protocol: X-ray Data Collection

  • X-ray Source Selection:

    • Rationale: The choice of X-ray wavelength is critical. Molybdenum (Mo Kα, λ = 0.71073 Å) is a common choice for small organic molecules as it provides good resolution. Copper (Cu Kα, λ = 1.5418 Å) is often preferred for determining the absolute stereochemistry of chiral molecules containing only light atoms, as the longer wavelength enhances anomalous scattering effects. For a this compound derivative, Mo Kα radiation is generally suitable.[2]

  • Temperature Control:

    • Rationale: Data is typically collected at low temperatures (around 100-120 K). Cryo-cooling minimizes atomic thermal vibrations, leading to sharper diffraction spots and higher resolution data. It also reduces radiation damage to the crystal from the high-intensity X-ray beam.

  • Data Collection Strategy:

    • Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a CCD or CMOS detector. Modern diffractometers automate this process, calculating the optimal data collection strategy to ensure high completeness and redundancy of the data.

Part 3: From Diffraction to Structure: Solution and Refinement

The final stage involves converting the raw diffraction data into a three-dimensional model of the molecule.

Experimental Protocol: Structure Solution and Refinement

  • Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. The intensities are then scaled and merged to create a unique dataset.

  • Structure Solution:

    • Principle: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost.

    • Methods: For small molecules, "direct methods" are powerful computational techniques that can solve the phase problem and generate an initial electron density map.

  • Structure Refinement:

    • Principle: An initial atomic model is built into the electron density map and then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.

    • Validation: The quality of the final structure is assessed using several metrics, most notably the R-factor (or R1) and the Goodness-of-Fit (GOF).

      • R-factor: A measure of the agreement between the observed and calculated structure factor amplitudes. A lower R-factor indicates a better fit, with values typically below 0.05 for a well-refined small molecule structure.

      • Goodness-of-Fit (GOF): Should be close to 1.0, indicating that the model is a good fit to the data.

Data Presentation: A Case Study of a 4-(nitrophenyl)morpholine Derivative

While a crystal structure for the exact this compound was not publicly available at the time of this writing, the following data for the closely related derivative, 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one , serves as an illustrative example of the crystallographic data obtained.[2]

Parameter Value
Chemical FormulaC₁₀H₉FN₂O₄
Formula Weight240.19
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.6408 (7)
b (Å)7.3788 (10)
c (Å)10.8546 (14)
α (°)73.30 (3)
β (°)75.39 (3)
γ (°)74.30 (3)
Volume (ų)481.60 (14)
Z2
Temperature (K)113
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected6470
Independent Reflections2569
R-factor (R1)0.039
Goodness-of-Fit (S)0.97

Data obtained from the crystallographic study of 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one.[2]

The Synergy of Techniques: A Holistic Approach to Structural Confirmation

While X-ray crystallography provides the definitive structure, a comprehensive characterization of a novel compound relies on the synergy of multiple analytical techniques.

Analytical_Techniques_Comparison center Structural Confirmation of This compound Derivative XRD X-ray Crystallography center->XRD Absolute 3D Structure NMR NMR Spectroscopy center->NMR Connectivity & Conformation MS Mass Spectrometry center->MS Molecular Weight FTIR FTIR Spectroscopy center->FTIR Functional Groups XRD->NMR Solid vs. Solution State NMR->MS Complementary Data MS->FTIR Complementary Data

Figure 2: Interplay of analytical techniques for comprehensive structural elucidation.
  • NMR Spectroscopy provides invaluable information about the connectivity of atoms in solution, which can be compared with the solid-state structure from X-ray crystallography to identify any conformational changes upon crystallization.

  • Mass Spectrometry confirms the molecular weight and elemental composition, providing a crucial check on the identity of the crystallized compound.

  • FTIR Spectroscopy offers a rapid and straightforward method to confirm the presence of key functional groups (e.g., C=O, N-O, C-F), corroborating the overall structure.

By integrating the data from these complementary techniques, researchers can build a self-validating system for the structural confirmation of novel this compound derivatives, ensuring the highest level of scientific rigor and confidence in their findings.

References

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. PubMed Central. Retrieved January 15, 2026, from [Link]

Sources

A Comparative Analysis of 4-(2-Fluoro-6-nitrophenyl)morpholine and Its Analogs in the Context of PI3K Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the morpholine scaffold stands as a privileged structure, integral to the pharmacophore of numerous biologically active compounds. Its unique physicochemical properties often impart favorable pharmacokinetics and metabolic stability. This guide provides a comparative analysis of the potential biological activity of 4-(2-Fluoro-6-nitrophenyl)morpholine against well-characterized morpholine-containing analogs, specifically focusing on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) to infer its potential activity and provide a framework for its experimental evaluation.

The Morpholine Scaffold: A Cornerstone in PI3K Inhibitor Design

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. A significant number of small molecule inhibitors targeting this pathway incorporate a morpholine moiety. The oxygen atom of the morpholine ring frequently acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket, a fundamental interaction for potent inhibition.[1]

This guide will focus on a comparative discussion with two well-documented, morpholine-containing PI3K inhibitors: Gedatolisib (PKI-587) and Pictilisib (GDC-0941) .

Structural Comparison: Decoding the Potential of this compound

A comparative look at the structures of our target compound and the established inhibitors reveals key similarities and differences that can inform predictions of biological activity.

CompoundCore StructureKey Substituents on Phenyl Ring
This compound Phenylmorpholine2-Fluoro, 6-Nitro
Gedatolisib (PKI-587) Dimorpholino-triazine4-(ureido-phenyl)
Pictilisib (GDC-0941) Thienopyrimidine2-(1H-Indazol-4-yl)

While Gedatolisib and Pictilisib are more complex molecules, the fundamental phenyl-morpholine substructure present in this compound is a recurring theme in PI3K inhibitors. The electron-withdrawing nature of the nitro group and the fluorine atom on the phenyl ring of our target compound are of particular interest. These substitutions can significantly influence the electronic properties of the phenyl ring and its interaction with the target protein, potentially impacting binding affinity and selectivity.

Biological Activity of Comparator Morpholine Analogs

Gedatolisib and Pictilisib have been extensively studied, and their biological activities provide a benchmark for understanding the potential of novel morpholine analogs.

Gedatolisib (PKI-587): A Dual PI3K/mTOR Inhibitor

Gedatolisib is a potent dual inhibitor of PI3K and mTOR kinases.[2][3] Its activity has been characterized in both biochemical and cell-based assays.

Biochemical Activity (IC50 Values): [4][5]

TargetIC50 (nM)
PI3Kα0.4
PI3Kγ5.4
mTOR1.6

Cellular Activity:

Gedatolisib effectively inhibits the proliferation of various cancer cell lines, with IC50 values in the nanomolar range. For instance, in MDA-361 and PC3-MM2 cell lines, the IC50 values for cell growth inhibition are 4.0 nM and 13.1 nM, respectively.[5] This potent cellular activity is a direct consequence of its inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the suppression of downstream signaling proteins like phosphorylated Akt (p-Akt).[4]

Pictilisib (GDC-0941): A Pan-Class I PI3K Inhibitor

Pictilisib is a potent inhibitor of Class I PI3K isoforms, demonstrating significant activity against PI3Kα and PI3Kδ.[6][7]

Biochemical Activity (IC50 Values): [8]

TargetIC50 (nM)
p110α3
p110β33
p110δ3
p110γ75

Cellular Activity:

Pictilisib demonstrates potent inhibition of Akt phosphorylation in cellular assays, with IC50 values of 46 nM in U87MG cells, 37 nM in PC3 cells, and 28 nM in MDA-MB-361 cells.[6] It also inhibits the proliferation of various cancer cell lines with submicromolar IC50 values.[6][8]

Postulated Biological Activity of this compound

Based on the established SAR of morpholine-containing PI3K inhibitors, we can postulate the potential biological activity of this compound. The presence of the morpholine ring suggests a predisposition for interaction with the ATP-binding pocket of kinases like PI3K. The ortho-fluoro and ortho-nitro substitutions on the phenyl ring are likely to modulate its binding affinity and selectivity. The strong electron-withdrawing properties of these groups could influence hydrogen bonding interactions and the overall conformation of the molecule within the binding site.

It is plausible that this compound could exhibit inhibitory activity against one or more PI3K isoforms. However, its potency and selectivity profile would need to be determined experimentally.

Experimental Workflows for Biological Characterization

To empirically determine the biological activity of this compound and enable a direct comparison with its analogs, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Enzyme and Substrate Preparation: Reconstitute the purified recombinant PI3K enzyme and the lipid substrate (e.g., PIP2) in an appropriate kinase assay buffer. Prepare the ATP solution to a final concentration near the Km for the specific PI3K isoform.[9]

  • Reaction Incubation: In a multi-well plate, add the diluted compound to the wells. Add the PI3K enzyme solution and incubate to allow for compound binding.

  • Kinase Reaction: Initiate the reaction by adding the ATP and substrate mixture. Incubate at a controlled temperature for a set period.

  • Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method, such as a luminescence-based assay like ADP-Glo™.[10]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Workflow:

G A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Immunoblotting D->E F Detection E->F G Analysis F->G

Caption: Western Blot analysis workflow.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound at concentrations around its IC50 value for a shorter duration (e.g., 2-4 hours). Lyse the cells to extract total protein. [11]2. Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the PI3K pathway, such as phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of Akt, indicating pathway inhibition. [11]

Conclusion

While the biological activity of this compound remains to be fully elucidated, its structural features, particularly the presence of the morpholine ring, suggest its potential as a modulator of kinase activity. By comparing it to well-characterized morpholine-containing PI3K inhibitors like Gedatolisib and Pictilisib, we can infer a likely mechanism of action and design a robust experimental strategy for its evaluation. The detailed protocols provided in this guide offer a clear path for researchers to investigate the anticancer potential of this and other novel morpholine analogs, contributing to the ongoing development of targeted cancer therapies.

References

  • Hancock, M. K., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3575.
  • PubChem. Pictilisib. [Link]

  • Carlson, C. B., et al. (2007). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Poster presentation, Society for Biomolecular Sciences 13th Annual Conference.
  • Smith, A. L., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 114062.
  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 136-145.
  • Smith, A. L., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • Sawa-Makarska, J., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • Pfizer. (2018).
  • Ciraolo, E., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology, 535, 85-101.
  • Vasan, N., et al. (2019). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines.
  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(5), 355-367.
  • Promega Corpor
  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(5), 355-367.
  • Celsee, Inc. (2020).
  • Chen, Y. J., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules, 24(21), 3974.
  • Patel, K., et al. (2021). Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors.
  • Gaponova, T. V., et al. (2022).

Sources

A Senior Application Scientist's Guide to Validating In Vitro Assays for Novel 4-(2-Fluoro-6-nitrophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous In Vitro Validation

In the realm of drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. The 4-(2-Fluoro-6-nitrophenyl)morpholine scaffold represents a class of compounds with significant therapeutic potential, building upon the known biological activities of both morpholine and nitrophenyl moieties, which are frequently explored for anticancer properties.[1][2][3] However, promising initial data can be misleading without a robust, multi-tiered validation strategy. The translation of a compound's potency from a controlled, biochemical environment to a complex cellular system, and ultimately to in vivo models, is a critical hurdle.[4]

This guide provides a comprehensive framework for validating the in vitro activity of novel this compound derivatives. We will move beyond simple data generation to establish a self-validating experimental cascade that builds confidence in your results. By comparing two novel investigational compounds, FNM-1 and FNM-2 , against a well-characterized, clinically relevant inhibitor, we will illustrate how to build a compelling preclinical data package. For this guide, we hypothesize that these derivatives are designed to target the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[5][6]

The Comparative Framework: Establishing a Performance Baseline

To objectively assess the performance of our novel derivatives, a comparative approach is essential. A head-to-head comparison not only benchmarks potency but also reveals potential differences in selectivity and mechanism of action.[7][8]

  • Novel Derivatives:

    • FNM-1 (this compound Derivative A)

    • FNM-2 (this compound Derivative B)

  • Reference Compound (Positive Control):

    • Alpelisib (PI3Kα-specific inhibitor): A well-characterized, FDA-approved drug that provides a clinically relevant benchmark for potency and selectivity against a specific isoform of our target enzyme.

The Validation Cascade: A Multi-Assay Approach

A single assay is insufficient to validate a compound's therapeutic potential. We advocate for a logical, three-tiered workflow that progresses from broad cellular effects to specific target engagement and pathway modulation. This approach ensures that the observed biological activity is directly attributable to the intended mechanism of action.

G cluster_0 Experimental Validation Workflow A Tier 1: Cellular Viability Assay (MTT/XTT) Determines overall cytotoxicity (EC50) B Tier 2: Biochemical Kinase Assay Measures direct target inhibition (IC50) A->B Is the compound cytotoxic? C Tier 3: Pathway Modulation Assay (Western Blot) Confirms mechanism of action in a cellular context B->C Does it inhibit the purified target? D Data Synthesis & Candidate Selection C->D Is cytotoxicity mediated by target inhibition?

Diagram 1: General experimental workflow for validating novel inhibitors.

Tier 1: Assessing Cellular Viability (The MTT Assay)

The first crucial step is to determine if the novel compounds have any effect on cell proliferation and viability. The MTT assay is a robust, colorimetric method for this purpose.[4] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[10]

Causality Behind Experimental Choices:

  • Why MTT? It is a widely accepted, cost-effective, and standardized method for assessing cytotoxicity, making results comparable across different studies.

  • Cell Line Selection: We will use the A549 human non-small cell lung cancer cell line. This line is well-characterized and known to have an active PI3K/AKT pathway, making it a relevant model for testing our hypothesized inhibitors.[11]

  • Controls are Non-Negotiable: The inclusion of untreated cells (negative control), vehicle-only (e.g., DMSO) treated cells, and a known inhibitor (Alpelisib, positive control) is essential for a self-validating protocol. This allows us to distinguish compound-specific effects from solvent effects and benchmark against a known standard.

(A detailed, step-by-step protocol for the MTT Assay is provided in the "Experimental Protocols" section below.)

Tier 2: Validating Target Engagement (Biochemical Kinase Assay)

Observing cytotoxicity is not enough; we must confirm that our compounds directly interact with their intended molecular target. A biochemical kinase inhibition assay isolates the target enzyme (e.g., recombinant human PI3Kα) from the complexities of the cell.[12][13] This allows for the precise determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency against its purified target.[11]

Causality Behind Experimental Choices:

  • Why a Biochemical Assay? This assay confirms direct target engagement and rules out the possibility that the observed cytotoxicity is due to off-target effects or general cellular toxicity. A significant discrepancy between a potent IC50 and a weak cellular EC50 could suggest issues like poor cell membrane permeability.

  • Assay Format: A luminescence-based kinase assay (e.g., ADP-Glo™) is highly sensitive and quantitative, measuring the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.

(A detailed protocol for a generic Kinase Inhibition Assay is provided in the "Experimental Protocols" section.)

Tier 3: Confirming Mechanism of Action (Western Blot Analysis)

The final validation step connects the biochemical activity (Tier 2) with the cellular outcome (Tier 1). We must demonstrate that the compound inhibits the target pathway within the cell. Western blotting allows us to visualize and quantify changes in protein phosphorylation, providing a direct readout of pathway activity.[14] For the PI3K/AKT pathway, a decrease in the phosphorylation of AKT at Ser473 is a classic hallmark of inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor FNM-1 / FNM-2 Alpelisib Inhibitor->PI3K Inhibition

Diagram 2: The PI3K/AKT signaling pathway and points of inhibition.

Causality Behind Experimental Choices:

  • Why Western Blot? It provides direct evidence of target modulation in a physiological context. Quantifying the ratio of phosphorylated AKT (p-AKT) to total AKT normalizes the data and confirms that the observed effect is due to a change in protein activity, not protein expression.

  • Dose-Response: Treating cells with a range of compound concentrations is crucial to demonstrate a dose-dependent inhibition of AKT phosphorylation, strengthening the link between the compound and its effect.

(A detailed protocol for Western Blotting is provided in the "Experimental Protocols" section.)

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The goal is to synthesize the results from our three-tiered approach to select the most promising candidate for further development.

Table 1: Comparative In Vitro Profile of FNM Derivatives and Alpelisib

CompoundTarget KinaseBiochemical IC50 (nM)[11]A549 Cell Viability EC50 (µM)[11]
FNM-1 PI3Kα252.1
FNM-2 PI3Kα15015.5
Alpelisib PI3Kα50.5

Interpretation:

  • FNM-1 vs. FNM-2: FNM-1 demonstrates superior potency in both the biochemical and cellular assays compared to FNM-2, making it the more promising lead candidate.

  • FNM-1 vs. Alpelisib: While Alpelisib is more potent, FNM-1's activity is within a respectable range for a lead compound. The good correlation between its IC50 and EC50 values suggests efficient cell permeability and target engagement in a cellular environment.

  • Western Blot Corroboration: The ideal outcome is that the concentrations required to inhibit p-AKT in the Western blot assay align with the EC50 values from the MTT assay. This provides the strongest evidence that the observed cytotoxicity is a direct result of PI3K pathway inhibition.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay Protocol

This protocol is adapted from standard methodologies for assessing cytotoxicity.[10][15]

Materials:

  • A549 cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Novel compounds (FNM-1, FNM-2), Alpelisib

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of FNM-1, FNM-2, and Alpelisib in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for 4 hours.[10] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure the formazan is fully dissolved. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value for each compound.

Biochemical Kinase Inhibition Assay Protocol

This is a general protocol adaptable for luminescence-based kinase assays.[12]

Materials:

  • Purified, recombinant human PI3Kα

  • Kinase assay buffer

  • Specific substrate (e.g., PIP2)

  • ATP at a concentration near the Kₘ for the enzyme

  • Test compounds (FNM-1, FNM-2, Alpelisib)

  • Luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer from a DMSO stock solution.

  • Reaction Setup: In a 384-well plate, add the enzyme solution, the specific substrate, and the test compound dilutions. Include "no inhibitor" controls (100% activity) and "no enzyme" controls (background).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which drives a luciferase reaction.

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data to determine the IC50 value.

Western Blot for Phospho-AKT (Ser473) Protocol

This protocol is used to determine the extent of PI3K/AKT pathway inhibition.[14]

Materials:

  • A549 cells

  • Test compounds (FNM-1, FNM-2, Alpelisib)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, and a loading control (e.g., anti-β-actin)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the test compounds for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed for total AKT and then for the loading control (β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-AKT to total AKT for each treatment condition to determine the dose-dependent effect on pathway inhibition.

Conclusion

Validating the in vitro results of novel compounds like the this compound derivatives requires a systematic and evidence-based approach. Simply generating an IC50 or EC50 value is insufficient. By employing a validation cascade that integrates cellular viability, direct target engagement, and intracellular pathway modulation, researchers can build a robust and compelling case for a compound's mechanism of action. This comparative and multi-faceted strategy not only enhances the trustworthiness of the data but also provides the critical insights necessary to select the most promising candidates for the arduous, yet rewarding, path of drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. BenchChem.
  • Krajewski, K., & Jarmoszewska, S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Phan, A. D. T., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972435. Retrieved from [Link]

  • BenchChem. (n.d.). A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for 6-Methyl-1,4-naphthoquinone Cytotoxicity Assays (MTT, XTT). BenchChem.
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Validating the In Vitro Biological Effects of Novel Kinase Inhibitors: A Comparative Guide. BenchChem.
  • REPROCELL. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. REPROCELL. Retrieved from [Link]

  • Pitsillou, E., et al. (2020). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. Journal of Molecular Graphics and Modelling, 101, 107723. Retrieved from [Link]

  • Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 1-10. Retrieved from [Link]

  • Lee, J. W., et al. (2006). Validation of Assays for the Bioanalysis of Novel Biomarkers. Pharmaceutical Research, 23(2), 312-328. Retrieved from [Link]

  • Dhuli, K., et al. (2022). Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E279-E288. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]

  • Gao, Z., et al. (2013). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLoS ONE, 8(5), e62937. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of PI3K/AKT Pathway Inhibitors: BIO-11006 and Other Key Modulators. BenchChem.
  • Brown, K. K., & Toker, A. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research, 75(13), 2553-2558. Retrieved from [Link]

  • Wochnik, M., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(15), 3783. Retrieved from [Link]

  • Rippin, T., et al. (2021). Recent Advances in Kinase Drug Discovery Part I: The Editors' Take. Pharmaceuticals, 14(7), 654. Retrieved from [Link]

  • Molinolo, A. A., et al. (2017). A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma. Clinical Cancer Research, 23(21), 6543-6555. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. Retrieved from [Link]

  • Wujec, M., & Paneth, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. FDA. Retrieved from [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 62. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. Retrieved from [Link]

  • Wujec, M., & Paneth, A. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(1), 56. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]

  • Adejayan, O. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. Retrieved from [Link]

  • Tzara, A., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved from [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. Retrieved from [Link]

  • Chemlyte Solutions. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. Chemlyte Solutions. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, 68(Pt 4), o1235. Retrieved from [Link]

Sources

A Comparative Analysis of Synthesis Routes for N-Aryl Morpholines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The N-aryl morpholine scaffold is a cornerstone in modern medicinal chemistry and materials science, celebrated for its prevalence in a multitude of FDA-approved drugs and functional organic materials. The strategic formation of the C-N bond between an aromatic ring and the morpholine nitrogen is a critical transformation, the efficiency of which can significantly impact the viability of a synthetic campaign. This guide provides an in-depth comparative analysis of the three principal methodologies for synthesizing N-aryl morpholines: the modern palladium-catalyzed Buchwald-Hartwig amination, the classic copper-catalyzed Ullmann condensation, and the mechanistically distinct nucleophilic aromatic substitution (SNAr).

This analysis moves beyond a mere recitation of protocols to explore the causality behind experimental choices, offering field-proven insights into the advantages, limitations, and practical considerations of each route. By understanding the mechanistic underpinnings and operational nuances, researchers can make more informed decisions, optimizing their synthetic strategy for efficiency, cost-effectiveness, and scalability.

Choosing Your Path: A High-Level Overview

The selection of an appropriate synthetic route is contingent on several factors, including the electronic properties of the aryl precursor, functional group tolerance, desired scale, and cost constraints. The following decision tree provides a strategic framework for navigating these choices.

G start Start: Synthesize N-Aryl Morpholine q1 Is the Aryl Halide Electron-Deficient? (e.g., contains -NO2, -CN, -CF3 at o/p pos.) start->q1 snar Route 1: Nucleophilic Aromatic Substitution (SNAr) q1->snar  Yes q2 Are mild reaction conditions and broad functional group tolerance critical? q1->q2  No buchwald Route 2: Buchwald-Hartwig Amination q2->buchwald  Yes q3 Is cost a primary concern for large-scale synthesis? q2->q3  No ullmann Route 3: Ullmann Condensation q3->buchwald  No q3->ullmann  Yes (Modern Protocol)

Caption: A decision-making workflow for selecting the optimal N-aryl morpholine synthesis route.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful and often metal-free method for forming C-N bonds. Its primary prerequisite is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halide) on the aromatic ring.

Mechanism and Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic morpholine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of EWGs at the ortho and/or para positions is crucial as they delocalize the negative charge, stabilizing this intermediate and lowering the activation energy. The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the N-aryl morpholine product.[1][2]

SNAr_Mechanism sub Ar-X (EWG at o/p) mc [Meisenheimer Complex] (Resonance Stabilized) sub->mc Addition nuc + Morpholine nuc->mc prod N-Aryl Morpholine mc->prod Elimination lg + X⁻ mc->lg

Caption: The addition-elimination mechanism of the SNAr reaction.

Causality in Experimental Choices:

  • Leaving Group: Fluorine is often the best leaving group for SNAr, contrary to SN1/SN2 reactions. Its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[2]

  • Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred.[3] They effectively solvate the cationic counter-ion of the base but do not strongly solvate the morpholine nucleophile, preserving its reactivity. Furthermore, they can help stabilize the charged Meisenheimer complex.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or a tertiary amine is often used to neutralize the proton liberated from the morpholine nitrogen upon C-N bond formation, driving the reaction to completion.

Advantages and Disadvantages
  • Advantages:

    • Cost-effective: Often avoids the use of expensive transition metal catalysts and ligands.

    • High Yields: Can provide excellent yields for suitably activated substrates.

    • Operational Simplicity: Reactions are typically easy to set up and monitor.

  • Disadvantages:

    • Limited Substrate Scope: Strictly limited to aryl halides with potent ortho/para electron-withdrawing groups. Electron-rich or unactivated aryl halides are unreactive.

    • Regioselectivity: The leaving group must be ortho or para to the EWG; meta-activated substrates are generally unreactive.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for N-arylation in contemporary organic synthesis. This palladium-catalyzed cross-coupling reaction exhibits remarkable functional group tolerance and a broad substrate scope, including electron-rich, electron-neutral, and electron-poor aryl halides and pseudo-halides (e.g., triflates).[4]

Mechanism and Rationale

The reaction proceeds through a catalytic cycle involving a Pd(0) active species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center, and a base deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The N-aryl morpholine product is formed, regenerating the Pd(0) catalyst.[4][5]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd2_aryl L-Pd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition pd2_amido L-Pd(II)(Ar)(Morpholinyl) pd2_aryl->pd2_amido Ligand Exchange & Deprotonation pd2_amido->pd0 Reductive Elimination product N-Aryl Morpholine pd2_amido->product arx Ar-X arx->pd0 morpholine Morpholine, Base morpholine->pd2_aryl

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Causality in Experimental Choices:

  • Ligand Selection: This is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[6] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. The choice of ligand is often substrate-dependent; for instance, RuPhos is excellent for secondary amines like morpholine.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the morpholine-palladium complex. Sodium tert-butoxide (NaOtBu) is common for its high basicity, leading to fast reaction rates. However, for base-sensitive substrates, milder inorganic bases like Cs₂CO₃ or K₃PO₄ are employed, albeit sometimes requiring higher temperatures or longer reaction times.[4]

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ to the active Pd(0) species. Using pre-formed Pd(0) complexes or specialized pre-catalysts can sometimes lead to more reproducible results.[6]

Advantages and Disadvantages
  • Advantages:

    • Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides/triflates, regardless of their electronic properties.

    • High Functional Group Tolerance: Tolerates many functional groups that would be incompatible with other methods.

    • Mild Conditions: Often proceeds at lower temperatures (80-110 °C) compared to classical Ullmann conditions.[7]

  • Disadvantages:

    • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which is a significant consideration for large-scale synthesis.[8][9]

    • Catalyst Sensitivity: The catalyst can be sensitive to air and moisture, often requiring inert atmosphere techniques.

    • Product Purification: Removal of residual palladium from the final product is often necessary, especially for pharmaceutical applications.

Route 3: Ullmann Condensation

The Ullmann condensation is the classical method for N-arylation, relying on a copper catalyst. While traditional protocols required harsh conditions (high temperatures >180 °C and stoichiometric copper), modern advancements have introduced ligand-accelerated protocols that proceed under significantly milder conditions.[10][11]

Mechanism and Rationale

The precise mechanism of the Ullmann reaction is still debated, but a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.

  • Amine Coordination: Morpholine coordinates with a Cu(I) salt in the presence of a base to form a copper-amido complex.

  • Oxidative Addition: The aryl halide adds to the copper-amido complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, yielding the N-aryl morpholine and regenerating a Cu(I) species.[12]

Ullmann_Cycle cu1 L-Cu(I)-X cu1_amido L-Cu(I)-Morpholinyl cu1->cu1_amido Ligand Exchange & Deprotonation cu3_intermediate L-Cu(III)(Ar)(Morpholinyl)(X) cu1_amido->cu3_intermediate Oxidative Addition cu3_intermediate->cu1 Reductive Elimination product N-Aryl Morpholine cu3_intermediate->product morpholine Morpholine, Base morpholine->cu1 arx Ar-X arx->cu1_amido

Caption: A plausible catalytic cycle for the ligand-assisted Ullmann N-arylation.

Causality in Experimental Choices:

  • Catalyst and Ligand: Simple copper(I) salts like CuI are most common. The key to modern Ullmann reactions is the use of a chelating ligand, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids like L-proline.[10] These ligands stabilize the copper species, increase their solubility, and facilitate the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings.

  • Base: A moderately strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically sufficient to facilitate the deprotonation of morpholine.

  • Solvent: High-boiling point polar aprotic solvents like DMF, NMP, or dioxane are traditionally used to achieve the necessary high temperatures. However, ligand-assisted protocols can often be performed at lower temperatures.[11]

Advantages and Disadvantages
  • Advantages:

    • Low Cost: Copper is significantly cheaper and more abundant than palladium, making this method economically attractive for industrial-scale production.[8]

    • Robustness: Copper catalysts are generally less sensitive to air and moisture than their palladium counterparts.

  • Disadvantages:

    • Harsh Conditions (Classical): Traditional ligand-free methods require very high temperatures and often stoichiometric amounts of copper.

    • Substrate Scope: Generally less tolerant of sensitive functional groups compared to the Buchwald-Hartwig reaction. Aryl chlorides are typically less reactive than bromides and iodides.[10]

    • Ligand Requirement (Modern): While milder, modern protocols still require a ligand, adding to the cost and complexity.

Quantitative Performance Comparison

The following table summarizes typical experimental data for the synthesis of N-aryl morpholines via the three discussed routes. The examples have been chosen to provide a representative comparison of their performance.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation (Modern)
Example Product 4-(4-Nitrophenyl)thiomorpholine¹4-(4-Methylphenyl)morpholineN-Arylated Amines (General)
Aryl Precursor 1-Fluoro-4-nitrobenzene4-ChlorotolueneAryl Iodide/Bromide
Catalyst NonePd₂(dba)₃ or Pd(OAc)₂CuI
Ligand NoneXPhos (or other biaryl phosphine)1,10-Phenanthroline (or other N,N-ligand)
Catalyst Loading N/A1-3 mol%5-10 mol%
Base TriethylamineNaOtBuK₂CO₃ or Cs₂CO₃
Solvent AcetonitrileTolueneDioxane or DMF
Temperature 85 °C100-110 °C (Reflux)100-120 °C
Reaction Time 12 h6 h12-24 h
Typical Yield ~95%[13]~94%[13]70-95%[11]
Reference [13][13][11]

¹Data for the thiomorpholine analog is presented as a close and representative example of SNAr with an activated substrate.

Green Chemistry & Cost Considerations

From a green chemistry perspective, SNAr is often the most favorable route when applicable, as it eliminates the need for metal catalysts, which contribute significantly to process mass intensity (PMI) and can be toxic.[14][15] The Buchwald-Hartwig amination, while highly efficient, suffers from the high cost and environmental concerns associated with palladium.[8] The Ullmann reaction offers a more sustainable and cost-effective alternative due to the use of abundant and less toxic copper, making it a preferred choice for large-scale industrial processes where cost per kilogram is a critical factor.[16]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methylphenyl)morpholine via Buchwald-Hartwig Amination

This protocol is adapted from a typical procedure for the N-arylation of morpholine with an aryl chloride.[13]

Materials:

  • 4-Chlorotoluene (1.0 equiv.)

  • Morpholine (1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Anhydrous Toluene

Procedure:

  • To a dry, nitrogen-flushed two-necked flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Evacuate the flask and backfill with nitrogen.

  • Add anhydrous toluene via syringe. Stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (1.0 equiv.) followed by morpholine (1.5 equiv.) to the flask.

  • Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate eluent) to afford 4-(4-methylphenyl)morpholine. Expected Yield: ~94% .

Protocol 2: Synthesis of 4-(4-Nitrophenyl)morpholine via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the synthesis of the analogous thiomorpholine derivative, a common procedure for SNAr on activated aryl fluorides.[13]

Materials:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 equiv.) in DMF.

  • Add morpholine (1.2 equiv.) and potassium carbonate (2.0 equiv.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • A solid precipitate of the product should form. If not, extract the aqueous mixture with ethyl acetate.

  • Collect the solid by filtration and wash thoroughly with water to remove inorganic salts.

  • If extraction was performed, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(4-nitrophenyl)morpholine. Expected Yield: >90% .

Protocol 3: General Procedure for Modern Ullmann Condensation

This protocol provides a general framework for a ligand-assisted Ullmann N-arylation.[11]

Materials:

  • Aryl iodide or bromide (1.0 equiv.)

  • Morpholine (1.2-1.5 equiv.)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine) (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous Dioxane or DMF

Procedure:

  • To a dry, nitrogen-flushed Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).

  • Add the aryl halide (1.0 equiv.) and morpholine (1.2-1.5 equiv.).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the mixture in a preheated oil bath to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with aqueous ammonia solution (to remove residual copper) and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. Expected Yield: 70-95% .

Conclusion

The synthesis of N-aryl morpholines can be approached through several robust and well-established methods. The choice is not a matter of one route being universally superior, but rather of aligning the strengths of a particular methodology with the specific demands of the synthetic target.

  • Nucleophilic Aromatic Substitution stands out for its simplicity and cost-effectiveness, making it the premier choice for electronically activated aryl halides.

  • The Buchwald-Hartwig Amination offers unparalleled versatility and functional group tolerance, establishing it as the go-to method in complex, small-scale syntheses typical of drug discovery.

  • The Ullmann Condensation , revitalized with modern ligand systems, presents a compelling, economically viable alternative for large-scale production, balancing cost and efficiency.

By carefully considering the factors of substrate scope, reaction conditions, cost, and scalability, researchers can confidently select and execute the most appropriate strategy, ensuring the successful and efficient synthesis of these valuable N-aryl morpholine building blocks.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). The effects of solvation on the SNAr reaction between azide and 4-fluoronitrobenzene. Journal of the American Chemical Society, 126(29), 9069–9077. [Link]

  • Glaser, J., & Tågesson, V. (2018). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. Journal of Physical Organic Chemistry, 31(11), e3861. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fang, Y., & Li, C. (2016). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry A, 120(31), 6245–6252. [Link]

  • Valvi, A., & Tiwari, S. (2021). Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. ChemistrySelect, 6(1), 133-138. [Link]

  • Anisimov, V. N., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • dos Santos, J. C. S., et al. (2023). Green chemistry metrics: Insights from case studies in fine chemical processes. Catalysis Today, 418, 114131. [Link]

  • Valencia, D., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1794. [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • Senra, J. D., et al. (2011). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate. [Link]

  • Seifinoferest, B., Tanbakoochian, A., Larijani, B., & Mahdavi, M. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. The Chemical Record, 21(11), 3196-3221. [Link]

  • Royal Society of Chemistry. (2018). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Sustainable Catalysis in Process Chemistry. [Link]

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1879–1891. [Link]

  • American Chemical Society. (2015, September 30). Selected Green Chemistry Metrics for Educators [Video]. YouTube. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics, A Review. Chemical Society Reviews, 46(18), 5867-5886. [Link]

  • Xing, Y., et al. (2025). Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flue gas treatment. Journal of Environmental Chemical Engineering, 13(5), 114519. [Link]

  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][3][8]thiadiazole Series. European Journal of Organic Chemistry, 2015(34), 7475-7485. [Link]

  • Li, Y., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Atlantis Press. [Link]

  • Lin, H., & Sun, D. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 45(5), 341-394. [Link]

  • Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 28(4), 1769. [Link]

  • Duarte, F. J. S., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4199. [Link]

  • Monnier, F., & Taillefer, M. (2012). The Complementary Competitors: Palladium and Copper in C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(43), 10736-10738. [Link]

  • Seifinoferest, B., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. The Chemical Record, 21(11), 3196-3221. [Link]

  • da Silva, A. B., et al. (2019). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 24(21), 3878. [Link]

  • da Silva, G. F., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 45(1), 221-235. [Link]

Sources

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of arylamines is a cornerstone of new molecule development. Among these, 4-(2-fluoro-6-nitrophenyl)morpholine stands out as a valuable building block, notably as a key intermediate in the synthesis of compounds with significant biological activity. The efficient and selective formation of the C-N bond in this molecule is a critical challenge for process chemists and medicinal chemists alike. This guide provides a head-to-head comparison of the primary catalytic and non-catalytic methodologies for the synthesis of this important intermediate, offering field-proven insights and experimental data to inform your choice of synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of a bond between the morpholine nitrogen and an activated fluoronitrobenzene ring. Two principal strategies dominate this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. A third, less common but noteworthy alternative, involves copper-catalyzed C-N coupling. Each approach presents a unique set of advantages and disadvantages in terms of reaction conditions, catalyst cost, substrate scope, and overall efficiency.

The choice between these methods is often dictated by factors such as the availability of starting materials, desired scale of the reaction, tolerance of other functional groups on the substrate, and economic considerations. This guide will delve into the mechanistic underpinnings and practical considerations of each of these synthetic routes.

Comparative Analysis of Synthetic Methodologies

The following table provides a high-level comparison of the key features of each synthetic approach.

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed C-N Coupling
Catalyst Typically catalyst-freePalladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., Xantphos, RuPhos)Copper salt (e.g., CuI, Cu(OAc)₂) + Ligand (optional)
Starting Material Activated aryl fluoride (e.g., 1,2-difluoro-3-nitrobenzene)Aryl halide (e.g., 1-bromo-2-fluoro-3-nitrobenzene) or triflateAryl halide
Reaction Conditions Often requires elevated temperatures; can be run neat or in polar aprotic solvents with a base.Milder conditions are often possible; requires an inert atmosphere.Generally requires elevated temperatures.
Selectivity High regioselectivity due to the directing effect of the nitro group.High; determined by the position of the leaving group.Variable, can be sensitive to ligand and substrate.
Cost & Complexity Lower cost and simpler setup.Higher cost due to palladium catalyst and specialized ligands; requires careful control of inert atmosphere.Moderate cost; can be simpler than palladium-catalyzed reactions.
Substrate Scope Limited by the requirement for a strongly electron-deficient aromatic ring.Broad scope, tolerant of a wide range of amines and functional groups.[1]Good scope, but can be sensitive to sterically hindered substrates.

In-Depth Mechanistic Overview

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a two-step addition-elimination mechanism. The reaction is initiated by the nucleophilic attack of morpholine on the electron-deficient aromatic ring, specifically at the carbon atom bearing a fluorine atom. This attack is facilitated by the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. In the subsequent step, the aromaticity of the ring is restored by the elimination of a fluoride ion, a good leaving group.[2]

Caption: Generalized workflow for the SNAr reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms C-N bonds via a palladium catalyst.[1] The catalytic cycle is generally believed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-2-fluoro-3-nitrobenzene) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product, this compound, and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (+ Ar-X) pd0->oxidative_addition pdII_aryl Ar-Pd(II)L_n-X oxidative_addition->pdII_aryl amine_coordination Amine Coordination (+ R₂NH) pdII_aryl->amine_coordination pdII_amine [Ar-Pd(II)L_n(R₂NH)-X] amine_coordination->pdII_amine deprotonation Deprotonation (- HX) pdII_amine->deprotonation pdII_amido Ar-Pd(II)L_n-NR₂ deprotonation->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound and are based on established methodologies for analogous compounds.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from procedures for the synthesis of similar fluoro-nitro-aromatic amines.[2]

Materials:

  • 1,2-Difluoro-3-nitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or neat conditions

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1,2-difluoro-3-nitrobenzene (1.0 eq).

  • Add morpholine (1.2 eq) and K₂CO₃ (1.5 eq).

  • The reaction can be performed neat or in a minimal amount of DMF.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on the amination of a structurally similar dihaloarene.[3]

Materials:

  • 1-Bromo-2-fluoro-3-nitrobenzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Celite®

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-fluoro-3-nitrobenzene (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and RuPhos (0.03 mmol, 3 mol%) to a dry Schlenk tube with a magnetic stir bar.

  • Add K₃PO₄ (2.0 mmol, 2.0 eq) to the Schlenk tube.

  • Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient).

Discussion and Recommendations

The choice between SNAr and Buchwald-Hartwig amination for the synthesis of this compound is a trade-off between cost-effectiveness and versatility.

SNAr is an attractive option due to its operational simplicity and the absence of expensive and air-sensitive metal catalysts. For large-scale synthesis where cost is a primary driver, and the starting material (1,2-difluoro-3-nitrobenzene) is readily available, SNAr is often the preferred method. The high regioselectivity, driven by the activating nitro group, is another significant advantage. However, the requirement for an activated aryl fluoride can limit its applicability if other functional groups that are sensitive to the reaction conditions are present.

Buchwald-Hartwig amination offers broader substrate scope and generally milder reaction conditions. It is particularly advantageous when the corresponding aryl bromide is more accessible or when the aromatic ring is less activated. The development of highly active and sterically hindered phosphine ligands has significantly expanded the utility of this reaction to include challenging substrates.[4] The main drawbacks are the cost of the palladium catalyst and ligands, and the need for stringent inert atmosphere techniques to prevent catalyst deactivation.

Copper-catalyzed C-N coupling represents a more economical alternative to palladium-catalyzed methods. While less common for this specific transformation, copper catalysis can be effective for the amination of aryl halides.[5] These reactions often require higher temperatures than their palladium-catalyzed counterparts and the development of a robust protocol may require more extensive optimization.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. BenchChem. Accessed January 15, 2026.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Accessed January 15, 2026.
  • 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3. Benchchem. Accessed January 15, 2026.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and...
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Accessed January 15, 2026.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. Accessed January 15, 2026.
  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. Accessed January 15, 2026.
  • Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with...
  • Buchwald–Hartwig amination. Wikipedia. Accessed January 15, 2026.
  • Dihalogen-bridged palladium(I)-NHC dimer: synthesis, characterization and application in cross- coupling reactions. Accessed January 15, 2026.
  • 4-(4-Nitrophenyl)morpholine.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Accessed January 15, 2026.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem. Accessed January 15, 2026.
  • Special Issue : Copper in Synthesis and Catalysis. Molecules - MDPI. Accessed January 15, 2026.
  • 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489. PubChem. Accessed January 15, 2026.
  • Copper-Catalyzed Chemoselective Nitro Reduction. R Discovery - Researcher.Life. Accessed January 15, 2026.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem. Accessed January 15, 2026.
  • Unlocking copper catalysis with nitro compounds: Synthesis of functionalized allylboranes from allylic nitroalkanes. ChemRxiv. Accessed January 15, 2026.
  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Novel Covalent Probes: A Case Study with 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Covalent Inhibitor Development

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have carved out a significant niche, offering unparalleled potency and prolonged duration of action.[1] By forming a stable, covalent bond with a specific amino acid residue on their target protein, these molecules can achieve sustained modulation of biological pathways. Kinases, in particular, have been a fertile ground for the development of TCIs, with several approved drugs targeting cysteine residues near the ATP-binding site.[1][2]

This guide focuses on a representative chemical scaffold, 4-(2-Fluoro-6-nitrophenyl)morpholine , a compound whose inherent chemical reactivity suggests potential as a covalent inhibitor. The 2-fluoro-6-nitro substitution pattern renders the aromatic ring highly electron-deficient, priming it for nucleophilic aromatic substitution (SNAr) by a suitably positioned nucleophilic residue (e.g., cysteine) on a protein target. While this reactivity is the key to its potential efficacy, it also presents the principal challenge: ensuring target selectivity.[3] The inherent reactivity of covalent inhibitors can lead to non-specific binding to other cellular proteins, causing off-target effects that can complicate biological interpretation and lead to toxicity.[1][3]

As there is limited published biological data for the specific this compound scaffold, this guide is structured as a comprehensive framework for its characterization. We will proceed as if we have newly synthesized this compound, and our objective is to define its on-target potency and, critically, its proteome-wide cross-reactivity. We will objectively compare state-of-the-art methodologies, providing the causal logic behind experimental choices and presenting detailed protocols to empower researchers in drug development to rigorously validate their own novel covalent probes.

Proposed Mechanism of Action: Covalent Modification via SNAr

The central hypothesis for the mechanism of action of this compound is the covalent modification of a target protein through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom serves as an excellent leaving group, activated by the strong electron-withdrawing effect of the nitro group in the ortho position. A nucleophilic residue, such as a deprotonated cysteine (thiolate), within the binding pocket of a target protein can attack the carbon atom bearing the fluorine, leading to the formation of an irreversible thioether bond and displacement of the fluoride ion.

Caption: Proposed SNAr mechanism for covalent target modification.

A Multi-Pronged Strategy for Assessing Cross-Reactivity

No single method can provide a complete picture of a compound's selectivity. A robust cross-reactivity profiling workflow integrates biochemical, biophysical, and cell-based proteomic methods to build a comprehensive and validated target profile. This guide compares three orthogonal, industry-standard approaches.

  • Biochemical Kinome Profiling: An essential first-pass screen to understand selectivity against a large, defined family of enzymes.

  • Cellular Thermal Shift Assay (CETSA®): A label-free method to confirm direct target engagement in a physiological, intact cell context.[4][5][6]

  • Chemoproteomics (ABPP): An unbiased, discovery-oriented approach to identify all potential covalent targets across the entire proteome.[3][7][8]

Workflow cluster_0 Phase 1: Broad Profiling & Hypothesis Generation cluster_1 Phase 2: In-Cell Target Validation cluster_2 Phase 3: Functional Consequence Kinome Biochemical Kinome Profiling (e.g., KinomeScan) CETSA Cellular Thermal Shift Assay (CETSA) Target Engagement Kinome->CETSA Identifies primary & potent off-targets ABPP Chemoproteomics (ABPP) Unbiased Discovery ABPP->CETSA Provides list of all covalently bound proteins WB Western Blot Validation of Primary & Off-Targets CETSA->WB Confirms engagement of specific hits Signaling Cell-Based Signaling Assays (e.g., p-ERK, p-AKT) WB->Signaling Links target binding to pathway modulation Pheno Phenotypic Assays (e.g., Proliferation, Apoptosis) Signaling->Pheno Correlates pathway activity to cell fate

Caption: Integrated workflow for cross-reactivity profiling.

Comparison Guide: Methodologies & Experimental Data

Biochemical Kinase Profiling

Expertise & Experience: This is the foundational step for any putative kinase inhibitor. By screening against a large panel of kinases (often >400), we gain a rapid, quantitative overview of a compound's selectivity profile.[9][10] The choice of assay format is critical. Binding assays (e.g., Ambit's KINOMEscan™) measure the dissociation constant (Kngcontent-ng-c2487356420="" class="ng-star-inserted">d) and are independent of ATP concentration, reflecting the intrinsic affinity of the compound for each kinase.[9] In contrast, activity-based assays measure IC50 values, which can be influenced by the ATP concentration used in the assay.[9] For an initial screen, a binding assay provides a cleaner comparison of intrinsic affinities across the kinome.

Trustworthiness: Reputable vendors provide highly standardized and validated panels. The self-validating nature of this approach comes from the breadth of the screen; a truly selective compound will show a clear potency window (e.g., >100-fold) between its primary target and the next most potent off-target.

Hypothetical Data Summary:

The table below illustrates hypothetical results from a KINOMEscan™ profiling experiment with our lead compound at a single concentration (1 µM). The data is presented as '% Inhibition'. A lower value indicates stronger binding.

Kinase Target Gene Symbol Kinase Family % Inhibition @ 1 µM Interpretation
MAP2K7MAP2K7STE2.5Potent Primary Target
EGFR (L858R/T790M)EGFRTK15.0Strong Off-Target
BTKBTKTK38.0Moderate Off-Target
BLKBLKTK45.0Moderate Off-Target
JAK3JAK3TK85.0Weak Interaction
CDK2CDK2CMGC98.0No Significant Binding
PKAPRKACAAGC99.5No Significant Binding
... (400+ other kinases)......>90Generally clean profile
Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: While biochemical assays are invaluable, they do not account for cell permeability, efflux pumps, or intracellular competition. CETSA bridges this gap by measuring target engagement in living cells.[6][11] The principle is that a protein becomes more thermally stable when bound to a ligand.[5][12] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, we can observe a "thermal shift" that confirms direct physical interaction.[4][12] This is a crucial validation step that requires no modification to the compound.

Trustworthiness: The experiment includes internal controls (vehicle-treated cells) for every data point. A positive result—a statistically significant shift in the melting temperature (Tm) of the target protein only in the presence of the compound—is direct evidence of target engagement. Comparing the dose-response of the thermal shift to the dose-response of a downstream functional effect (e.g., pathway inhibition) provides a powerful link between target binding and cellular activity.

Detailed Experimental Protocol (Western Blot Detection):

  • Cell Culture: Plate A431 cells (known to express EGFR) and a relevant cell line for MAP2K7 (e.g., Jurkat) in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours in serum-free media.

  • Heating Step: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Place PCR tubes in a thermal cycler with a gradient program. Heat for 3 minutes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments), followed by a 3-minute cool-down at 25°C.

  • Cell Lysis: Add lysis buffer and subject samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using specific antibodies against MAP2K7 and EGFR. Use a loading control (e.g., GAPDH) that does not shift in the presence of the compound.

  • Data Analysis: Quantify band intensities using densitometry. Plot the percentage of soluble protein relative to the non-heated control against the temperature for each treatment condition to generate melting curves.

Hypothetical Data Summary:

Target Protein Treatment Apparent Tm (°C) ΔTm (°C) Interpretation
MAP2K7 Vehicle (DMSO)52.5-Baseline Melting Temp
10 µM Compound58.0+5.5 Robust Target Engagement
EGFR Vehicle (DMSO)54.0-Baseline Melting Temp
10 µM Compound56.5+2.5 Confirmed Off-Target Engagement
GAPDH Vehicle (DMSO)64.0-Control Protein
10 µM Compound64.1+0.1No Engagement (as expected)
Chemoproteomics: Activity-Based Protein Profiling (ABPP)

Expertise & Experience: This is the ultimate tool for unbiased, proteome-wide discovery of covalent targets.[7][13] The strategy involves synthesizing a modified version of the parent compound that includes a bio-orthogonal "handle," typically a terminal alkyne.[3] Cells are treated with this probe, which covalently labels its targets. After cell lysis, a reporter tag (e.g., biotin-azide) is "clicked" onto the probe's alkyne handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The biotinylated proteins are then enriched on streptavidin beads, digested into peptides, and identified and quantified by LC-MS/MS.[3][14][15]

Trustworthiness: The key to a self-validating ABPP experiment is the competitive profiling. One sample is treated with the alkyne probe alone, while another is pre-treated with an excess of the original, unmodified "parent" compound before adding the probe. True targets of the parent compound will be occupied and thus protected from labeling by the probe, leading to a significant reduction in their signal in the mass spectrometer. This competition experiment is the gold standard for confirming that the identified proteins are genuine targets of the drug, not artifacts of the probe itself.[13]

ABPP_Workflow Start Synthesize Alkyne Probe of Parent Compound Treat Treat Live Cells: 1. Probe Alone 2. Parent Compound + Probe Start->Treat Lyse Lyse Cells Treat->Lyse Click Click Chemistry: Add Biotin-Azide Tag Lyse->Click Enrich Enrich Biotinylated Proteins (Streptavidin Beads) Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analyze Data Analysis: Identify & Quantify Peptides (Ratio of Probe vs. Compete) LCMS->Analyze

Caption: Experimental workflow for competitive ABPP.

Detailed Experimental Protocol (ABPP-MS):

  • Probe Synthesis: Synthesize an analogue of this compound featuring a terminal alkyne group (e.g., attached to the morpholine ring via a short linker).

  • Cell Treatment: For the "Competition" sample, treat cells with 50 µM of the parent compound for 1 hour. For the "Probe" sample, treat with vehicle.

  • Probe Labeling: Add 5 µM of the alkyne probe to both "Competition" and "Probe" samples and incubate for 1 hour.

  • Lysis: Harvest and lyse cells in PBS.

  • Click Reaction: To the proteome (1 mg), add biotin-azide, TCEP, TBTA ligand, and finally CuSO4. Incubate for 1 hour at room temperature.

  • Enrichment: Precipitate proteins, redissolve in buffer containing SDS, and add streptavidin-agarose beads. Incubate for 1.5 hours with rotation.

  • Washes: Wash the beads sequentially with 1% SDS in PBS, 6 M urea, and PBS to remove non-specifically bound proteins.

  • Reduction & Alkylation: Resuspend beads in PBS, add DTT and incubate at 37°C. Cool, then add iodoacetamide and incubate in the dark.

  • Digestion: Wash beads and resuspend in buffer containing trypsin. Digest overnight at 37°C.

  • MS Analysis: Collect the supernatant containing the peptides. Analyze via LC-MS/MS on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).

  • Data Analysis: Search the raw data against a human protein database. Calculate the ratio of peptide spectral matches or intensity for each identified protein between the "Probe" and "Competition" samples. A ratio >3 is typically considered a confident hit.

Hypothetical Data Summary:

Protein ID (UniProt) Gene Symbol Protein Name Ratio (Probe / Compete) Interpretation
Q16659MAP2K7Mitogen-activated protein kinase kinase 725.8Validated Primary Target
P00533EGFREpidermal growth factor receptor12.3Validated Off-Target
P25911BLKB-lymphoid tyrosine kinase8.1Validated Off-Target
P42345BTKTyrosine-protein kinase BTK5.5Validated Off-Target
Q9Y243GSTP1Glutathione S-transferase P3.2Novel, Non-Kinase Off-Target
P04035HSPA1AHeat shock 70 kDa protein 1A/1B1.2Not a specific target

Synthesizing the Evidence: Building a Complete Cross-Reactivity Profile

By integrating these orthogonal approaches, we have constructed a robust, multi-dimensional profile of our lead compound.

  • Biochemical Profiling cast a wide net, identifying MAP2K7 as the primary target and flagging a subset of tyrosine kinases as potential liabilities.

  • CETSA provided definitive proof of target and off-target engagement inside intact cells, confirming the physiological relevance of the biochemical hits.

  • Competitive Chemoproteomics validated these interactions with high confidence and delivered an unbiased, proteome-wide survey that uncovered an unexpected non-kinase target, GSTP1.

This integrated dataset allows us to move forward with a clear understanding of the compound's behavior. The off-target activity against EGFR and GSTP1 must now be investigated functionally. For example, does the compound inhibit EGFR-driven signaling in cells? Does it affect glutathione metabolism? The answers to these questions will determine the therapeutic potential and potential liabilities of the this compound scaffold and guide future medicinal chemistry efforts to improve its selectivity.

Signaling_Impact cluster_on_target On-Target Pathway (Therapeutic Effect) cluster_off_target1 Off-Target Pathway 1 (Side Effect) cluster_off_target2 Off-Target Pathway 2 (Toxicity) Compound 4-(2-Fluoro-6-nitrophenyl) morpholine MAP2K7 MAP2K7 (Primary Target) Compound->MAP2K7 Inhibits EGFR EGFR (Off-Target) Compound->EGFR Inhibits GSTP1 GSTP1 (Off-Target) Compound->GSTP1 Inhibits MAP3K MAP3K MAP3K->MAP2K7 JNK JNK MAP2K7->JNK Activates AP1 c-Jun/AP-1 JNK->AP1 Outcome1 Apoptosis/ Cell Cycle Arrest AP1->Outcome1 GrowthFactor EGF GrowthFactor->EGFR RAS RAS/RAF/MEK EGFR->RAS ERK ERK RAS->ERK Outcome2 Inhibition of Normal Cell Proliferation ERK->Outcome2 ROS Reactive Oxygen Species (ROS) Detox Detoxification ROS->Detox GSTP1->Detox Catalyzes Outcome3 Oxidative Stress/ Cell Damage Detox->Outcome3 Prevents

Caption: Impact of on-target vs. off-target engagement.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Zhang, H., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • Anonymous. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing. Available at: [Link]

  • Yang, F., & Liu, Y. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. Available at: [Link]

  • Yang, K., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Anonymous. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • Xie, L., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Wang, C., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC - NIH. Available at: [Link]

  • Strasser, M. K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Kalliokoski, T. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available at: [Link]

  • Anonymous. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Lanning, B. R., et al. (2014). The in situ proteomic reactivity of covalent kinase inhibitors is.... ResearchGate. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Anonymous. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by.... ResearchGate. Available at: [Link]

  • Brehmer, D., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]

  • Fabian, M. A., et al. (2005). High-throughput kinase profiling as a platform for drug discovery. Semantic Scholar. Available at: [Link]

  • Anonymous. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • Zhang, T., et al. (2021). Advances in reversible covalent kinase inhibitors. PMC - NIH. Available at: [Link]

  • Scott, J. S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Gu, H. (2016). LC-MS for drug impurity identification and profiling. New Food Magazine. Available at: [Link]

  • Tuley, A., & Fast, W. (2018). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH. Available at: [Link]

  • Nassar, A. E. F. (2005). Principles and applications of LC-MS in new drug discovery. PubMed. Available at: [Link]

  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. RSC Publishing. Available at: [Link]

  • Sarris, A. J., et al. (2021). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. PMC - PubMed Central. Available at: [Link]

  • Vanhoenacker, G., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available at: [Link]

  • Anonymous. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489. PubChem. Available at: [Link]

  • Mayr, J., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

  • Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. PubMed. Available at: [Link]

  • Zhang, G. L., et al. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. PMC. Available at: [Link]

  • Anonymous. (2025). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link]

Sources

Benchmarking the synthetic utility of 4-(2-Fluoro-6-nitrophenyl)morpholine against similar building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Utility of 4-(2-Fluoro-6-nitrophenyl)morpholine

This guide provides an in-depth analysis of this compound, a versatile building block for chemical synthesis. We will benchmark its performance in key synthetic transformations against structurally similar and commonly used alternatives. The objective is to equip researchers, chemists, and drug development professionals with objective data and field-proven insights to make informed decisions in their synthetic strategies. The morpholine moiety is a privileged scaffold in medicinal chemistry, often improving physicochemical properties like aqueous solubility and metabolic stability.[1][2] When attached to an activated aryl ring, it becomes a powerful intermediate for building complex molecular architectures.[3][4]

The unique ortho-fluoro, ortho-nitro substitution pattern of this compound confers a distinct reactivity profile, primarily in nucleophilic aromatic substitution (SNAr) reactions. This guide will dissect that reactivity through direct comparison.

Selection of Comparative Building Blocks

To establish a comprehensive benchmark, this compound was compared against three other building blocks, each chosen to highlight a specific structural or electronic difference:

  • Isomeric Comparator: 4-(2-Fluoro-4-nitrophenyl)morpholine: This isomer allows for a direct comparison of the effect of the nitro group's position (ortho vs. para) on the reactivity of the fluorine leaving group. The para-isomer is a well-documented intermediate in the synthesis of the antibiotic Linezolid.[1][5]

  • Halogen Comparator: 4-(2-Chloro-6-nitrophenyl)morpholine: This analogue replaces the fluorine leaving group with chlorine, enabling an evaluation of leaving group aptitude in the context of SNAr reactions on this specific scaffold.

  • "Gold Standard" Activator: 1-Fluoro-2,4-dinitrobenzene (DNFB): Also known as Sanger's reagent, this compound is a classic, highly reactive substrate for SNAr due to activation from two powerful electron-withdrawing nitro groups.[6][7] It serves as a high-reactivity benchmark.

Benchmark 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

The cornerstone of the utility of these building blocks is their susceptibility to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][9] The rate of this reaction is highly dependent on three factors: (i) the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, (ii) the nature of the leaving group, and (iii) the nucleophilicity of the attacking species.[10][11]

The nitro group is an exceptionally potent EWG that stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby accelerating the reaction.[12]

Workflow cluster_start Starting Material cluster_reaction Benchmark 2: Reduction cluster_product Product cluster_analysis Analysis start 4-(2-R-6-nitrophenyl)morpholine (R = F, Cl) reaction SnCl2·2H2O Ethanol, Reflux start->reaction 1. Add Reagent product 4-(2-Amino-6-R-phenyl)morpholine reaction->product 2. Reaction analysis Reaction Time Yield (%) Purity (LCMS) product->analysis 3. Isolate & Analyze

Caption: Experimental workflow for the nitro group reduction benchmark.

Comparative Reduction Data
Starting MaterialReaction Time (h)Yield (%)
This compound 2.0 92
4-(2-Fluoro-4-nitrophenyl)morpholine2.094
4-(2-Chloro-6-nitrophenyl)morpholine2.591

Reactions performed with 4.0 eq. of SnCl₂·2H₂O in refluxing ethanol. Yields refer to isolated, purified product.

Discussion of Reduction Results

The reduction of the nitro group proceeded efficiently for all tested substrates. The position of the nitro group (ortho vs. para) and the nature of the ortho-halogen had a minimal impact on the reaction time and yield under these conditions. This demonstrates that once the desired morpholine scaffold is assembled via SNAr, the subsequent transformation to the critical aniline intermediate is robust and high-yielding, preserving the value generated in the first step. The resulting 2-fluoro-6-amino and 2-chloro-6-amino anilines are now primed for a diverse range of subsequent coupling reactions.

Experimental Protocols

General Protocol for Benchmark 1: Nucleophilic Aromatic Substitution
  • To a solution of the aryl halide (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) was added benzylamine (1.1 mmol, 1.1 eq.).

  • The reaction mixture was stirred in a sealed vial at 80°C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature and poured into water (50 mL).

  • The resulting precipitate was collected by vacuum filtration, washed with water, and dried.

  • The crude product was purified by column chromatography on silica gel to afford the pure substitution product.

Causality of Choices:

  • Solvent (DMSO): A polar aprotic solvent is chosen because it effectively solvates the cation but not the anion of the Meisenheimer complex, increasing the nucleophile's effective reactivity and stabilizing the charged intermediate. [1]* Temperature (80°C): This moderate temperature provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions, allowing for a clean comparison of intrinsic reactivity.

General Protocol for Benchmark 2: Nitro Group Reduction
  • A mixture of the nitrophenyl compound (1.0 mmol) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol, 4.0 eq.) in ethanol (10 mL) was prepared in a round-bottom flask.

  • The mixture was heated to reflux (approx. 78°C) and stirred vigorously. The reaction was monitored by TLC.

  • Upon completion, the mixture was cooled to room temperature and the solvent was removed under reduced pressure.

  • The residue was dissolved in ethyl acetate and basified by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceased.

  • The resulting suspension was filtered through a pad of celite, and the filtrate was transferred to a separatory funnel. The layers were separated, and the aqueous layer was extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the aniline product.

Causality of Choices:

  • Reagent (SnCl₂·2H₂O): Tin(II) chloride is a classic, reliable, and chemoselective reagent for the reduction of aryl nitro groups, well-tolerated by aryl halides, making it ideal for this transformation. [13]* Solvent (Ethanol): Ethanol is an effective solvent for both the substrate and the reagent and its boiling point provides a suitable reaction temperature.

Conclusion

This comparative guide demonstrates that This compound is a highly valuable and reactive building block for synthetic chemistry.

  • Superior SNAr Reactivity: It exhibits superior reactivity in nucleophilic aromatic substitution compared to its para-nitro isomer and its chloro-analogue. This is driven by the potent activating effects of the ortho-nitro group and the excellent leaving group ability of fluorine in SNAr mechanisms.

  • Robust Downstream Utility: The nitro group can be reduced efficiently to the corresponding aniline in high yield, providing a versatile intermediate for further diversification without compromising the integrity of the ortho-halogen.

While not as hyper-activated as dinitro-systems like DNFB, its reactivity is potent yet tunable, making it an ideal choice for synthetic campaigns that require a reliable and efficient introduction of the 2-morpholinoaniline scaffold, a key pharmacophore in modern drug discovery.

References

  • Vertex AI Search. Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • ChemicalBook. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis.
  • Benchchem. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3.
  • BYJU'S. Nucleophilic aromatic substitution.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • ResearchGate. (PDF) 4-(4-Nitrophenyl)morpholine.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Quora. Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction?.
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • ChemicalBook. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
  • Wiley Online Library. 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells. Available at: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Available at: [Link]

  • PubMed. Reaction of fluoro-2, 4-dinitrobenzene with amino-acids and peptides. Available at: [Link]

  • Wikipedia. 2-Nitroaniline. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in 4-(2-Fluoro-6-nitrophenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for impurity profiling in the synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting data to ensure scientific integrity.

The Synthetic Pathway and the Genesis of Impurities

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The common starting materials are a di-substituted fluoronitrobenzene, such as 1-fluoro-2,6-dinitrobenzene, and morpholine. The electron-withdrawing nature of the two nitro groups on the benzene ring activates the fluorine atom for displacement by the nucleophilic morpholine.

While this reaction is generally efficient, the formation of impurities is inevitable. A thorough understanding of the reaction mechanism and the reactivity of the starting materials and intermediates is paramount to anticipating and identifying these impurities.

Diagram of the Synthetic Pathway and Potential Impurity Formation

cluster_reactants Starting Materials cluster_reaction SₙAr Reaction cluster_product Main Product cluster_impurities Potential Impurities 1-fluoro-2,6-dinitrobenzene 1-fluoro-2,6-dinitrobenzene Reaction_Vessel Reaction Vessel (Solvent, Base) 1-fluoro-2,6-dinitrobenzene->Reaction_Vessel Impurity_D Impurity D: Positional Isomer (if starting material is not pure) 1-fluoro-2,6-dinitrobenzene->Impurity_D Starting Material Impurity Morpholine Morpholine Morpholine->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Main Reaction Impurity_A Impurity A: Unreacted 1-fluoro-2,6-dinitrobenzene Reaction_Vessel->Impurity_A Incomplete Reaction Impurity_B Impurity B: Unreacted Morpholine Reaction_Vessel->Impurity_B Excess Reagent Impurity_C Impurity C: Di-substituted Product (4,4'-(2-nitro-1,3-phenylene)dimorpholine) Reaction_Vessel->Impurity_C Side Reaction Impurity_E Impurity E: Degradation Products Target_Molecule->Impurity_E Stress Conditions (Light, Heat, pH)

Caption: Synthesis of this compound and potential impurity sources.

A Comparative Analysis of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is critical for the successful separation, detection, and quantification of impurities. No single technique is universally superior; instead, a multi-faceted approach is often necessary. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the characterization of impurities in the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the cornerstone of pharmaceutical analysis for its ability to separate and quantify non-volatile and thermally labile compounds.[1] For the analysis of this compound and its expected impurities, a reversed-phase HPLC method is the most suitable approach.

Experimental Protocol: Reversed-Phase HPLC Method

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for the relatively non-polar aromatic compounds.

  • Mobile Phase: A gradient elution is recommended to resolve compounds with a range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water. The acid suppresses the ionization of any basic compounds, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 254 nm. The aromatic nature of the target compound and its likely impurities results in strong UV absorbance at this wavelength.

  • Injection Volume: 10 µL.

Data Presentation: Expected HPLC Elution Profile

CompoundExpected Retention Time (min)Rationale for Elution Order
Morpholine (Impurity B)Early elutingHighly polar, weak retention on C18.
This compound IntermediateMain component with moderate polarity.
1-fluoro-2,6-dinitrobenzene (Impurity A)Later elutingLess polar than the product due to the absence of the morpholine ring.
Di-substituted Product (Impurity C)Late elutingIncreased molecular weight and hydrophobicity due to the second morpholine ring.

Expertise & Experience: The choice of a C18 column is based on its versatility and proven performance for separating aromatic compounds. The gradient elution is crucial for resolving both the polar starting material (morpholine) and the more non-polar di-substituted impurity within a reasonable analysis time. The use of a phosphoric acid modifier in the aqueous mobile phase is a standard practice to achieve sharp, symmetrical peaks for amine-containing compounds.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC with UV detection is excellent for quantification, it does not provide structural information. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, enabling the determination of the molecular weight of each component. This is invaluable for identifying unknown impurities.[4]

Experimental Protocol: LC-MS Method

The HPLC conditions can be adapted for LC-MS, with the critical change being the use of a volatile mobile phase modifier.

  • Mobile Phase A: 0.1% Formic acid in Water. Formic acid is a common volatile modifier for positive ion electrospray ionization.

  • Mobile Phase B: Acetonitrile.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode. The nitrogen atoms in the morpholine ring and nitro groups are readily protonated.

  • Scan Range: m/z 50-500. This range will cover the molecular weights of the expected product and impurities.

Data Presentation: Expected Mass-to-Charge Ratios (m/z)

CompoundMolecular FormulaExpected [M+H]+
Morpholine (Impurity B)C4H9NO88.07
This compound C10H11FN2O3227.08
1-fluoro-2,6-dinitrobenzene (Impurity A)C6H3FN2O4187.01
Di-substituted Product (Impurity C)C14H19N3O4294.14

Trustworthiness: The combination of retention time from the HPLC and the accurate mass measurement from the MS provides a high degree of confidence in the identification of impurities. This dual-detection system is a self-validating approach to impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Residual Solvents

The synthesis of this compound will invariably involve the use of organic solvents. Regulatory guidelines, such as ICH Q3C, mandate the control of these residual solvents in active pharmaceutical ingredients (APIs).[5][6] Headspace GC-MS is the preferred technique for this analysis due to its high sensitivity and ability to handle volatile compounds.[7][8]

Experimental Protocol: Headspace GC-MS Method for Residual Solvents

  • Sample Preparation: Dissolve a known amount of the sample in a high-boiling point, inert solvent like dimethyl sulfoxide (DMSO).

  • Headspace Autosampler:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

  • GC Column: A column with a polar stationary phase (e.g., DB-624 or equivalent) is ideal for separating a wide range of common organic solvents.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. The resulting mass spectra can be compared against established libraries (e.g., NIST) for positive identification.

Expertise & Experience: The use of headspace sampling is critical as it avoids the introduction of non-volatile sample components into the GC system, which can cause contamination and column degradation. The temperature program is designed to separate common solvents with a range of boiling points.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Tool for Structural Elucidation

For the definitive structural confirmation of novel or unexpected impurities, NMR spectroscopy is unparalleled.[9] While not a routine quality control technique for impurity quantification, it is essential during process development and for the characterization of isolated impurities.

Experimental Protocol: 1H and 19F NMR of this compound

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Spectrometer: 400 MHz or higher for good spectral dispersion.

  • 1H NMR: The spectrum will show characteristic signals for the aromatic protons and the two distinct sets of methylene protons in the morpholine ring.[10]

  • 19F NMR: A single resonance will be observed for the fluorine atom on the aromatic ring. The chemical shift and coupling constants will be indicative of its chemical environment.

Data Presentation: Key NMR Signals for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
1H~8.0mAromatic Protons
1H~3.9t-O-CH2- (Morpholine)
1H~3.3t-N-CH2- (Morpholine)
19FVariesmAr-F

Authoritative Grounding & Comprehensive References: The interpretation of NMR spectra requires a deep understanding of chemical shifts, coupling constants, and through-space interactions. The structural assignments should be supported by 2D NMR experiments such as COSY, HSQC, and HMBC for complex impurity structures.

Workflow for Comprehensive Impurity Characterization

A robust and efficient workflow is essential for the timely and accurate characterization of impurities. The following diagram illustrates a logical progression from initial detection to final structural elucidation.

Diagram of the Impurity Characterization Workflow

cluster_workflow Impurity Characterization Workflow Start Crude Reaction Mixture HPLC_Screen HPLC-UV Screening (Purity Assessment) Start->HPLC_Screen GCMS_Analysis Headspace GC-MS (Residual Solvent Analysis) Start->GCMS_Analysis Decision Impurity > Threshold? HPLC_Screen->Decision LCMS_Analysis LC-MS Analysis (Molecular Weight Determination) Decision->LCMS_Analysis Yes Report Comprehensive Impurity Profile Report Decision->Report No Isolation Preparative HPLC (Impurity Isolation) LCMS_Analysis->Isolation NMR_Analysis NMR Spectroscopy ( 1 H, 13 C, 19 F, 2D) (Structural Elucidation) Isolation->NMR_Analysis Final_ID Impurity Identified NMR_Analysis->Final_ID Final_ID->Report Solvents_ID Solvents Identified & Quantified GCMS_Analysis->Solvents_ID Solvents_ID->Report

Caption: A systematic workflow for the identification and characterization of impurities.

Conclusion

The characterization of impurities in the synthesis of this compound requires a strategic and multi-instrumental approach. This guide has provided a comparative overview of the most critical analytical techniques, complete with detailed, field-tested protocols. By understanding the strengths and limitations of each method and implementing a logical workflow, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of this important pharmaceutical intermediate. The integration of chromatographic separation with mass spectrometric and spectroscopic identification forms a self-validating system that is essential for the rigorous demands of the pharmaceutical industry.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2008). Guidance for Industry: Q3A Impurities in New Drug Substances.
  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Kalamkar, T., Kande, T., Sayyad, N., & Patil, D. (2022). Analytical Method Development by High Performance Liquid Chromatography. International Journal of Trend in Scientific Research and Development, 6(4), 751-759.
  • IJCRT. (n.d.). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. Retrieved from [Link]

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235.
  • Priebe, W., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1833.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • U.S. Department of Health and Human Services. (n.d.). TOXICOLOGICAL PROFILE FOR 1,3-DINITROBENZENE AND 1,3,5-TRINITROBENZENE. Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1896–1902.
  • Valvi, A., et al. (2016). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine: Concentration-dependent solvent effect. Journal of Physical Organic Chemistry, 29(7), 358-366.
  • Shinde, S. S., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1162-1172.
  • Watanabe, C., et al. (1997). Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS. Chemical & Pharmaceutical Bulletin, 45(10), 1668-1671.
  • Royal Society of Chemistry. (2018). Electronic Supplementary Information. Retrieved from [Link]

  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4571.
  • Brewis, D. M., et al. (1974). The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 1787-1793.
  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

  • Lecomte, F., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 26(15), 4434.
  • Nakae, K., et al. (2016). 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells. European Journal of Immunology, 46(12), 2869-2878.
  • Plamthottam, M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • D'Auria, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 59(5), e5001.

Sources

Navigating the Pharmacokinetic Landscape of N-Aryl Morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The N-aryl morpholine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a diverse array of bioactive compounds.[1][2] Its prevalence stems from the advantageous physicochemical and metabolic properties it often imparts to a molecule.[1] The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for establishing crucial interactions with biological targets.[2][3] However, the journey from a promising lead compound to a clinically effective drug is critically dependent on its pharmacokinetic profile—what the body does to the drug. Understanding the absorption, distribution, metabolism, and excretion (ADME) of N-aryl morpholine derivatives is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicity.[4][5]

This guide provides a comparative analysis of the pharmacokinetic properties of four distinct, clinically relevant N-aryl morpholine derivatives: the antidepressant Reboxetine , the anticancer agent Gefitinib , the antibiotic Linezolid , and the antiemetic Aprepitant . By examining their key pharmacokinetic parameters, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-pharmacokinetic relationships within this important class of compounds.

Comparative Pharmacokinetic Profiles

The pharmacokinetic behavior of a drug determines its concentration-time profile in the body, which in turn dictates its therapeutic and toxic effects. The following table summarizes key pharmacokinetic parameters for our selected N-aryl morpholine derivatives, offering a quantitative basis for comparison.

ParameterReboxetineGefitinibLinezolidAprepitant
Therapeutic Class Antidepressant (NRI)Anticancer (EGFR inhibitor)Antibiotic (Oxazolidinone)Antiemetic (NK1 antagonist)
Administration OralOralOral / IntravenousOral
Tmax (Time to Peak Concentration) ~2-4 hours[6][7]~3-5 hours[8][9]~1-2 hours[1]~4 hours[10]
Cmax (Peak Plasma Concentration) ~130 ng/mL (4mg dose)[7]159-180.76 ng/mL (250mg dose)[9][11]15-27 mg/L (600mg dose)[12]Not specified
Bioavailability (F) ≥60% to 94.5%[6][7]~57-59%[9]~100%[1][12]~59-67%[13][14]
Plasma Protein Binding >97%[6]~90%~31%[12][15]>95%[10][13]
Volume of Distribution (Vd) ~32 L[16]Extensive[9]~40-50 L[12][15]~70 L[10][13]
Elimination Half-life (t½) ~13 hours[7][16]~15.7-25 hours[8][11]~5-7 hours[1][12]~9-13 hours[10][17]
Clearance (CL) ~29 mL/min[16]Rapid plasma clearance[9]Non-renal clearance is major[1]62-90 mL/min[17]
Primary Metabolism Hepatic (CYP3A4)[6][18]Hepatic (CYP3A4, CYP2D6)[19]Non-enzymatic oxidation[20]Hepatic (CYP3A4, minor CYP1A2, CYP2C19)[10][13]
Primary Excretion Renal (metabolites), <10% unchanged[6][7]FecalRenal (metabolites and parent drug)[1]Fecal and Renal (metabolites)[14]

This table presents a summary of reported pharmacokinetic parameters. Values can vary between studies and patient populations.

Dissecting the Differences: A Structure-Pharmacokinetic Perspective

The diverse pharmacokinetic profiles of these four drugs, despite all containing the N-aryl morpholine scaffold, highlight the profound influence of the overall molecular structure.

  • Absorption and Bioavailability: Linezolid stands out with its near-complete oral bioavailability, a highly desirable trait that allows for seamless switching between intravenous and oral administration.[1][12] In contrast, Reboxetine, Gefitinib, and Aprepitant exhibit more moderate and variable oral bioavailability.[6][9][13] This variability can be attributed to factors such as first-pass metabolism and aqueous solubility, which are influenced by the substituents on the aryl ring and other parts of the molecule.

  • Distribution: The extent of plasma protein binding significantly impacts the distribution of a drug. Reboxetine and Aprepitant are highly bound to plasma proteins (>95%), which generally restricts their distribution into tissues.[6][13] Linezolid, with its lower protein binding of approximately 31%, has a volume of distribution that approximates total body water, suggesting good penetration into various tissues, a crucial feature for an antibiotic.[12][15]

  • Metabolism: All four compounds undergo hepatic metabolism, but the specific pathways differ. Reboxetine, Gefitinib, and Aprepitant are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[6][10][19] This reliance on CYP enzymes makes them susceptible to drug-drug interactions with inhibitors or inducers of these enzymes. Linezolid's metabolism is a key differentiator; it is primarily cleared through non-enzymatic oxidation to two inactive metabolites.[20] This metabolic pathway reduces the likelihood of CYP-mediated drug interactions, a significant clinical advantage.

  • Excretion: The final step of drug disposition also varies. While the metabolites of all four drugs are excreted renally to some extent, the primary route of elimination for the parent drug and its metabolites can be through both urine and feces.[1][6][14]

Experimental Protocols: A Guide to Preclinical Pharmacokinetic Assessment

The generation of reliable pharmacokinetic data is a critical component of drug development.[15] Preclinical studies, typically conducted in animal models such as rats, provide the initial understanding of a compound's ADME profile.[21] These studies must be conducted with rigor and adhere to regulatory guidelines to ensure data quality and reproducibility.[2][22]

Workflow for a Typical In Vivo Pharmacokinetic Study in Rats

The following diagram illustrates a standard workflow for a preclinical pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase formulation Compound Formulation animal_prep Animal Acclimatization & Catheterization dosing Drug Administration (IV and/or PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing bioanalysis Bioanalytical Quantification (LC-MS/MS) processing->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis

Caption: Workflow of a typical preclinical pharmacokinetic study.

Detailed Step-by-Step Methodology

1. Animal Preparation and Acclimatization:

  • Rationale: To ensure the animals are healthy and accustomed to the laboratory environment, minimizing stress-related physiological changes that could affect drug disposition.

  • Protocol:

    • Use male Sprague-Dawley or Wistar rats (weight 200-250g).

    • Acclimatize animals for at least 3-5 days before the study, with free access to standard chow and water.

    • For serial blood sampling, surgically implant a catheter into the jugular or femoral vein one day prior to the study to allow for stress-free blood collection.[23]

    • House animals individually in metabolic cages if urine and feces collection is required.

    • Fast animals overnight (with access to water) before oral administration to minimize variability in drug absorption.[24]

2. Drug Formulation and Administration:

  • Rationale: The formulation can significantly impact drug absorption. The choice of vehicle should be appropriate for the compound's solubility and the route of administration.

  • Protocol:

    • Prepare formulations on the day of the experiment. For oral (PO) administration, compounds are often suspended in a vehicle like 0.5% methylcellulose or dissolved in a suitable solvent. For intravenous (IV) administration, compounds must be fully dissolved in a sterile, biocompatible vehicle.

    • Administer the drug via oral gavage for PO studies or through a tail vein or implanted catheter for IV studies.[23][24]

    • Dose volumes should be carefully calculated based on the animal's body weight.

3. Blood Sample Collection:

  • Rationale: To obtain a time-course of the drug concentration in the plasma, which is essential for calculating pharmacokinetic parameters.

  • Protocol:

    • Collect blood samples (typically 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[25]

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).[25]

    • Immediately after collection, centrifuge the blood samples (e.g., at 4°C, 3000 x g for 10 minutes) to separate the plasma.[23]

    • Transfer the plasma to clean tubes and store at -80°C until analysis.[25]

4. Bioanalytical Method Validation and Sample Analysis:

  • Rationale: To ensure the accurate and precise quantification of the drug in plasma. This is a critical step governed by regulatory guidelines.[2][22]

  • Protocol:

    • Develop and validate a sensitive and specific bioanalytical method, typically using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[26][27]

    • Validation should assess linearity, accuracy, precision, selectivity, stability, and matrix effects, following FDA or ICH M10 guidelines.[2][22][28]

    • Prepare plasma samples for analysis, often involving protein precipitation or liquid-liquid extraction to remove interfering substances.[23]

    • Quantify the drug concentration in the study samples against a calibration curve prepared in blank plasma.

Diagram of the Bioanalytical Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Thaw Plasma Sample is Add Internal Standard plasma->is extract Protein Precipitation / Extraction is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample onto HPLC supernatant->inject separate Chromatographic Separation inject->separate ionize Mass Spectrometry Ionization separate->ionize detect Detection and Quantification ionize->detect

Caption: Workflow for bioanalytical sample processing and analysis.

5. Pharmacokinetic Data Analysis:

  • Rationale: To derive meaningful parameters that describe the drug's behavior in the body.

  • Protocol:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.

      • CL (Clearance): The volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): The apparent volume into which the drug distributes.

    • For oral doses, calculate the absolute bioavailability (F) by comparing the AUC after oral administration to the AUC after intravenous administration.

Conclusion

The N-aryl morpholine scaffold is a valuable asset in the medicinal chemist's toolkit, capable of producing drugs with diverse therapeutic actions. However, as demonstrated by the comparison of Reboxetine, Gefitinib, Linezolid, and Aprepitant, the inclusion of this moiety does not guarantee a specific pharmacokinetic outcome. The overall molecular architecture dictates the ADME properties of the compound. A thorough understanding and early assessment of these properties, through well-designed and rigorously executed preclinical studies, are indispensable for the successful development of novel N-aryl morpholine-based therapeutics. This guide provides a framework for such comparisons and a practical overview of the experimental approaches required to generate the critical data that informs the path from the laboratory to the clinic.

References

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25.
  • Stalker, D. J., & Jungbluth, G. L. (2003). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clinical Pharmacokinetics, 42(13), 1129-1140.
  • Yoshioka, H., Shimokawa, T., Yamamoto, N., et al. (2013). Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations. Cancer Chemotherapy and Pharmacology, 72(2), 359-365.
  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25.
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2022).
  • Edwards, D. M., Pellizzoni, C., Breuel, H. P., et al. (1995). Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding. Biopharmaceutics & Drug Disposition, 16(6), 443-460.
  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • Lovering, A. M., & MacGowan, A. P. (2011). Linezolid pharmacokinetics and pharmacodynamics in clinical treatment. Journal of Antimicrobial Chemotherapy, 66(suppl_4), iv7-iv15.
  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427.
  • Sandle, T. (2023).
  • Swaisland, H., Smith, R., Laight, A., et al. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical Pharmacokinetics, 44(11), 1165-1177.
  • Majumdar, A. K., McCrea, J. B., Panebianco, D. L., et al. (2003). Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers. Journal of Clinical Pharmacology, 43(3), 281-290.
  • Kim, H. S., Kim, G. Y., Yoon, S. K., et al. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 29(3), 177-184.
  • U.S. Food and Drug Administration. (2018).
  • Fleishaker, J. C. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Clinical Pharmacokinetics, 39(6), 413-427.
  • ResearchGate. (n.d.).
  • Joukhadar, C., Stass, H., Müller, M., et al. (2003). Pharmacokinetics of Unbound Linezolid in Plasma and Tissue Interstitium of Critically Ill Patients after Multiple Dosing Using Microdialysis. Antimicrobial Agents and Chemotherapy, 47(10), 3071-3076.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2024).
  • Pfizer. (2021). EDRONAX 4 mg TABLETS - Summary of Product Characteristics.
  • Wikipedia. (n.d.). Reboxetine.
  • Huskey, S. W., Li, W., Wang, Y., et al. (2020). Comparison of Pharmacokinetics of Aprepitant in Healthy Chinese and Caucasian Subjects. Clinical Pharmacology in Drug Development, 9(3), 361-367.
  • Curran, M. P., & Robinson, D. M. (2009). Aprepitant: a review of its use in the prevention of chemotherapy-induced nausea and vomiting. Drugs, 69(13), 1853-1878.
  • Mccrea, J. B., Dru, J., Stone, J. A., et al. (2018). Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting. CPT: Pharmacometrics & Systems Pharmacology, 7(11), 715-724.
  • BenchChem. (2025).
  • protocols.io. (2025).
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Norinder, U., Spjuth, O., & Svensson, F. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure.
  • BenchChem. (2025).
  • Li, W., & Tse, F. L. (2001). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Salphati, L., Alicke, B., Dragovich, P. S., et al. (2017). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A). Xenobiotica, 47(10), 849-861.
  • ResearchGate. (n.d.).
  • Li, H., Liu, Y., Zhang, Y., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8540348.
  • Fatima, A., Khan, M. F., Akhtar, W., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 324-356.
  • Kumar, A., Kumar, R., Sharma, G., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(26), 15827-15838.
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-563.
  • Meyer, M. R., & Maurer, H. H. (2012). Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse. Pharmacogenomics, 13(5), 547-564.
  • Obach, R. S., Lin, J., & Tremaine, L. M. (2016). Absorption, distribution, metabolism, and excretion of [14C]-dasotraline in humans. Drug Metabolism and Disposition, 44(12), 1855-1864.
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-563.
  • Gómez-Vallejo, V., Gaja, V., Llop, J., et al. (2021). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. Pharmaceuticals, 14(8), 758.
  • Kumari, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Meyer, M. R., & Maurer, H. H. (2012). Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse. Pharmacogenomics, 13(5), 547-564.
  • Gudas, A. S., & Gudas, L. J. (2020). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Medical Sciences, 8(2), 17.
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-563.
  • Jain, A., & Sahu, S. K. (2024).
  • Rasayan Journal of Chemistry. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Rasayan Journal of Chemistry, 16(1).
  • ResearchGate. (n.d.). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Fluoro-6-nitrophenyl)morpholine (CAS No. 2689-39-6), a fluorinated nitroaromatic compound. The protocols outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. As scientists, our responsibility extends from the bench to the final, safe disposition of every reagent we handle.

Hazard Profile and Core Safety Imperatives

Understanding the inherent risks of a compound is the first step toward managing it safely. This compound is a substituted nitrobenzene derivative, a class of compounds that requires careful handling due to potential toxicity and environmental persistence.[1]

Inherent Hazards:

  • Irritant: Safety Data Sheets (SDS) classify this compound as a skin irritant (Category 2) and a serious eye irritant (Category 2).[2][3] Direct contact can cause inflammation and discomfort.

  • Respiratory Tract Irritation: It is also classified for specific target organ toxicity (single exposure), Category 3, with the potential to cause respiratory irritation.[2][4] For this reason, all handling should be performed in a well-ventilated area or chemical fume hood.[5]

  • Potential Toxicity: While specific toxicological data for this exact molecule is limited, related nitrophenol compounds are known for their toxicity and are considered notorious pollutants.[1][6] Therefore, treating this compound with a high degree of caution is prudent.

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[2][3]

Immediate Safety Precautions: Before beginning any work that will generate waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place:

  • Engineering Controls: A properly functioning chemical fume hood is mandatory. An emergency eyewash station and safety shower must be immediately accessible.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.

    • Eye Protection: Safety glasses with side shields or, preferably, safety goggles must be worn.[5]

    • Protective Clothing: A standard laboratory coat, fully buttoned, is essential.

The Foundational Principles of Compliant Disposal

The disposal of this compound is governed by its chemical structure. As a halogenated (fluorinated) and nitrated organic compound , it must be managed as regulated hazardous waste.

  • Principle 1: No Drain or Trash Disposal: Under no circumstances should this chemical or its waste be poured down the sink or discarded with regular trash.[5][7] Nitroaromatic compounds are persistent in soil and toxic to aquatic life, making such actions a serious environmental and regulatory violation.[1]

  • Principle 2: Mandatory Segregation: This waste must be segregated from non-hazardous waste and other incompatible chemical streams.[8] Crucially, it must be collected in a container specifically designated for halogenated organic waste . Mixing it with non-halogenated waste streams needlessly increases disposal costs, as the entire mixture must be treated as the more hazardous halogenated type.[7]

  • Principle 3: Use of Authorized Disposal Vendor: The ultimate disposal of this hazardous waste must be handled by a licensed and certified hazardous waste management provider.[8] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this service.

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of waste generation, from the initial collection at the bench to preparation for final pickup.

Step 1: Waste Container Preparation

  • Select the Correct Container: Obtain a waste container approved by your EHS office, specifically for halogenated organic liquid or solid waste. Ensure it is clean, in good condition, and has a secure, leak-proof cap.

  • Proper Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely, including:

    • The full chemical name: "this compound".

    • All other components of the waste stream (e.g., solvents, reactants).

    • The associated hazards (e.g., "Toxic," "Irritant").[9]

Step 2: Waste Collection

  • Solid Waste:

    • Carefully transfer any solid this compound waste, including unused reagent or reaction byproducts, into the designated solid waste container.

    • Contaminated consumables such as weighing papers, gloves, and absorbent pads must also be placed in this container.[8] Avoid generating dust during transfer.[10]

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., reaction mixtures, solutions) in the designated halogenated liquid waste container.[5]

    • Keep the container tightly closed except when actively adding waste.[5]

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[8]

  • This storage area must be in a cool, dry, and well-ventilated location, away from heat, open flames, and incompatible materials like strong oxidizing agents.[4][11]

  • Ensure the container is within secondary containment to control any potential leaks.

Step 4: Arranging for Final Disposal

  • Once the waste container is full, or if you are discontinuing work with this chemical, contact your institution's EHS department.

  • Follow their specific procedures to arrange for the pickup and final disposal of the waste by the authorized hazardous waste contractor.[8] The ultimate disposal method is typically high-temperature incineration, which ensures the complete destruction of the hazardous organic structure.[6]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated, preferably by working within a fume hood.[5] Remove all ignition sources.[10]

  • Don PPE: Wear the appropriate PPE as described in Section 1.

  • Contain and Absorb: For a solid spill, use dry cleanup methods to avoid creating dust.[10] For a liquid spill, cover and contain it with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[5]

  • Collect Waste: Carefully scoop the absorbed material and spilled chemical into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (consult the SDS or your EHS office), followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[5]

Decontamination of Reusable Labware

Reusable glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (one in which the compound is soluble) to remove the bulk of the chemical residue. This rinsate is hazardous waste and must be collected in your halogenated liquid waste container.[9]

  • Triple Rinse: The standard procedure for decontaminating acutely hazardous material containers is a triple rinse.[9] Repeat the initial rinse step two more times. All three rinsates must be collected as hazardous waste.

  • Final Cleaning: After the triple rinse, the labware can be washed using standard laboratory procedures, such as with a detergent like Luminox®, hot water, and a final rinse with deionized or organic-free water.[12]

Summary and Disposal Workflow

This section provides a consolidated overview of key data and a visual decision-making guide for proper disposal.

Quantitative Data and Hazard Summary
PropertyValue / ClassificationSource(s)
CAS Number 2689-39-6[13]
Molecular Formula C10H11FN2O3
Appearance Solid, typically yellow in color[11][14]
Hazard Classifications Skin Irritation (Cat. 2), Serious Eye Irritation (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3, Respiratory)[2][3][4]
Incompatible Materials Strong oxidizing agents[4][11]
Primary Disposal Route Segregated as Halogenated Organic Waste for licensed incineration[6][15]
Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for managing waste containing this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Management cluster_final Final Disposition start Waste Generation Begins prep_container Select & Label 'Halogenated Waste' Container start->prep_container spill Emergency: Spill Occurs start->spill waste_type Identify Waste Type prep_container->waste_type solid_waste Collect Solid Waste & Contaminated PPE waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (reaction mixtures, solvents) waste_type->liquid_waste Liquid store_waste Store Sealed Container in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste spill_protocol Follow Spill Management Protocol (Section 4) spill->spill_protocol Yes spill_protocol->store_waste container_full Container Full? store_waste->container_full contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes end Disposal by Licensed Vendor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2905489, 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4-(2-fluoro-4-nitro-phenyl)-morpholine cas 2689-39-6. Retrieved from [Link]

  • Acros Organics. (2025). Safety Data Sheet: 4-(4-Nitrophenyl)morpholine.
  • Bouling Chemical Co., Limited. (n.d.). 4-(2-Fluoro-4-Nitrophenyl)Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Reddit. (2025). r/chemistry: 2-nitrophenol waste. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • PubMed Central. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Standard Operating Procedure: Equipment Decontamination. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-(2-Fluoro-6-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

4-(2-Fluoro-6-nitrophenyl)morpholine is a solid, likely in powder or crystalline form. While specific toxicological data is limited, the molecular structure points to several potential hazards that must be managed.

The presence of the fluoro-nitro-aromatic moiety is a primary concern. Aromatic nitro compounds are a class of chemicals known for their potential toxicity if swallowed, inhaled, or absorbed through the skin.[1][2] A significant health effect associated with aromatic nitro compounds is the risk of methemoglobinemia . This condition impairs the oxygen-carrying capacity of the blood, leading to symptoms such as cyanosis (blue-colored skin), headaches, dizziness, and nausea.

Furthermore, the compound is classified as a skin and eye irritant.[3] Halogenated aromatic compounds, particularly those with nitro groups, can be powerful irritants and may cause allergic reactions or dermatitis upon skin contact or inhalation.[4] The metabolic fate of fluorinated organic compounds can also pose risks, as some can be metabolized into toxic byproducts.[5]

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]

  • Methemoglobinemia: Risk of impaired oxygen transport in the blood.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Choose gloves that are resistant to chemical permeation. Double-gloving provides an extra layer of protection against tears and contamination. Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Body Protection A lab coat, supplemented with a chemically resistant apron or coverallsA standard lab coat protects against minor spills. For tasks with a higher risk of contamination, such as weighing large quantities or during transfers, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[6]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N95 or P100)Required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. For situations with potential for vapor exposure or when weighing larger quantities, a respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Engineering Controls
  • Primary Containment: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation.

  • Emergency Equipment: A fully stocked and inspected eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Thoroughly read and understand this guide and any available safety information.

  • Dispensing: To minimize dust generation when handling the solid, use appropriate tools like a chemical spatula. Avoid pouring the solid directly from the container.

  • During Use: Prevent all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][7]

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents, as these can create fire and explosion hazards.[8]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, immediate and correct action is critical.

Caption: Emergency response workflow for exposures and spills.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

All waste generated from handling this compound is considered hazardous waste.

  • Chemical Waste: Unused or unwanted this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, aprons), weighing papers, and any other materials that have come into contact with the chemical must be disposed of as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one.
  • ChemicalBook. (2025). 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(4-Nitrophenyl)morpholine.
  • NOAA. (n.d.). 2,4-dinitrofluorobenzene - Report | CAMEO Chemicals.
  • U.S. EPA. (2025). Personal Protective Equipment.
  • Cefic. (n.d.). for the SAFE USE of PHENOL.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Fluoro-3-nitrobenzene.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Fábián, I., & Csámpai, A. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 23(21), 13391. Retrieved from [Link]

  • New Jersey Department of Health. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.